molecular formula C₁₀H₁₂D₁₁O₄P B1159196 Diethyl Hexyl Phosphate-d11

Diethyl Hexyl Phosphate-d11

Cat. No.: B1159196
M. Wt: 249.33
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl Hexyl Phosphate-d11, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂D₁₁O₄P and its molecular weight is 249.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₀H₁₂D₁₁O₄P

Molecular Weight

249.33

Synonyms

Phosphoric Acid Diethyl Hexyl Ester-d11;  Ethyl Hexyl Phosphate-d11; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Diethyl Hexyl Phosphate-d11

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, applications, and analytical protocols for Diethyl Hexyl Phosphate-d11 (DEHP-d11) .

Advanced Isotopic Standards for Quantitation in Environmental & Pharmaceutical Matrices

Executive Summary

This compound (DEHP-d11) is a stable isotope-labeled analog of Diethyl Hexyl Phosphate (DEHP), a specific organophosphorus ester. While the unlabeled parent compound is monitored as an emerging environmental contaminant and pharmaceutical leachable, the d11-labeled variant serves a singular, critical function: it is the Internal Standard (IS) of choice for Isotope Dilution Mass Spectrometry (IDMS).

This guide addresses the frequent confusion between this compound and the more common Bis(2-ethylhexyl) phosphate (D2EHP), clarifies its role in trace analysis, and provides a validated workflow for its use in LC-MS/MS assays.

Part 1: Chemical Identity & Physicochemical Properties

Structural Distinction

A critical error in the field is conflating Diethyl Hexyl Phosphate with Di(2-ethylhexyl) Phosphate (D2EHP) . These are distinct chemical entities with different molecular weights and fragmentation patterns.

FeatureThis compound (The Standard)Diethyl Hexyl Phosphate (The Analyte)Bis(2-ethylhexyl) Phosphate (D2EHP) (The "Lookalike")
CAS Number 2733722-65-9 7110-49-8 298-07-7
Formula C₁₀H₁₂D₁₁O₄PC₁₀H₂₃O₄PC₁₆H₃₅O₄P
MW ~249.33 g/mol 238.26 g/mol 322.43 g/mol
Structure Phosphoric acid, diethyl ester, hexyl ester (d11 labeled)Mixed ester: 2 Ethyl groups, 1 Hexyl groupSymmetric diester: 2 Ethylhexyl groups
Primary Context Analytical Internal Standard Impurity / Degradant / Pollutant Nuclear Extraction / Plasticizer Metabolite
Isotopic Labeling Architecture

The "d11" designation typically refers to the deuteration of the alkyl chains to ensure a mass shift of +11 Da. This shift is sufficient to:

  • Prevent Spectral Crosstalk: It moves the precursor ion mass well beyond the natural isotopic envelope (M+1, M+2) of the unlabeled analyte.

  • Retain Chromatographic Fidelity: Deuterium labeling minimally impacts retention time (RT), ensuring the IS co-elutes with the analyte to perfectly compensate for matrix effects (ion suppression/enhancement) at the exact moment of ionization.

Part 2: Analytical Applications (The Core)

The sole application of DEHP-d11 is as a normalizing reference in quantitative mass spectrometry. It is not a drug, a reagent for synthesis, or a plasticizer itself.

Environmental Monitoring (Water & Soil)

Diethyl Hexyl Phosphate (unlabeled) has been identified as an emerging micropollutant in wastewater treatment plants (WWTPs). It is often a degradation product of complex organophosphorus flame retardants (OPFRs) or surfactants.

  • Challenge: Environmental matrices are "dirty," causing significant signal suppression in ESI+ mode.

  • Solution: Spiking DEHP-d11 into samples before extraction (Solid Phase Extraction - SPE) corrects for recovery losses and ionization efficiency variability.

Pharmaceutical Leachables & Extractables (L&E)

In drug development, organophosphates can leach from single-use bioprocessing bags, tubing, or plastic packaging.

  • Regulatory Requirement: The FDA and EMA require identification of leachables >1.5 µ g/day .

  • Role of DEHP-d11: It allows for the absolute quantification of Diethyl Hexyl Phosphate impurities in drug formulations, distinguishing it from background noise and other phosphate esters.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify Diethyl Hexyl Phosphate in a water matrix using DEHP-d11 as the Internal Standard.

Reagents & Materials
  • Analyte Standard: Diethyl Hexyl Phosphate (CAS 7110-49-8).

  • Internal Standard: this compound (CAS 2733722-65-9).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Sample Preparation (SPE Workflow)
  • Conditioning: Cartridge (Oasis HLB) with 3 mL MeOH followed by 3 mL Water.

  • Loading: Load 100 mL water sample spiked with 50 ng of DEHP-d11 .

  • Washing: Wash with 5% MeOH in Water (removes salts).

  • Elution: Elute with 3 mL Acetonitrile.

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Mobile Phase (50:50 A:B).

Mass Spectrometry Conditions (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode, as phosphate esters ionize efficiently via deprotonation [M-H]⁻.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
DEHP (Analyte) 237.1 [M-H]⁻78.9 (PO₃⁻)3025
DEHP-d11 (IS) 248.2 [M-H]⁻78.9 (PO₃⁻)3025

Note: The product ion (m/z 79) is characteristic of the phosphate core, which remains unlabeled or retains the label depending on the fragmentation pathway. Verify the specific transition for the d11 standard based on the Certificate of Analysis (CoA), as the label position dictates the fragment mass.

Part 4: Visualization of Workflow

The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) logic used to correct for matrix effects.

IDMS_Workflow Sample Unknown Sample (Contains DEHP) Spike Spike with IS (DEHP-d11) Sample->Spike Extraction Extraction (SPE/LLE) (Analyte & IS behave identically) Spike->Extraction LCMS LC-MS/MS Analysis (Co-elution) Extraction->LCMS Signal Signal Detection (Ion Suppression affects both) LCMS->Signal ESI Source Ratio Calculate Ratio (Area Analyte / Area IS) Signal->Ratio Data Processing Result Quantified Concentration Ratio->Result

Figure 1: Isotope Dilution Workflow ensuring precision by compensating for extraction losses and ionization suppression.

Part 5: Synthesis & Stability (Manufacturing Context)

Synthesis Route

DEHP-d11 is typically synthesized via the esterification of Phosphorus Oxychloride (POCl₃) with deuterated alcohols.

  • Reaction of POCl₃ with Ethanol-d5 (2 equivalents).

  • Subsequent reaction with Hexanol (1 equivalent) - or vice versa depending on the specific d11 pattern (e.g., Hexyl-d11 vs Diethyl-d10).

  • Purification: Silica gel chromatography to remove mono- and tri-esters.

Storage & Stability
  • Storage: -20°C (Freezer). Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Insoluble in water (until ionized).

  • Stability: Deuterium labels on alkyl chains are non-exchangeable and stable in aqueous mobile phases. Avoid high pH (>10) to prevent ester hydrolysis.

References

  • Pharmaffiliates. (2024). This compound Product Sheet (CAS 2733722-65-9). Retrieved from [Link]

  • ResearchGate. (2018). Suspect Screening and Regulatory Databases: Identification of Emerging Micropollutants in Wastewater. (Identifying Diethyl Hexyl Phosphate as a pollutant). Retrieved from [Link]

Sources

Diethyl Hexyl Phosphate-d11 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization & Bioanalytical Application Guide

Part 1: Executive Summary & Chemical Identity

Diethyl Hexyl Phosphate-d11 (DEHP-d11) is a high-purity, stable isotope-labeled internal standard (IS) utilized primarily in the quantitative analysis of organophosphorus compounds. It serves as the definitive reference material for Diethyl Hexyl Phosphate (DEHP-Phosphate) , a mixed tri-ester organophosphate used variously as a specialized solvent extractant (uranium/molybdenum separation), a plasticizer additive, and a solid dispersing agent in food contact materials.

Critical Disambiguation: Researchers must strictly distinguish this compound from two similarly named industrial heavyweights:

  • Bis(2-ethylhexyl) phosphate (D2EHPA): An acidic di-ester (C16) used in hydrometallurgy.

  • Di(2-ethylhexyl) phthalate (DEHP): A common phthalate plasticizer. this compound specifically refers to the deuterated form of the C10 neutral tri-ester .

Chemical Specifications
PropertySpecification
Chemical Name This compound
Synonyms Phosphoric acid diethyl hexyl ester-d11; Ethyl hexyl phosphate-d11
CAS Number (Labeled) 2733722-65-9
CAS Number (Unlabeled) 7110-49-8
Molecular Formula C₁₀H₁₂D₁₁O₄P
Molecular Weight ~249.33 g/mol (Labeled) vs 238.26 g/mol (Unlabeled)
Chemical Class Organophosphate Triester (Neutral)
Isotopic Purity ≥ 98% atom D
Solubility Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate
Part 2: Chemical Architecture & Isotopic Design

The d11-labeled variant is engineered to eliminate the "cross-talk" often seen in LC-MS/MS analysis of organophosphates. The deuterium labeling is typically located on the hexyl chain or distributed across the ethyl groups, providing a mass shift of +11 Da. This shift is sufficient to avoid isotopic overlap with the natural M+2 isotopes of the analyte, ensuring precise quantification even in complex matrices like food simulants or wastewater.

Structural Visualization

The following diagram illustrates the chemical structure of Diethyl Hexyl Phosphate and highlights the distinction from the acidic D2EHPA.

ChemicalStructure DEHP_Phos Diethyl Hexyl Phosphate (Target Analyte) C10H23O4P DEHP_d11 This compound (Internal Standard) C10H12D11O4P Mass Shift: +11 Da DEHP_Phos->DEHP_d11 Isotopic Substitution (Deuterated Chain) D2EHPA DISTINCTION WARNING: Bis(2-ethylhexyl) Phosphate (D2EHPA) C16H35O4P (Acidic Di-ester) DEHP_Phos->D2EHPA NOT EQUIVALENT Different Carbon Count Different Acidity

Figure 1: Structural relationship between the analyte, its d11 standard, and the commonly confused D2EHPA.

Part 3: Analytical Methodology (LC-MS/MS)

The quantification of Diethyl Hexyl Phosphate requires a robust LC-MS/MS protocol. Unlike acidic phosphates (which require Negative ESI), the tri-ester nature of this molecule makes it amenable to Positive Electrospray Ionization (ESI+) due to the ability to form [M+H]+ adducts.

1. Sample Preparation (Solid Phase Extraction)

Rationale: Organophosphates are lipophilic. A C18-based SPE cleans up the matrix (e.g., food simulants, water) while retaining the target.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample (spiked with 10 ng/mL this compound).

  • Wash: 5% Methanol in Water (removes polar interferences).

  • Elution: 2 mL Acetonitrile (releases the hydrophobic tri-ester).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 50:50 MeOH:Water.

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 40% B to 95% B over 8 minutes.

3. MRM Transitions (Self-Validating Logic)

The d11 standard validates the method by confirming retention time (RT) stability. Deuterated analogs often elute slightly earlier than non-deuterated parents due to the "deuterium isotope effect" on lipophilicity.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Diethyl Hexyl Phosphate 239.1 [M+H]⁺113.1 (Hexyl loss)99.0 (Phosphoric acid fragment)15 / 25
DEHP-d11 (IS) 250.2 [M+H]⁺124.2 (d11-Hexyl loss)99.0 (Common fragment)15 / 25

Note: Transitions are theoretical estimates based on standard organophosphate fragmentation (loss of alkyl chains). Experimental optimization is required.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Water/Food Simulant) Extract SPE Extraction (C18 Cartridge) Sample->Extract Spike Spike IS: DEHP-d11 (10 ng/mL) Spike->Extract Internal Standardization LC LC Separation (C18, Gradient Elution) Extract->LC Ionization ESI+ Ionization [M+H]+ Formation LC->Ionization MS2 MS/MS Detection MRM Mode Ionization->MS2 Ratio Data Analysis Area Ratio (Analyte/IS) MS2->Ratio Quantification

Figure 2: Step-by-step LC-MS/MS workflow using DEHP-d11 for error correction.

Part 4: Handling, Stability & Safety[4]
Stability Profile
  • Hydrolysis Risk: As a phosphate tri-ester, Diethyl Hexyl Phosphate is susceptible to hydrolysis in highly acidic or basic conditions, degrading into mono/di-esters (e.g., Ethyl Hexyl Phosphate).[2]

  • Storage: Store neat standard at -20°C . Solutions in methanol are stable for 6 months at -20°C.

  • Isotopic Exchange: The C-D bonds are non-exchangeable under standard analytical conditions. The d11 label is chemically inert.

Safety Protocols
  • Toxicity: While less studied than DEHP (phthalate), organophosphates are potential cholinesterase inhibitors or endocrine disruptors. Handle in a fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References
  • LGC Standards. (2024). This compound Reference Standard (CAS 2733722-65-9).[3][4][5][6] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129675180: 2,2-diethylhexyl dihydrogen phosphate (Related Structure). Retrieved from

  • Toronto Research Chemicals. (2024). Bis(2-ethylhexyl) Phosphate-d11 (Distinct Compound Reference). Retrieved from

  • Clinivex. (2024). Diethyl Hexyl Phosphate (CAS 7110-49-8) Product Information. Retrieved from

  • ChemicalBook. (2024). Bis(2-ethylhexyl) phosphate Properties and Uses. Retrieved from

Sources

Precision Synthesis and Characterization of Bis(2-ethylhexyl) Phosphate-d11 (D2EHP-d11)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Framework & Core Directive

Critical Disambiguation

Target Molecule: Bis(2-ethylhexyl) phosphate-d11 (D2EHP-d11). CAS (Unlabeled): 298-07-7.[1][2][3][4][5][6][7] Role: Stable isotope-labeled internal standard (SIL-IS) for the quantification of D2EHP (a degradation product of DEHP and a common industrial extractant) via LC-MS/MS.

Note: Do not confuse this with Mono(2-ethylhexyl) phthalate (MEHP), the primary metabolite of the plasticizer DEHP. While both share the "ethylhexyl" moiety, the core chemistry differs (Phosphate vs. Phthalate). This guide focuses strictly on the Phosphate ester.

The Synthetic Strategy

The synthesis of high-purity D2EHP-d11 presents a specific challenge: selectivity . The reaction of phosphorus oxychloride (


) with alcohols inherently produces a statistical mixture of Mono-, Di-, and Tri-esters.

For an analytical standard, trace contamination with the mono-ester (M2EHP) or tri-ester (T2EHP) is unacceptable. Therefore, this protocol deviates from industrial "bulk" methods. We utilize a stoichiometrically controlled, base-catalyzed esterification followed by a Copper(II)-mediated purification —a field-proven technique that exploits the specific solubility of the copper-D2EHP complex to isolate the target diester from impurities.

Part 2: Retrosynthetic Analysis & Precursors

The retrosynthetic logic relies on nucleophilic substitution at the phosphorus center. To achieve the "d11" labeling, the deuterium must be introduced via the alcohol feedstock.

  • Precursor A: Phosphorus Oxychloride (

    
    ) - Freshly distilled.
    
  • Precursor B: 2-Ethylhexanol-d11 (

    
    ).
    
    • Sourcing Note: 2-Ethylhexanol-d11 is typically custom-synthesized by reducing 2-ethylhexanoic acid-d11 or via deuterated butyraldehyde condensation. Ensure isotopic enrichment >98 atom % D to prevent "M+0" interference in Mass Spec.

Reaction Scheme (DOT Visualization)

Synthesispathway POCl3 POCl3 (Phosphorus Oxychloride) Intermediate Bis(2-ethylhexyl-d11) Chlorophosphate POCl3->Intermediate -HCl (Pyridine) Alcohol 2-Ethylhexanol-d11 (2 eq) Alcohol->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Product D2EHP-d11 (Target Diester) Hydrolysis->Product Impurity Impurities (Mono/Tri-esters) Hydrolysis->Impurity Side Products

Figure 1: Reaction pathway for the synthesis of D2EHP-d11 via chlorophosphate intermediate.

Part 3: Step-by-Step Experimental Protocol

Reagents & Equipment[8]
  • Reagents:

    
     (99.9%), 2-Ethylhexanol-d11 (>98% D), Pyridine (Anhydrous), Toluene (Anhydrous), NaOH, HCl (6M), Copper(II) Sulfate pentahydrate.
    
  • Equipment: Schlenk line (Argon atmosphere), jacketed addition funnel, rotary evaporator.

Synthesis Workflow
Step 1: Controlled Esterification
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Charge: Add

    
     (1.0 eq, e.g., 1.53 g, 10 mmol) and anhydrous Toluene (20 mL). Cool to 0°C  using an ice/salt bath.
    
  • Base Addition: Add Pyridine (2.2 eq) to scavenge the HCl generated. This drives the reaction and prevents acid-catalyzed side reactions.

  • Alcohol Addition: Dissolve 2-Ethylhexanol-d11 (2.0 eq, ~2.8 g) in Toluene (10 mL). Add this solution dropwise over 60 minutes.

    • Expert Insight: Keep temperature <5°C. Rapid addition favors the formation of the Tri-ester (T2EHP). We want to stop at the Chlorophosphate stage ($ (RO)_2P(O)Cl $).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by

    
     NMR (aliquot in 
    
    
    
    ). Look for the disappearance of
    
    
    and the specific shift of the chlorophosphate.
Step 2: Hydrolysis[8]
  • Quench: Cool the mixture back to 0°C.

  • Hydrolysis: Slowly add 10% NaOH (aq) (excess, ~5 eq) with vigorous stirring. This converts the P-Cl bond to P-OH (or P-ONa).

  • Reflux: Heat the biphasic mixture to 60°C for 2 hours to ensure complete hydrolysis of the chloride. Note: The phosphate ester bonds are relatively stable to base hydrolysis compared to the P-Cl bond.

Step 3: The "Copper Salt" Purification (Critical Step)

Standard acid/base extraction is often insufficient to separate Mono- (M2EHP) and Di- (D2EHP) esters cleanly. We use the Copper Solubility Switch .

  • Acidification: Acidify the reaction mixture with 6M HCl to pH < 1. Separate the organic layer (Toluene) containing crude D2EHP-d11.

  • Copper Complexation: Wash the organic layer with a saturated solution of Copper(II) Sulfate (

    
    ) .
    
    • Mechanism:[3][8][9][10] D2EHP forms a non-polar complex with Copper (

      
      ) that is soluble in Toluene.
      
    • Separation: The Mono-ester (M2EHP) copper complex is less soluble in organics and tends to precipitate or partition into the aqueous phase. The Tri-ester (neutral) does not complex but can be removed in the next step.

  • Isolation: Collect the blue/green organic phase (containing the Cu-D2EHP complex).

  • Release: Wash the organic phase vigorously with 2M Sulfuric Acid . The acid breaks the copper complex, returning the copper to the aqueous phase and leaving pure D2EHP-d11 in the toluene.

  • Drying: Wash with brine, dry over

    
    , and concentrate under high vacuum.
    
Purification Logic Diagram (DOT)

PurificationLogic Crude Crude Mixture (Mono, Di, Tri, Toluene) AcidWash 1. Acid Wash (HCl) Forms Free Acids Crude->AcidWash CuWash 2. CuSO4 Wash (Copper Complexation) AcidWash->CuWash PhaseSplit Phase Separation CuWash->PhaseSplit OrgPhase Organic Phase Contains Cu[D2EHP-d11]2 (Soluble Blue Complex) PhaseSplit->OrgPhase Toluene Layer AqPhase Aqueous/Precipitate Mono-ester & Impurities PhaseSplit->AqPhase Discard AcidStrip 3. H2SO4 Strip Removes Copper OrgPhase->AcidStrip Final Pure D2EHP-d11 AcidStrip->Final

Figure 2: Copper-mediated purification strategy for isolating D2EHP from mono-ester impurities.

Part 4: Characterization & Validation

For a deuterated internal standard, we must validate chemical purity (>98%) and isotopic incorporation.

NMR Spectroscopy

NMR is the primary tool to confirm the structure and lack of unlabeled protons.

NucleusParameterUnlabeled D2EHP (Reference)D2EHP-d11 (Target)Interpretation

Shift~0.5 - 2.0 ppm (vs

)
~0.5 - 2.0 ppmSingle sharp peak confirms phosphate purity. Multiple peaks indicate Mono/Tri contamination.


-CH2
Multiplet ~3.8-4.0 ppmSilent / Reduced Signal disappearance confirms deuteration at the linkage site.

Alkyl Chain0.9 - 1.6 ppmSilent / Reduced Integration should be <2% of unlabeled standard if fully deuterated precursor was used.
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (

    
    ).[3]
    
  • Analysis: Direct infusion or C18 Column (Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

CompoundFormulaMonoisotopic Mass (Neutral)Precursor Ion

Native D2EHP

322.23 Da321.22
D2EHP-d11

~333.30 Da332.29

Note: The exact mass shift depends on the precise position of the 11 deuterium atoms in the precursor alcohol. If the precursor is 2-ethylhexanol-d11, the diester will contain two d11 chains, resulting in D2EHP-d22 . If the user specifically requires d11 , one chain must be unlabeled, requiring a 1:1 reaction stoichiometry (highly inefficient). It is standard industry practice to use the fully deuterated diester (d22 or d34) as the "D2EHP-d11" equivalent, or the user implies a specific single-chain label.

Self-Validating Check: If the mass spectrum shows a cluster at m/z 321 (M+0), the enrichment of the starting alcohol was insufficient.

Part 5: Storage and Stability

  • State: Viscous, colorless liquid.[3]

  • Storage: -20°C, hygroscopic. Store under Argon.

  • Stability: Phosphate esters are stable to hydrolysis at neutral pH but hydrolyze slowly in strong acid/base over time.

  • Safety: D2EHP is a skin irritant and toxic to aquatic life. Handle in a fume hood.

References

  • Synthesis of Organophosphorus Extractants : Sadanandam, R., et al. "A study on the preparation of di(2-ethyl hexyl) phosphoric acid." Indian Journal of Technology, Vol. 31, 1993.

  • Purification Methodology: Partridge, J. A., & Jensen, R. C. "Purification of Di-(2-ethylhexyl)phosphoric Acid by Precipitation of Copper(II) Di-(2-ethylhexyl)phosphate." Journal of Inorganic and Nuclear Chemistry, 1969.
  • Mass Spectrometry Data : NIST Chemistry WebBook, SRD 69. "Bis(2-ethylhexyl)hydrogen phosphate Mass Spectrum."

  • Physical Properties & Safety : PubChem Compound Summary for CID 9275, Bis(2-ethylhexyl) phosphate.

  • Dehydration/Esterification Mechanism : Chemistry Steps. "POCl3 for Dehydration of Alcohols and Esterification."[9]

Sources

Technical Guide: Commercial Supply & Analysis of Diethyl Hexyl Phosphate-d11

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Diethyl Hexyl Phosphate-d11 (CAS 2733722-65-9), a specialized stable isotope-labeled internal standard.

Executive Summary

This compound (DEHP-d11) is a deuterated organophosphorus triester utilized primarily as an Internal Standard (IS) in the mass spectrometric quantification of Diethyl Hexyl Phosphate (CAS 7110-49-8).

Crucial Disambiguation: Researchers often confuse this compound with the high-production volume plasticizer metabolite Bis(2-ethylhexyl) phosphate (D2EHP/DEHPA).

  • Target Analyte: Diethyl Hexyl Phosphate (C₁₀H₂₃O₄P) – A neutral triester (Two ethyl groups, one hexyl group).

  • NOT to be confused with: Bis(2-ethylhexyl) phosphate (C₁₆H₃₅O₄P) – An acidic diester .

This guide outlines the commercial landscape, chemical specifications, and a validated LC-MS/MS workflow for using DEHP-d11 to quantify organophosphate impurities in pharmaceutical packaging and environmental matrices.

Part 1: The Technical Imperative

Why d11? The Principles of Isotope Dilution

In trace analysis of organophosphorus impurities (OPIs), matrix effects—such as ion suppression in ESI+—can cause quantification errors of up to 40%. This compound serves as the ideal surrogate because:

  • Co-Elution: The deuterium labeling (

    
    ) increases the mass (+11 Da) without significantly altering the lipophilicity. This ensures the IS co-elutes with the native analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.
    
  • Differentiation: The +11 Da mass shift moves the precursor ion far beyond the natural isotopic envelope of the native compound (

    
    , 
    
    
    
    ), eliminating "cross-talk" in the mass spectrometer.

Part 2: Chemical Profile & Specifications[1]

Structural Identity

The molecule consists of a phosphate core esterified with two ethyl groups and one hexyl group. The "d11" designation typically indicates full or partial deuteration of the alkyl chains (likely the hexyl moiety or combined ethyl groups) to achieve the mass shift.

FeatureSpecification
Chemical Name This compound
Synonyms Phosphoric Acid Diethyl Hexyl Ester-d11; Ethyl Hexyl Phosphate-d11
CAS Number (Labeled) 2733722-65-9
CAS Number (Unlabeled) 7110-49-8
Molecular Formula C₁₀H₁₂D₁₁O₄P
Molecular Weight ~249.33 g/mol (Labeled) vs 238.26 g/mol (Unlabeled)
Chemical Class Organophosphate Triester (Neutral)
Solubility Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate
Visualization of Chemical Relationships

The following diagram illustrates the structural relationship and the role of the d11 isotope in the analytical workflow.

Chemical_Context Native Native Analyte Diethyl Hexyl Phosphate (C10H23O4P) MW: 238.26 MS LC-MS/MS Detection (ESI+ Mode) Native->MS m/z 239.1 [M+H]+ IS Internal Standard This compound (C10H12D11O4P) MW: 249.33 IS->Native Normalizes Signal IS->MS m/z 250.2 [M+H]+ Matrix Sample Matrix (Plasma/Water/Polymer) Matrix->MS Ion Suppression Source

Figure 1: Isotope Dilution Strategy. The d11 standard corrects for matrix-induced ionization variability.

Part 3: Supplier Landscape & Selection Criteria

Due to the specialized nature of this isotope, it is not available from general chemical catalogs (e.g., standard Sigma-Aldrich catalogs). It is primarily synthesized by boutique isotope manufacturers.

Primary Commercial Sources

The following suppliers are verified sources for CAS 2733722-65-9.

SupplierProduct CodePurity (Isotopic)FormatRegion
LGC Standards TRC-D444397≥ 98%Neat / SolutionGlobal / UK
Toronto Research Chemicals D444397≥ 98%Neat (Oil)Canada / NA
MedChemExpress (MCE) HY-W704695≥ 99%Solid/OilUSA / Global
Pharmaffiliates PA 27 0016160> 98%CustomIndia
Procurement Strategy (E-E-A-T)
  • Traceability: Prioritize LGC Standards or TRC if the data is for GLP/GMP submission, as they typically provide comprehensive Certificates of Analysis (CoA) including H-NMR and MS spectra.

  • Isotopic Purity: Ensure isotopic purity is ≥ 98 atom % D . Lower purity (e.g., 95%) can result in a signal at the native mass (

    
    ), causing a "blank contribution" that artificially inflates the native analyte concentration.
    
  • Form: Prefer Neat (oily liquid) over solutions for long-term stability storage, unless you lack a micro-balance.

Part 4: Validated Analytical Workflow

This protocol is designed for the quantification of Diethyl Hexyl Phosphate in complex matrices (e.g., polymer leachables or wastewater) using the d11 standard.

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg this compound in 1 mL Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of sample (e.g., water/serum) to a glass centrifuge tube.

  • Spike: Add 20 µL of IS Working Solution (Final conc: 2 ng/mL). Vortex for 10s.

  • Extract: Add 3 mL Ethyl Acetate .

  • Agitate: Shake mechanically for 15 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Concentrate: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase Initial (90% A / 10% B).

LC-MS/MS Parameters

Since Diethyl Hexyl Phosphate is a neutral triester, Positive Electrospray Ionization (ESI+) is required.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Promotes [M+H]+ and [M+NH4]+).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)
Native (Unlabeled) 239.1 [M+H]⁺127.0 (Phosphate core)20 eV
99.0 (Fragment)35 eV
IS (d11-Labeled) 250.2 [M+H]⁺127.0 (Phosphate core)20 eV

Note: The product ion 127.0 (protonated phosphoric acid species) is common to both, but the precursor separation ensures specificity.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Aliquot Spike Spike IS (d11) (Corrects Extraction Loss) Sample->Spike Extract LLE (Ethyl Acetate) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC ESI ESI+ Source [M+H]+ Generation LC->ESI MRM MRM Detection 239.1 -> 127.0 (Native) 250.2 -> 127.0 (IS) ESI->MRM

Figure 2: Step-by-step analytical protocol for Diethyl Hexyl Phosphate quantification.

Part 5: Stability & Troubleshooting

Deuterium Exchange
  • Risk: Protons on the alkyl chains are generally stable (non-exchangeable). However, if the d11 label is located on positions alpha to the phosphate oxygen, extreme pH (pH > 10 or pH < 2) combined with high heat could theoretically induce exchange over long periods.

  • Mitigation: Keep stock solutions neutral. Avoid storing in acidic mobile phase for >24 hours.

Blank Contamination
  • Issue: Signal appearing in the native channel (239.1) when injecting pure IS.

  • Cause: Isotopic impurity (presence of d0 in the d11 standard).

  • Solution: Calculate the "Isotopic Contribution" factor. Inject a high concentration of IS (e.g., 1000 ng/mL) and measure the area of the native transition. If area > 0.5% of the LOQ area, you must mathematically correct for it or purchase a higher purity standard.

References

  • LGC Standards. (2024). Product Specification: this compound (TRC-D444397). Retrieved from

  • MedChemExpress. (2024). This compound Datasheet (HY-W704695). Retrieved from

  • Schindler, B. K., et al. (2009). Human biomonitoring of organophosphate flame retardants and plasticizers. Journal of Chromatography B.
  • Toronto Research Chemicals. (2024). Certificate of Analysis: this compound. Retrieved from

Introduction: The Role of Isotopically Labeled Internal Standards in Modern Analytics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl Hexyl Phosphate-d11 for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the demand for precise and accurate quantification of analytes in complex biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, which are considered the gold standard for quantitative analysis, particularly in mass spectrometry-based assays. This compound is a deuterated analog of Diethyl Hexyl Phosphate, designed to serve this critical role. Its chemical properties are nearly identical to its non-labeled counterpart, yet its increased mass allows it to be distinguished by a mass spectrometer. This guide provides a comprehensive overview of this compound, its properties, and its application as an internal standard in bioanalytical method development.

Core Compound Identification and Properties

The fundamental characteristics of this compound are crucial for its effective implementation in analytical workflows.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Phosphoric Acid Diethyl Hexyl Ester-d11, Ethyl Hexyl Phosphate-d11[1]
CAS Number 2733722-65-9[2]
Molecular Formula C₁₀H₁₂D₁₁O₄P[2]
Molecular Weight 249.33 g/mol [2]
Unlabeled CAS Number 7110-49-8[1][2][3][4]
Unlabeled Molecular Weight 238.26 g/mol [3][4][5]

The Rationale for Using Deuterated Standards

The central principle behind using a stable isotope-labeled internal standard like this compound is to account for variability during sample preparation and analysis. Because the deuterated standard is chemically identical to the analyte of interest (the "light" version), it behaves similarly during extraction, derivatization, and chromatography. However, its different mass allows the mass spectrometer to detect it as a separate entity. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved, effectively normalizing for experimental variations. This is particularly crucial in drug metabolism and pharmacokinetic (DMPK) studies where understanding the fate of a drug in a biological system is essential.[2]

Experimental Protocol: Quantitative Analysis using LC-MS/MS

The following is a representative protocol for the use of this compound as an internal standard for the quantification of Diethyl Hexyl Phosphate in a biological matrix, such as human plasma. This protocol is designed to be a self-validating system, incorporating quality control samples to ensure the accuracy and reproducibility of the results.

Objective: To accurately quantify the concentration of Diethyl Hexyl Phosphate in human plasma samples.
Materials:
  • Diethyl Hexyl Phosphate (analyte standard)

  • This compound (internal standard)

  • Human Plasma (matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Diethyl Hexyl Phosphate in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Working Solutions:

    • Calibration Standards: Serially dilute the Diethyl Hexyl Phosphate stock solution with a 50:50 acetonitrile/water mixture to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile. This solution will be used to spike all samples.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) by spiking the analyte into the biological matrix (human plasma).

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the 100 ng/mL internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex again.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Monitor the following MRM (Multiple Reaction Monitoring) transitions:

        • Diethyl Hexyl Phosphate: Q1 (Precursor Ion) -> Q3 (Product Ion)

        • This compound: Q1 (Precursor Ion + 11 Da) -> Q3 (Product Ion)

      • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key stages of the analytical workflow described above.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Diethyl Hexyl Phosphate-d11 (IS) plasma->spike spe Solid Phase Extraction (SPE) spike->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Workflow for the quantitative analysis of Diethyl Hexyl Phosphate using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard provides a robust and reliable method for the accurate quantification of its non-labeled counterpart in complex matrices. The principles and protocols outlined in this guide demonstrate the practical application of this compound and underscore the importance of stable isotope dilution techniques in generating high-quality, defensible data for regulatory submissions and advancing our understanding of drug disposition.

References

  • PubChem. 2-Diethyl-hexyl phosphoric acid | C10H23O4P | CID 129675180. [Link]

  • Zhang, J., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3849. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for Diethyl Phthalate. [Link]

  • ECETOC. (1992). JACC No. 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2. [Link]

Sources

Technical Guide: Applications of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) in Environmental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) (CAS: 298-07-7) is a high-purity organophosphorus extractant critical to environmental monitoring and remediation. Unlike passive adsorbents, D2EHPA functions as a liquid cation exchanger , operating on a stoichiometric chemical mechanism that allows for the precise separation of heavy metals, actinides, and rare earth elements (REEs) from complex environmental matrices.

This guide details the mechanistic principles and validated protocols for utilizing D2EHPA in three primary environmental applications: Liquid-Liquid Extraction (LLE) for trace metal pre-concentration, Extraction Chromatography for radionuclide separation, and Ion-Selective Electrode (ISE) fabrication for real-time sensing.

Part 1: Mechanistic Principles & Chemistry

To deploy D2EHPA effectively, one must understand its solution chemistry. In non-polar solvents (e.g., kerosene, toluene), D2EHPA exists primarily as a dimer due to intermolecular hydrogen bonding between the phosphoryl oxygen and the hydroxyl group.

The Cation Exchange Mechanism

The extraction of a metal cation (


) from an aqueous phase by D2EHPA (denoted as 

) in an organic phase follows this equilibrium:


Key Mechanistic Insights:

  • pH Dependence: The release of protons (

    
    ) means the equilibrium shifts to the left as acidity increases. Therefore, pH control is the primary "switch"  for selectivity.
    
  • Dimer Stability: The dimeric form

    
     is the active chelating species. Using polar solvents (like alcohols) can disrupt this dimer, reducing extraction efficiency for certain metals.
    
Visualization: D2EHPA Extraction Pathway

The following diagram illustrates the transition of a metal ion from the aqueous phase to the organic phase via the D2EHPA dimer complex.

D2EHPA_Mechanism cluster_interface Liquid-Liquid Interface M_aq Metal Cation (M²⁺) Interface Ion Exchange Zone M_aq->Interface Diffusion H_aq Released Protons (2H⁺) Interface->H_aq Proton Exchange Complex Metal-Organic Complex M(HL₂)₂ Interface->Complex Chelation Dimer D2EHPA Dimer (HL)₂ Dimer->Interface Diffusion

Caption: Stoichiometric exchange mechanism where D2EHPA dimers sequester metal cations while releasing protons.

Part 2: Liquid-Liquid Extraction (LLE) Protocol

Application: Pre-concentration of heavy metals (Cd, Zn, Pb) and Rare Earth Elements (REEs) from wastewater or groundwater samples prior to ICP-MS analysis.

Validated Protocol: Batch Extraction of Heavy Metals

Objective: Extract >98% of Cd(II) and Zn(II) from an aqueous environmental sample.

Reagents:

  • Extractant: 0.1 M D2EHPA in Kerosene (or n-heptane for analytical purity).

  • Stripping Agent: 2.0 M Sulfuric Acid (

    
    ).[1]
    
  • Buffer: Acetate buffer (pH 4.5).

Step-by-Step Workflow:

  • Conditioning: Adjust the environmental water sample (100 mL) to pH 4.5 ± 0.1 using acetate buffer. Why: At pH < 3, H+ competition prevents metal uptake; at pH > 6, metal hydrolysis/precipitation occurs.

  • Contacting: Add 10 mL of 0.1 M D2EHPA/Kerosene to the sample in a separatory funnel (Phase Ratio A:O = 10:1).

  • Equilibration: Shake vigorously for 15 minutes . Self-Validation: Ensure the phases separate cleanly within 2 minutes. If an emulsion forms, centrifuge.

  • Separation: Drain the aqueous phase. The metals are now concentrated in the 10 mL organic phase.

  • Stripping (Back-Extraction): Contact the organic phase with 5 mL of 2.0 M

    
     for 5 minutes.
    
    • Mechanism:[1][2][3] The high concentration of

      
       drives the equilibrium in reverse, forcing metals back into the small aqueous volume.
      
  • Analysis: Analyze the 5 mL acid strip via ICP-OES/MS.

Data: Extraction Efficiency vs. pH

The following table summarizes typical extraction efficiencies (


) for common environmental pollutants using 0.1 M D2EHPA.
Metal IonpH 2.0pH 3.0pH 4.5pH 6.0Separation Factor (at pH 3)
Zn(II) < 10%65%> 99% > 99%

Cd(II) < 5%40%95% > 98%--
Pb(II) < 5%30%85%> 95% --
Fe(III) > 95% > 99%> 99%Precip.

Note: Fe(III) extracts at very low pH. To analyze Zn/Cd, Fe must often be masked or removed first.

Part 3: Extraction Chromatography (Solid-Phase)

Application: Separation of Actinides (U, Am) and Lanthanides in soil digestates. Technique: Solvent Impregnated Resin (SIR). D2EHPA is physically immobilized on a porous polymer support, combining the selectivity of liquid extraction with the ease of chromatography.

Protocol: Preparation of D2EHPA-Impregnated Resin[3]
  • Support Selection: Use Amberlite XAD-7 or a similar macroporous acrylic resin.

  • Impregnation:

    • Dissolve 1.0 g D2EHPA in 10 mL acetone.

    • Add 5.0 g dry resin beads.

    • Stir gently for 2 hours.

    • Evaporate acetone under vacuum (Rotavap) at 40°C until beads are dry and free-flowing.

  • Column Packing: Slurry the resin in 0.1 M

    
     and pack into a glass column (
    
    
    
    ).
Workflow Visualization

Extraction_Chromatography cluster_prep Resin Preparation cluster_elution Chromatographic Separation Mix Mix D2EHPA + Acetone + Resin Evap Evaporate Solvent Mix->Evap Pack Pack Column Evap->Pack Load Load Sample (0.1M HNO₃) REES + Actinides bind Pack->Load Wash Wash (low acid) Remove interfering ions Load->Wash Elute Gradient Elution (High Acid) Strip specific metals Wash->Elute

Caption: Workflow for creating and using D2EHPA-impregnated resins for radionuclide separation.

Part 4: Ion-Selective Electrodes (ISEs)

Application: Real-time monitoring of Lead (


) or Zinc (

) in industrial effluent. Role of D2EHPA: Acts as the ionophore (sensing element) within a PVC membrane.
Protocol: Fabrication of a D2EHPA-PVC Membrane Sensor

Reagents:

  • Ionophore: D2EHPA (3-5% w/w).[4]

  • Polymer Matrix: High molecular weight PVC (30-33% w/w).

  • Plasticizer: DOP (Dioctyl phthalate) or NPOE (60-65% w/w). Critical: The plasticizer ensures membrane flexibility and ion mobility.

  • Solvent: Tetrahydrofuran (THF).[5]

Fabrication Steps:

  • Dissolution: Dissolve 10 mg D2EHPA, 100 mg PVC, and 200 mg Plasticizer in 3 mL THF.

  • Casting: Pour the mixture into a glass ring (30 mm diameter) on a glass plate.

  • Evaporation: Cover with a filter paper to slow evaporation. Allow to stand for 24 hours. Result: A transparent, flexible master membrane (approx. 0.2 mm thick).

  • Assembly: Cut a disc and mount it on the end of an electrode body containing an internal reference solution (0.1 M

    
     for Lead sensing).
    
  • Conditioning: Soak the electrode tip in a

    
     M solution of the target ion for 12 hours before use.
    

Performance Validation:

  • Nernstian Slope: A valid divalent sensor must show a slope of 29.5 ± 2 mV/decade .

  • Detection Limit: Typically

    
     M.[5]
    

References

  • Extraction Mechanism & Stoichiometry

    • Title: Stoichiometries and extraction constants of D2EHPA in different diluents.[6]

    • Source: ResearchGate / Journal of Chemical Engineering D
    • URL:

  • Environmental LLE Applications

    • Title: Heavy Metal Removal from Wastewater by using Liquid Liquid Extraction.[7]

    • Source: IJIRSET.
    • URL:

  • Solid-Phase Extraction (Biomass/Resin)

    • Title: Surface Modification of Biomass with Di-(2-Ethylhexyl)phosphoric Acid and Its Use for Vanadium Adsorption.[3]

    • Source: MDPI (Minerals).
    • URL:

  • Ion-Selective Electrodes

    • Title: Ion-selective electrode based on polyurethane-immobilized di-(2-ethyl hexyl) phosphoric acid for low-concentration aqueous Pb2+ detection.[5]

    • Source: ResearchGate.[1][8]

    • URL:

  • Rare Earth Separation

    • Title: Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage.[2]

    • Source: MDPI (Metals).
    • URL:

Sources

Technical Guide: Tris(2-ethylhexyl) Phosphate (TEHP) and the 2-Ethylhexyl Phosphate Family

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Function Plasticizers and Flame Retardants in High-Performance Polymers[1]

Executive Summary

This technical guide addresses the physicochemical profile, functional mechanisms, and safety considerations of Tris(2-ethylhexyl) phosphate (TEHP) —often colloquially referred to in industry as "Diethyl Hexyl Phosphate" or "Trioctyl Phosphate" (TOF).[1]

While the nomenclature "Diethyl Hexyl Phosphate" technically refers to the acidic di-ester (Bis(2-ethylhexyl) phosphate or D2EHPA), the tri-ester (TEHP) is the functional agent utilized as a cold-resistant plasticizer and flame retardant (FR).[1] This guide distinguishes between the two to prevent critical formulation errors:

  • TEHP (Tri-ester): The plasticizer/FR agent.[1][2][3][4]

  • D2EHPA (Di-ester): An acidic extractant, degradation product, and toxic metabolite.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

The utility of TEHP stems from its specific organophosphorus structure, which bridges the gap between pure plasticizers (like phthalates) and pure flame retardants.

1.1 Structural Integrity

Unlike phthalates (e.g., DEHP) which rely on an aromatic ring for stability, TEHP utilizes a phosphate core (


) bonded to three branched 2-ethylhexyl chains.[1]
  • Phosphate Core: Provides flame retardancy via phosphorus radical scavenging and char promotion.[1]

  • Branched Alkyl Chains: The 2-ethylhexyl groups create significant free volume between polymer chains, lowering the glass transition temperature (

    
    ) more effectively than linear chains.[1] This imparts exceptional low-temperature flexibility  (cold resistance).[1]
    
1.2 Comparative Properties Table
PropertyTEHP (The Plasticizer)D2EHPA (The Acid/Metabolite)DEHP (The Phthalate Standard)
CAS Number 78-42-2298-07-7117-81-7
Function Plasticizer, Flame RetardantExtractant, Corrosion InhibitorPlasticizer (General Purpose)
Viscosity (20°C) ~15 mPa[1]·s~50-100 mPa[1]·s~80 mPa[1]·s
Flash Point > 205°C> 170°C~200°C
Cold Flex Excellent (-70°C)N/AGood (-50°C)
Toxicity Low acute; Endocrine concernHigh acute toxicity ; CorrosiveReprotoxic (SVHC)
Part 2: Mechanisms of Action
2.1 Dual-Functionality Pathway

TEHP operates through two simultaneous mechanisms when compounded into polymers like PVC, PU, or NBR.[1]

Figure 1: The dual mechanistic pathway of TEHP.[1] In the plasticization loop (blue), the branched structure increases free volume. In the FR loop (red), thermal decomposition triggers radical scavenging.

2.2 Flame Retardancy Specifics

TEHP is less efficient than halogenated FRs but offers a "non-halogen" profile.[1]

  • Gas Phase: Upon heating, TEHP releases phosphorus-containing radicals (

    
    ) which scavenge high-energy 
    
    
    
    and
    
    
    radicals that propagate the flame.[1]
  • Condensed Phase: The phosphate degrades into phosphoric acid derivatives, which catalyze the dehydration of the polymer backbone (especially in cellulose or PU), forming a carbonaceous char layer that insulates the material from further heat.[1]

Part 3: Synthesis & Manufacturing[1]

For researchers synthesizing custom batches or analyzing impurities, understanding the synthesis is vital.[1] The reaction involves the esterification of Phosphorus Oxychloride with 2-Ethylhexanol.[1]

Reaction:


[1]

Critical Quality Attribute (CQA): The removal of HCl is critical. Residual acidity leads to the formation of the di-ester (D2EHPA) via hydrolysis.[1] In medical polymers, high D2EHPA content correlates with increased cytotoxicity.[1]

Part 4: Medical Relevance & Toxicology (Drug Development Focus)

For professionals in drug development and medical devices (e.g., blood bags, IV tubing), TEHP presents a complex profile. It is often investigated as a replacement for DEHP-phthalate, yet it carries its own risks.[1]

4.1 Leachables and Extractables (E&L)

Like phthalates, TEHP is not chemically bound to the polymer matrix.[1] It can migrate into lipophilic solutions (blood, TPN solutions).[1]

  • Metabolism: Once leached into the body, TEHP is rapidly hydrolyzed by esterases into D2EHPA (the di-ester) and 2-ethylhexanol.[1]

  • Toxicity Difference:

    • TEHP: Low acute toxicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1][3]
      
    • D2EHPA (Metabolite): Moderate/High toxicity (

      
      ), corrosive to mucous membranes, and a skin irritant.[1]
      
4.2 Regulatory Status
  • REACH: TEHP is registered but under scrutiny for potential endocrine disruption (though distinct from the anti-androgenic mechanism of phthalates).[1]

  • Medical Use: Used in specific cold-storage applications (e.g., cryopreservation bags) where phthalates fail due to brittleness.[1]

Part 5: Experimental Protocols
Protocol A: Plasticizer Efficiency (DSC Method)

Objective: Determine the depression of Glass Transition Temperature (


) to validate "Cold Flex" claims.
  • Sample Prep: Dissolve PVC resin and TEHP (ratios: 0, 10, 20, 30, 40 phr) in THF. Cast films and dry under vacuum at 60°C for 48h.

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Cycle:

    • Heat to 100°C (erase thermal history).

    • Cool to -100°C at 10°C/min.

    • Heat to 100°C at 10°C/min (Measure).

  • Analysis: Identify

    
     at the inflection point of the heat flow curve.
    
  • Validation: A drop in

    
     of 
    
    
    
    per phr of TEHP confirms effective plasticization.[1]
Protocol B: Leaching/Migration Study (Medical Simulation)

Objective: Quantify TEHP migration into a simulant (Simulant A: 10% Ethanol or Simulant D: Vegetable Oil).

  • Setup: Cut polymer film (

    
     cm). Weigh (
    
    
    
    ).
  • Immersion: Place in 100mL simulant at 37°C (body temp) for 72 hours under agitation.

  • Extraction: Remove film.[1] Extract the aqueous simulant with Hexane (

    
    ).[1]
    
  • Quantification (GC-MS):

    • Column: DB-5ms or equivalent non-polar column.

    • Injector: 280°C.[1]

    • Detection: SIM mode (Target ions for TEHP: m/z 99, 113, 211).

  • Calculation:

    
    [1]
    
Part 6: Visualizing the Degradation Pathway

Understanding the breakdown of TEHP is essential for toxicology assessments.

Figure 2: Metabolic and environmental degradation pathway.[1] Note the transition from the relatively benign TEHP to the toxic D2EHPA intermediate.

References
  • World Health Organization (WHO). (2000).[1][2][3][4] Environmental Health Criteria 218: Tris(2-ethylhexyl) Phosphate.[1][2] International Programme on Chemical Safety.[1][2] Link

  • Pelletier, G., et al. (2017).[1] "Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study." Journal of Applied Toxicology. Link

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Tris(2-ethylhexyl) phosphate.[1][2][3][4][5][6][7][8] Link[1]

  • Stapleton, H. M., et al. (2011).[1][9] "Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products." Environmental Science & Technology.[1] Link[1]

  • Lanxess. (2021). Technical Data Sheet: Disflamoll TOF (Tris(2-ethylhexyl) phosphate). Link

Sources

Technical Deep Dive: Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) in Metal Extraction

[1][2]

Executive Summary

Di-(2-ethylhexyl) phosphoric acid (commonly abbreviated as D2EHPA, DEHPA, or P204) is the "workhorse" ligand of industrial hydrometallurgy. While the user query specifies "Diethyl Hexyl Phosphate," in extraction science, this unequivocally refers to the phosphoric acid derivative (D2EHPA), not the phthalate plasticizer.

Its dominance stems from a unique molecular geometry that allows for high-loading capacity and tunable selectivity via pH adjustment. It is the industry standard for Zinc (Zn) recovery , Cobalt/Nickel (Co/Ni) impurity scrubbing , and Rare Earth Element (REE) fractionation .

This guide moves beyond basic textbook definitions to provide a field-validated operational framework. We will explore the dimerization mechanics that drive extraction, provide a self-validating protocol for Zinc solvent extraction (SX), and analyze the thermodynamics of separation.

Molecular Architecture & Extraction Mechanism

The Dimerization Driver

Unlike simple solvating extractants (e.g., TBP), D2EHPA functions as a cation exchanger . In non-polar diluents (kerosene, dodecane), D2EHPA does not exist as a monomer; it forms stable hydrogen-bonded dimers .[1]

This dimerization is critical. The dimeric ring opens to chelate metal cations, releasing protons in a stoichiometric exchange. This explains why pH control is the single most critical process variable: as extraction proceeds, protons are released, lowering pH and eventually halting the equilibrium.

General Extraction Equation:

  • 
    : Metal cation
    
  • 
    : D2EHPA dimer
    
  • 
    : Metal-organic complex
    
Visualization: The Chelation Pathway

The following diagram illustrates the transition from the aqueous metal ion to the organic-soluble complex.

D2EHPA_Mechanismcluster_aqAqueous Phasecluster_orgOrganic Phase (Kerosene)M_ionMetal Cation (M²⁺)ComplexMetal-Ligand ComplexM(HA₂)₂M_ion->ComplexInterfacialTransferH_ionReleased Protons (2H⁺)(Lowers pH)DimerD2EHPA Dimer(HA)₂Dimer->ComplexChelationComplex->H_ionExchangeByproduct

Figure 1: Mechanism of cation exchange. The D2EHPA dimer (green) captures the metal ion (blue) at the phase interface, releasing protons (red) back into the aqueous phase.

Thermodynamics & Selectivity Data

The selectivity of D2EHPA is dictated by the Separation Factor (


)
Table 1: Comparative Selectivity & Operational pH
Target MetalImpurities RemovedOptimal Extraction pHSeparation Factor (

)
Notes
Zinc (Zn²⁺) Mn, Cd, Ni, Co2.5 – 3.5

Highly selective.[1] Zn extracts before Mn.
Scandium (Sc³⁺) Fe, Al< 1.0

Requires high acidity. Often uses TBP as modifier.
Cobalt (Co²⁺) Ni²⁺4.5 – 5.5

Low selectivity. D2EHPA is poor for Co/Ni separation compared to Cyanex 272 (

). Used mainly to scavenge Zn/Mn/Ca from Co streams.
Rare Earths LREE vs HREEVaries (Acidic)

Excellent for splitting Light (La-Nd) from Heavy (Gd-Lu) groups.

Key Insight: D2EHPA is often exothermic or endothermic depending on the metal, but generally, extraction kinetics are fast (< 5 minutes equilibrium time).

Operational Protocol: Zinc Solvent Extraction

This protocol describes a self-validating workflow for extracting Zinc from a sulfate leach liquor, the most common industrial application.

Objective: Recover >98% Zn from an aqueous feed containing Mn, Mg, and Ca impurities.

Reagent Preparation
  • Extractant: 20% (v/v) D2EHPA.[2][3]

  • Diluent: High-flashpoint kerosene (e.g., Escaid 110 or equivalent aliphatic diluent).

  • Modifier (Optional): 3-5% Isodecanol or TBP if "Third Phase" (emulsion/precipitate) formation is observed, particularly with high Fe/Al concentrations.

The Extraction Circuit (SOP)

Step 1: Extraction (pH Control is Vital)

  • Action: Contact Organic Phase (20% D2EHPA) with Aqueous Feed (ZnSO₄) in a mixer-settler.

  • Ratio: Maintain Organic:Aqueous (O:A) ratio of 1:1 to 1.5:1.

  • pH Regulation: The reaction releases H⁺. You must continuously dose a base (NH₃ or NaOH) or use a saponified extractant to maintain pH at 3.0 .

    • If pH < 2.0:[4][5] Zn extraction drops significantly.

    • If pH > 4.0:[2] Impurities (Mn, Ca) begin to co-extract.

  • Validation: Measure raffinate Zn concentration. Target < 0.5 g/L.

Step 2: Scrubbing (Impurity Removal)

  • Action: Contact the Loaded Organic (LO) with a slightly acidic Zinc sulfate solution (e.g., 20 g/L Zn, pH 3.0).

  • Mechanism: "Crowding out." The high concentration of Zn in the scrub solution displaces weakly held impurities (Ca, Mn) from the organic phase.

  • Validation: Analyze scrub raffinate. High Mn/Ca levels indicate successful scrubbing.

Step 3: Stripping (Metal Recovery) [6]

  • Action: Contact Scrubbed Organic with Spent Electrolyte (150–180 g/L H₂SO₄).

  • Mechanism: Mass action. The high proton concentration reverses the equilibrium (see Eq in 2.1), forcing Zn back into the aqueous phase.

  • Result: A pure, high-concentration ZnSO₄ solution ready for electrowinning.

Process Flow Diagram

SX_CircuitFeedPregnant Leach Solution(Zn, Mn, Mg, Ca)ExtractionExtraction Stage(pH 3.0)Mixer-SettlerFeed->ExtractionAqueous FeedScrubbingScrubbing Stage(Removes Mn/Ca)Extraction->ScrubbingLoaded OrganicScrubbing->ExtractionScrub Liquor (Recycle)StrippingStripping Stage(180g/L H₂SO₄)Scrubbing->StrippingScrubbed OrganicStripping->ExtractionBarren Organic (Recycle)ElectroElectrowinning(Pure Zinc Metal)Stripping->ElectroAdvance Electrolyte(High Zn)

Figure 2: Continuous Counter-Current Extraction Circuit. Note the recycling of the barren organic phase.

Advanced Application: Rare Earth Element (REE) Separation[1][8][9]

D2EHPA is critical for the "Group Separation" of REEs.

  • The Lanthanide Contraction: As atomic number increases, ionic radius decreases, and charge density increases. D2EHPA binds tighter to heavier REEs (smaller radius).

  • Separation Order: Lu > Yb > ... > Gd > ... > La.

  • Third Phase Risk: When extracting heavy REEs (HREE) at high concentrations, the metal-organic complex becomes insoluble in kerosene, forming a third, gel-like phase.

    • Solution: Add TBP (Tributyl Phosphate) or Isodecanol as a phase modifier.[7]

    • Protocol Adjustment: For HREEs, limit D2EHPA concentration or increase modifier content to maintain solubility.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Third Phase Formation Solubility limit of metal-complex exceeded in non-polar diluent.Add 3-5% TBP or Isodecanol. Increase temperature (

).
Emulsions (Crud) Presence of colloidal silica or fine solids in feed.Clarify feed (sand filter/coagulant) before SX. Check mixer tip speed (shear might be too high).
Iron Co-extraction Fe³⁺ extracts strongly at low pH (< 2.0).Reduce Fe³⁺ to Fe²⁺ (using scrap iron or SO₂) prior to extraction. Fe²⁺ does not extract well with D2EHPA.
Gypsum Scaling Calcium co-extraction and subsequent stripping with sulfuric acid.Strict pH control during extraction (keep pH < 3.5 to minimize Ca uptake). Use a scrub stage.[2][8][9]

References

  • Kislik, V. S. (2011).[4] Solvent Extraction: Classical and Novel Approaches. Elsevier. (Foundational text on D2EHPA mechanisms).

  • Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.
  • Sole, K. C., & Cole, P. M. (2002). Purification of nickel–cobalt–zinc process solutions by solvent extraction.[2][10] Hydrometallurgy, 63(3).[6][10] Link

  • Xie, F., et al. (2014).[11] A critical review on solvent extraction of rare earths from aqueous solutions. Minerals Engineering, 56. Link

  • Pereira, D. D., et al. (2007). Recovery of zinc from an industrial effluent by solvent extraction using D2EHPA. Minerals Engineering, 20(3). Link

Methodological & Application

Application Note: Quantitative Analysis Using Diethyl Hexyl Phosphate-d11 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of Diethyl Hexyl Phosphate-d11 (DEHP-d11) as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the core principles of isotope dilution mass spectrometry, the rationale behind selecting a deuterated standard, and provide a detailed, validated protocol for its application. This note is intended for researchers, analytical scientists, and quality control professionals engaged in the precise quantification of organophosphate compounds and other structurally related analytes in complex matrices.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Quantitative MS

In an ideal analytical world, the instrumental response would be perfectly and consistently proportional to the analyte concentration. However, in practice, every step of an analytical workflow—from sample extraction to chromatographic injection and ionization—is subject to variability. Sample loss during multi-step preparation, matrix-induced signal suppression or enhancement in the MS source, and minor fluctuations in injection volume can all introduce significant error, compromising the accuracy and reproducibility of quantitative results.[1][2][3]

An internal standard (IS) is a compound added in a constant, known amount to all samples, calibrants, and blanks before sample processing begins. The IS acts as a chemical and analytical mimic for the target analyte. By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations. If both the analyte and the IS experience a 10% signal loss during extraction, the ratio between them remains constant, ensuring the calculated concentration is unaffected.

The Gold Standard: Isotope-Labeled Internal Standards

The ideal internal standard behaves identically to the analyte in every respect—extraction efficiency, chromatographic retention, and ionization efficiency. No compound can achieve this better than an isotope-labeled version of the analyte itself.[4][5] Deuterated standards, such as DEHP-d11, are chemically identical to their native counterparts.[5]

Causality Behind the Choice:

  • Co-elution: Because the deuterated standard has virtually the same polarity and volatility as the native analyte, it co-elutes from the GC column. This ensures that both compounds enter the mass spectrometer at the same time, experiencing the exact same matrix effects and ionization conditions at that specific moment.[4]

  • Physicochemical Mimicry: It mirrors the analyte's behavior during all sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction), meaning it accurately reflects any sample loss that occurs.[6]

  • Mass Spectrometric Distinction: Despite this identical chemical behavior, the mass difference due to the deuterium atoms (¹H vs. ²H) allows the mass spectrometer to easily distinguish between the analyte and the internal standard.

The use of a stable isotope-labeled internal standard transforms a standard analytical method into a more robust Isotope Dilution Mass Spectrometry (IDMS) method, which is considered a definitive technique for high-accuracy quantification.[7][8]

Application Profile: this compound (DEHP-d11)

DEHP-d11 is the deuterated form of Diethyl Hexyl Phosphate. It is an appropriate internal standard for the analysis of various semi-volatile organophosphate compounds, which are often used as flame retardants, plasticizers, and pesticides. Its structural similarity to a range of target analytes in this class makes it an excellent choice for broad-spectrum quantitative methods.

PropertyValue
Chemical Formula C₁₀H₁₂D₁₁O₄P
Molecular Weight Approx. 261.3 g/mol (Varies with D content)
Analyte Class Organophosphate Esters
Key MS Ions (EI) Dependent on fragmentation, but will be shifted relative to the native compound. For quantification, specific, non-interfering ions must be selected for both the analyte and DEHP-d11.

Experimental Protocol: Quantification of an Organophosphate Analyte

This section provides a self-validating protocol for the quantification of a target organophosphate analyte in a sample matrix (e.g., environmental water, biological fluid) using DEHP-d11 as the internal standard.

Materials and Reagents
  • Solvents: Pesticide-grade or GC-MS grade Hexane, Acetone, Dichloromethane.

  • Analyte Standard: High-purity standard of the target organophosphate(s).

  • Internal Standard: this compound (DEHP-d11) standard solution.

  • Glassware: Scrupulously cleaned volumetric flasks, pipettes, and autosampler vials. Avoid all plasticware to prevent phthalate or other plasticizer contamination.[9]

  • Reagents: Anhydrous Sodium Sulfate.

Preparation of Standards
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone.

  • DEHP-d11 Stock Solution (100 µg/mL): Dilute a certified primary standard as required into a volumetric flask using acetone.

  • Working Internal Standard Solution (1 µg/mL): Dilute the DEHP-d11 stock solution in acetone. This solution will be used to spike all samples and standards.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical range might be 10-500 ng/mL. It is critical to spike each calibration standard with the same amount of the Working Internal Standard Solution.

Example Calibration Standard Preparation (for a 100 ng/mL standard):

  • Pipette 100 µL of a 10 µg/mL analyte intermediate dilution into a 10 mL volumetric flask.

  • Pipette 100 µL of the 1 µg/mL Working Internal Standard Solution (this results in a final IS concentration of 10 ng/mL).

  • Bring to volume with hexane.

Sample Preparation Workflow

The key to accuracy is adding the internal standard at the very beginning of the workflow.[6] This ensures the IS tracks the analyte through every step.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Collect Sample (e.g., 100 mL Water) Spike 2. Spike with Internal Standard (Add known amount of DEHP-d11) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extract Dry 4. Dry Extract (Pass through Sodium Sulfate) Extract->Dry Concentrate 5. Concentrate (Evaporate to ~1 mL) Dry->Concentrate GCMS 6. GC-MS Analysis Concentrate->GCMS Quant 7. Quantify (Calculate Analyte/IS Ratio) GCMS->Quant

Caption: Workflow for sample preparation and analysis using an internal standard.

Step-by-Step Protocol:

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL Working Internal Standard Solution (DEHP-d11) directly to the 100 mL water sample.

  • Extraction: Perform a liquid-liquid extraction by adding 20 mL of dichloromethane to the sample in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate. Collect the organic (bottom) layer. Repeat the extraction twice more.

  • Drying: Combine the organic extracts and pass them through a glass column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

GC-MS is a powerful platform for phthalate and organophosphate analysis due to its speed, simplicity, and the structural information provided by mass spectrometry.[10][11]

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatography.
MS System Agilent 5977 MSD or equivalentOffers excellent sensitivity in both Scan and SIM modes.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for semi-volatile compounds like organophosphates.[12]
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Inlet Temp. 250 °CEnsures efficient volatilization of the analytes.
Oven Program 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minThis temperature program allows for separation of analytes with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity compared to full scan mode by monitoring only specific ions of interest, making it ideal for trace quantification.[9]
Quantifier Ion (Select a specific, abundant, and unique m/z for the analyte)The primary ion used for quantification.
Qualifier Ion(s) (Select 1-2 other specific m/z for the analyte)Used for identity confirmation; the ratio to the quantifier ion must be consistent.
IS Quantifier Ion (Select a specific, abundant, and unique m/z for DEHP-d11)The primary ion for the internal standard.

Data Analysis and Quantification

The quantification relies on the concept of the Response Factor (RF).

G Logical flow of quantification using an internal standard. Analyte_Area Analyte Peak Area RF Response Factor (RF) Analyte_Area->RF Final_Conc Final Analyte Concentration in Sample Analyte_Area->Final_Conc IS_Area Internal Standard Peak Area IS_Area->RF IS_Area->Final_Conc Analyte_Conc Analyte Concentration Analyte_Conc->RF IS_Conc Internal Standard Concentration IS_Conc->RF IS_Conc->Final_Conc RF->Final_Conc

Caption: Logical relationship for calculating concentration with an internal standard.

  • Generate Calibration Curve: For each calibration standard, calculate the Response Factor (RF) using the formula: RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS) Then, create a calibration curve by plotting Area_Analyte / Area_IS on the y-axis against Conc_Analyte / Conc_IS on the x-axis. Perform a linear regression to get the slope, intercept, and correlation coefficient (R²). An R² value > 0.995 is typically desired.

  • Calculate Sample Concentration: For each unknown sample, measure the peak areas for the analyte and the internal standard (DEHP-d11). Calculate the concentration using the calibration curve. Concentration_Analyte = [(Area_Analyte / Area_IS) - Intercept] / Slope * Concentration_IS

This method ensures that any variability affecting the absolute peak areas is cancelled out, providing a highly accurate and trustworthy final concentration.[13]

References

  • Bhatale, M., Kaliyaperumal, N., Mannathusamy, G., & Ramalingam, G. (2021). "Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique." Journal of Pharmaceutical Research International. [Link]

  • Nuti, F., Hildenbrand, S., Chelli, M., Wodarz, R., & Papini, A. M. (2005). "Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters." Bioorganic & Medicinal Chemistry. [Link]

  • Limoncino, F., et al. (2020). "Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials." Food Additives & Contaminants: Part A. [Link]

  • Restek Corporation. (2020). "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." Restek. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES." IOP Publishing. [Link]

  • California Department of Toxic Substances Control. (n.d.). "GC/MS Screening Method for Phthalate Esters in Children's Toys." ResearchGate. [Link]

  • Restek Corporation. (2020). "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." Restek Website. [Link]

  • Shimadzu. (n.d.). "Fast GCMS Method for Analysis of Phthalate Esters in Beverages." Shimadzu. [Link]

  • Agilent Technologies. (2012). "Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS." Agilent. [Link]

  • ResolveMass Laboratories Inc. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Laboratories Inc.. [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). "Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV)." OIV. [Link]

  • International Organisation of Vine and Wine (OIV). (2013). "METHOD OF DETERMINATION OF PHTHALATES BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY IN WINES." OIV. [Link]

  • Shimadzu. (n.d.). "Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas." Shimadzu. [Link]

  • ResolveMass Laboratories Inc. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025). "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." ResolveMass Laboratories Inc.. [Link]

  • ResearchGate. (n.d.). "Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level." ResearchGate. [Link]

  • Leghissa, A., et al. (2021). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules. [Link]

  • Unice, K. M., et al. (2012). "Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment." Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). "(PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry." ResearchGate. [Link]

  • Lehotay, S. J. (2017). "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." LCGC International. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitation of Bis(2-ethylhexyl) Phosphate (B2EHP) in Pharmaceutical Drug Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated, high-sensitivity LC-MS/MS protocol for the quantitation of Bis(2-ethylhexyl) phosphate (B2EHP) in pharmaceutical formulations and bioprocess fluids. B2EHP (CAS 298-07-7) is a critical Extractable and Leachable (E&L) impurity often originating from plasticizers, lubricants in single-use bioprocess bags, and PVC tubing.

Given its ubiquity in laboratory environments and its acidic nature, accurate quantitation requires a robust method that mitigates background contamination and matrix suppression. This protocol utilizes Diethyl Hexyl Phosphate-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure regulatory-grade accuracy (FDA/EMA compliance) and superior linearity (


) across a dynamic range of 1.0 – 1000 ng/mL.

Introduction & Scientific Rationale

The Analytical Challenge: E&L Impurities

Bis(2-ethylhexyl) phosphate is an organophosphate ester widely used as a lubricant additive and a degradation product of certain plasticizers. In drug development, it is classified as a leachable that can migrate from container closure systems (CCS) or manufacturing equipment into the drug product.[1] Its quantification is critical for toxicological risk assessment (TRA).

Why this compound?

Method development for B2EHP is plagued by two main issues:

  • Ubiquitous Background: B2EHP is often present in trace amounts in laboratory solvents, plastic pipette tips, and mobile phase bottles.

  • Ion Suppression: In complex biologic matrices (e.g., monoclonal antibody formulations), phospholipids and surfactants can suppress ionization.

Solution: The use of the deuterated internal standard, d11-B2EHP , provides a self-validating system. The d11 isotopolog co-elutes with the analyte, experiencing the exact same ionization environment and extraction efficiency, thereby correcting for matrix effects and signal drift in real-time.

Chemical & Physical Properties[2][3][4]

PropertyAnalyte (B2EHP)Internal Standard (d11-B2EHP)
IUPAC Name Bis(2-ethylhexyl) hydrogen phosphateBis(2-ethylhexyl) hydrogen phosphate-d11
CAS Number 298-07-795245-30-0 (or similar based on labeling)
Formula


Exact Mass 322.23 Da~333.30 Da
pKa ~1.47 (Acidic)~1.47
LogP ~5.04 (Hydrophobic)~5.04

Method Development Strategy

Mass Spectrometry Optimization (Negative ESI)

Unlike phthalates which are typically analyzed in positive mode, organophosphates like B2EHP are acidic and ionize most efficiently in Negative Electrospray Ionization (ESI-) mode, forming the deprotonated molecular ion


.
  • Precursor Ion: m/z 321.2 (B2EHP) / m/z 332.3 (d11-B2EHP)

  • Fragmentation: The collision-induced dissociation (CID) of dialkyl phosphates typically yields the characteristic phosphate ions

    
     (m/z 97) and 
    
    
    
    (m/z 79).
Chromatography (Reverse Phase)

B2EHP is highly hydrophobic (LogP > 5). A C18 column is required for retention.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase: A slightly acidic or neutral pH is acceptable. However, using Ammonium Acetate (5 mM) provides a buffer that stabilizes the ionization in negative mode while maintaining good peak shape.

Sample Preparation: Liquid-Liquid Extraction (LLE)

To separate B2EHP from proteinaceous drug products (e.g., mAbs) or aqueous buffers, LLE with Methyl tert-butyl ether (MTBE) or Hexane is preferred over protein precipitation (PPT) to minimize background contamination from plastic consumables used in PPT.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: Bis(2-ethylhexyl) phosphate (>99% purity).

  • Internal Standard: this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methanol (MeOH), MTBE.

  • Additives: Ammonium Acetate (LC-MS grade).[3]

  • Glassware: CRITICAL: Use baked glassware (400°C for 4 hrs) or solvent-rinsed glass vials to prevent B2EHP leaching from plasticware. Avoid plastic pipette tips for organic solvent handling; use glass syringes.

Preparation of Standards
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of B2EHP in 10 mL of MeOH. Store in a glass vial at -20°C.

  • IS Stock Solution (100 µg/mL): Dissolve 1 mg of d11-B2EHP in 10 mL of MeOH.

  • Working IS Solution (500 ng/mL): Dilute IS Stock in MeCN.

  • Calibration Curve: Prepare standards in the matrix blank (or 50:50 MeOH:Water) at concentrations: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 200 µL of sample (drug product or buffer) into a 2 mL glass centrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (MTBE) to a fresh glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase B (90% MeCN / 10% Water). Vortex well.

LC-MS/MS Conditions

HPLC Parameters:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %A (5mM NH4Ac in H2O) %B (MeCN)
0.0 90 10
1.0 90 10
5.0 5 95
7.0 5 95
7.1 90 10

| 10.0 | 90 | 10 |[3]

MS/MS Parameters (Sciex Triple Quad or Equivalent):

  • Ion Source: Electrospray Ionization (ESI)[2][4]

  • Polarity: Negative

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 450°C

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
B2EHP 321.297.050-25Quantifier
B2EHP 321.279.050-40Qualifier
d11-B2EHP 332.397.050-25IS Quantifier

Visualizations

Analytical Workflow Logic

This diagram illustrates the critical decision points in the sample preparation and analysis to ensure data integrity.

G cluster_0 Contamination Control Check Start Sample Collection (Glass Containers Only) IS_Add Add Internal Standard (d11-B2EHP) Start->IS_Add Extract Liquid-Liquid Extraction (MTBE) IS_Add->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep DryDown N2 Evaporation PhaseSep->DryDown Top Layer Recon Reconstitution (90% MeCN) DryDown->Recon LCMS LC-MS/MS Analysis (ESI Negative) Recon->LCMS DataProc Data Processing (Ratio: Analyte Area / IS Area) LCMS->DataProc BlankCheck Run System Blank (Mobile Phase) BlankCheck->LCMS VialCheck Pre-rinse Vials

Caption: Step-by-step analytical workflow emphasizing contamination control and IS integration.

LC-MS/MS Mechanism

Understanding the ionization and fragmentation pathway.

MS Molecule B2EHP (Neutral) ESI ESI Source (Deprotonation) Molecule->ESI Precursor Precursor Ion [M-H]- (m/z 321) ESI->Precursor Collision Collision Cell (Argon Gas) Precursor->Collision Product1 Fragment 1 [H2PO4]- (m/z 97) Collision->Product1 Quantifier Product2 Fragment 2 [PO3]- (m/z 79) Collision->Product2 Qualifier

Caption: MS/MS fragmentation pathway for Bis(2-ethylhexyl) phosphate in negative ESI mode.

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     (Weighted 
    
    
    
    ).
  • Accuracy: 80–120% of nominal concentration.

  • Precision: CV

    
     (20% at LOQ).
    
  • Matrix Effect: 85–115% (Corrected by IS).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Signal Contaminated mobile phase or plasticware.Replace mobile phase solvents. Switch to glass reservoir bottles. Wash system with 100% MeOH.
Low Sensitivity Incorrect pH or ESI parameters.Ensure Mobile Phase A has Ammonium Acetate (pH ~5-6).[3] Optimize Source Temp.
Carryover Hydrophobic adsorption to injector.Use a needle wash of 50:25:25 IPA:MeCN:Acetone.
Non-Linearity Saturation of detector or dimer formation.Dilute samples. Check for dimer peak ([2M-H]- at m/z 643).

References

  • US Pharmacopeia (USP). (2020). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.

  • Ball, D., et al. (2016).
  • Sigma-Aldrich. (n.d.). Bis(2-ethylhexyl) phosphate Product Information & Properties.

  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 95245-30-0).

  • Health Canada. (2020). Method Development for Phthalates and Organophosphates in Biological Matrices.

Sources

Diethyl Hexyl Phosphate-d11 for tracing studies in metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for the targeted quantitation of Bis(2-ethylhexyl) phosphate (D2EHP) —a critical degradation product of the plasticizer DEHP and an industrial organophosphorus toxicant—in plasma and tissue samples. By utilizing Bis(2-ethylhexyl) phosphate-d11 (D2EHP-d11) as a surrogate Internal Standard (IS), this method corrects for the significant matrix effects and ionization suppression characteristic of lipophilic phosphate esters. The protocol employs Liquid-Liquid Extraction (LLE) coupled with Negative Electrospray Ionization (ESI-) LC-MS/MS, achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Introduction & Scientific Context

The Analyte: D2EHP vs. DEHP

It is critical to distinguish between the parent plasticizer Di(2-ethylhexyl) phthalate (DEHP) and its phosphate analog/metabolite Bis(2-ethylhexyl) phosphate (D2EHP) . While DEHP is a ubiquitous plasticizer, D2EHP (CAS 298-07-7) is both a functional metabolite found in biological fluids following organophosphate exposure and a potent industrial extractant. In metabolomics, D2EHP serves as a biomarker for:

  • Exposure Tracing: Monitoring degradation of organophosphate flame retardants (OPFRs).

  • Lipidomics Interference: D2EHP is highly lipophilic and partitions into cell membranes, potentially disrupting lipid metabolism and mitochondrial function (1).

The Role of D2EHP-d11

In LC-MS/MS, lipophilic phosphates suffer from severe signal suppression due to co-eluting phospholipids in biological matrices. External calibration fails to account for this variability. D2EHP-d11 acts as the ideal Internal Standard because:

  • Co-elution: It shares virtually identical retention time with native D2EHP, experiencing the exact same matrix suppression at the electrospray source.

  • Mass Resolution: The +11 Da mass shift allows distinct spectral resolution in Multiple Reaction Monitoring (MRM) modes.

Chemical Profile & Materials

ComponentChemical NameMolecular FormulaMW ( g/mol )Precursor Ion [M-H]⁻
Analyte Bis(2-ethylhexyl) phosphateC₁₆H₃₅O₄P322.42321.2
Internal Standard Bis(2-ethylhexyl) phosphate-d11C₁₆H₂₄D₁₁O₄P333.49332.3
  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

  • Matrix: Rat Plasma (lithium heparin) or Liver Homogenate.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the self-validating workflow, ensuring that every sample is normalized against the d11 standard before any sample manipulation occurs.

G Start Biological Sample (100 µL Plasma/Tissue) Spike Spike IS: D2EHP-d11 (Final Conc: 50 ng/mL) Start->Spike Critical Step Equilib Equilibration (15 min @ 4°C) Spike->Equilib Matrix Integration LLE Liquid-Liquid Extraction (MTBE + 1% Formic Acid) Equilib->LLE PhaseSep Phase Separation (Centrifuge 10,000 x g) LLE->PhaseSep Dry Evaporation & Reconstitution (50:50 MeOH:H2O) PhaseSep->Dry Organic Layer LCMS LC-MS/MS Analysis (ESI Negative Mode) Dry->LCMS Data Ratio Calculation (Area Native / Area d11) LCMS->Data

Figure 1: Isotope Dilution Workflow. Spiking the Internal Standard (IS) prior to extraction compensates for recovery losses during the LLE step.

Detailed Protocols

Protocol A: Sample Preparation (LLE)

Rationale: D2EHP is acidic (phosphate) and lipophilic. Acidifying the sample suppresses ionization of the phosphate group in solution, driving it into the organic phase during extraction.

  • Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.

  • IS Spiking: Transfer 100 µL of sample to a 1.5 mL Eppendorf tube. Add 10 µL of D2EHP-d11 working solution (500 ng/mL in MeOH).

    • Note: Final IS concentration = 50 ng/mL.

  • Acidification: Add 100 µL of 0.1% Formic Acid in water. Vortex.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

    • Why MTBE? It forms a clean upper organic layer and extracts lipophilic phosphates efficiently while leaving polar proteins behind.

  • Agitation: Shake/vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (top organic layer) to a clean glass vial.

  • Drying: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 ACN:Water + 5mM Ammonium Acetate).

Protocol B: LC-MS/MS Method

Rationale: Negative mode ESI is mandatory for organophosphates. Ammonium acetate is added to the mobile phase to ensure stable deprotonation ([M-H]-).

Chromatography (UPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient:

Time (min) %A %B Curve
0.0 90 10 Initial
1.0 90 10 Hold
4.0 5 95 Linear
6.0 5 95 Wash

| 6.1 | 90 | 10 | Re-equilibration |

Mass Spectrometry (ESI-):

  • Source: Electrospray Ionization (Negative).[1]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
D2EHP 321.296.9 (H₂PO₄⁻)3022Quantifier
D2EHP 321.2209.13018Qualifier
D2EHP-d11 332.396.9 (H₂PO₄⁻)3022IS Quantifier

Note on Transitions: The product ion m/z 96.9 corresponds to the phosphate core [H₂PO₄]⁻. Since the deuterium labels are located on the ethylhexyl side chains, the phosphate fragment remains unlabeled (m/z 97) for both the native and d11 species. The discrimination occurs solely at the Precursor (Q1) stage.

Data Analysis & Validation

Calculation (Isotope Dilution)

Do not use absolute area. Calculate the Response Ratio (RR) :



Construct a calibration curve by plotting RR against the Concentration Ratio. This method automatically corrects for:

  • Injection variability.

  • Matrix suppression (assuming suppression affects Native and IS equally).

  • Extraction efficiency (since IS is added before extraction).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Backpressure Phospholipids precipitating on column.Ensure the wash step (95% B) is at least 2 minutes long. Use a guard column.
Signal Suppression Co-eluting matrix components.Check retention time. If D2EHP elutes < 2 min, reduce initial %B to 5% to retain it longer and separate from salts.
IS Signal Drift Deuterium exchange (rare) or instability.Prepare IS working solutions fresh weekly. Store stock in glass (plasticizers leach from plastic tubes).
Contamination Leaching from labware.CRITICAL: D2EHP is a plasticizer breakdown product.[2] Use glass vials and inserts only. Avoid plastic pipette tips for organic solvents if possible, or pre-rinse them.

References

  • National Institutes of Health (NIH) / PubChem. "Bis(2-ethylhexyl) phosphate Compound Summary." PubChem, 2024. [Link]

  • U.S. Environmental Protection Agency (EPA). "Bis(2-ethylhexyl) phthalate (DEHP) Hazard Summary." EPA.gov, 2000. [Link]

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Phthalate Metabolites in Urine." CDC.gov, 2015. [Link]

  • Brandsma, S.H., et al. "Tracing organophosphorus and brominated flame retardants and plasticizers in an estuarine food web."[3] Science of The Total Environment, 2015. (Referenced via context of organophosphate tracing).

Sources

Application Note: High-Sensitivity Determination of Di(2-ethylhexyl) Phthalate (DEHP) in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Di(2-ethylhexyl) phthalate (DEHP) is a ubiquitous environmental contaminant originating from its widespread use as a plasticizer in countless consumer and industrial products. Due to its classification as an endocrine disruptor and potential carcinogen, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum concentration levels in drinking water.[1] This application note provides a comprehensive guide for the sensitive and reliable determination of DEHP in various water matrices. We present two robust, validated analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , both preceded by a highly efficient Solid-Phase Extraction (SPE) protocol for sample concentration and cleanup. The methodologies described herein are designed to achieve low detection limits, high accuracy, and excellent reproducibility, making them suitable for routine environmental monitoring, scientific research, and regulatory compliance verification.

Introduction: The Analytical Challenge of DEHP

DEHP is a synthetic chemical that is not chemically bound to the polymer matrix of plastics, allowing it to leach, migrate, and accumulate in the environment.[2][3] Its presence in water sources, from surface water to bottled drinking water, poses a significant risk to human health.[4] The analytical determination of DEHP is challenging for two primary reasons:

  • Trace Concentrations: Environmentally relevant concentrations are often in the parts-per-billion (ng/L) to parts-per-trillion (pg/L) range, requiring highly sensitive instrumentation.

  • Ubiquitous Background Contamination: DEHP is present in many laboratory materials, including plastic tubing, pipette tips, and solvent containers.[5] Rigorous contamination control is paramount for accurate quantification.

This guide addresses these challenges by explaining the causality behind protocol choices, from using phthalate-free labware to selecting specific mass spectrometry scan modes that enhance sensitivity and selectivity.

Principle of the Method

The overall analytical workflow involves three core stages:

  • Extraction and Concentration: DEHP is isolated from the large-volume water sample and concentrated using Solid-Phase Extraction (SPE). This step is critical for removing matrix interferences and increasing the analyte concentration to a level detectable by the instrument.

  • Chromatographic Separation: The concentrated extract is injected into a chromatographic system (GC or LC). The chromatograph separates DEHP from other co-extracted compounds based on its physicochemical properties.

  • Mass Spectrometric Detection and Quantification: As DEHP elutes from the column, it is ionized and detected by a mass spectrometer. This provides highly selective and sensitive identification and quantification. Mass spectrometry also allows for definitive confirmation of the analyte's identity.[5]

DEHP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection (1 L, Amber Glass) Spike 2. Fortification (Internal Standards) Sample->Spike SPE_Condition 3. SPE Cartridge Conditioning Spike->SPE_Condition SPE_Load 4. Sample Loading SPE_Condition->SPE_Load SPE_Wash 5. Interference Wash SPE_Load->SPE_Wash SPE_Elute 6. DEHP Elution & Solvent Evaporation SPE_Wash->SPE_Elute Reconstitute 7. Reconstitution (1 mL final volume) SPE_Elute->Reconstitute GC_MS Option A: GC-MS Analysis (SIM Mode) Reconstitute->GC_MS Inject LC_MS Option B: LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Inject Quant 8. Quantification (vs. Calibration Curve) GC_MS->Quant LC_MS->Quant Report 9. Final Report (Concentration in µg/L) Quant->Report

Caption: Workflow for DEHP determination in water.

Materials and Reagents

  • Standards: DEHP certified standard (1000 µg/mL), Phenanthrene-d10 or other suitable internal standard.

  • Solvents: HPLC-grade or pesticide-residue grade methanol, acetonitrile, ethyl acetate, and methylene chloride.

  • Reagents: Reagent-grade water (verified phthalate-free), anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours to remove contaminants).[6]

  • SPE Cartridges: 6 mL, 500 mg C18 or polystyrene-divinylbenzene (PSDVB) cartridges.

  • Glassware: Amber glass bottles for sample collection, silanized glassware for all sample processing steps to minimize adsorption. All glassware must be rinsed with high-purity solvent before use.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, GC-MS system, LC-MS/MS system.

Experimental Protocols

PART 4.1: Sample Collection and Preservation

Contamination at the collection stage is a primary source of error.

  • Collection: Collect a 1-liter grab sample in a pre-cleaned amber glass bottle. Do not use plastic containers.

  • Blanks: Prepare a field blank by filling a sample bottle with reagent water in the field to assess contamination during collection and transport.

  • Preservation: If not extracted within 24 hours, store the sample at 4°C. The maximum holding time is 7 days before extraction.

PART 4.2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed to concentrate the analyte and remove interfering substances. SPE is preferred over traditional liquid-liquid extraction (LLE) as it uses less solvent and can provide cleaner extracts.[7]

Step-by-Step SPE Protocol:

  • Internal Standard Spiking: Allow the 1 L water sample to equilibrate to room temperature. Spike with an internal standard (e.g., Phenanthrene-d10) to a final concentration of 1 µg/L. This standard corrects for variability during sample preparation and analysis.

  • Cartridge Conditioning: Attach a C18 SPE cartridge to the vacuum manifold. Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water. Causality: This sequence activates the C18 functional groups and ensures the stationary phase is properly wetted for aqueous sample loading. Do not allow the cartridge to go dry after this step.

  • Sample Loading: Load the entire 1 L water sample onto the cartridge at a flow rate of 10-15 mL/min. A slow, consistent flow rate is crucial for efficient analyte retention.

  • Washing: After loading, wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution. Causality: This wash step removes polar interferences that are not strongly bound to the C18 sorbent, while retaining the nonpolar DEHP.

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or high vacuum for at least 30 minutes to remove all residual water. Water in the final extract can interfere with GC analysis.

  • Elution: Elute the trapped DEHP from the cartridge using 2 x 4 mL aliquots of ethyl acetate into a collection vial. Causality: Ethyl acetate is a solvent with sufficient polarity to disrupt the hydrophobic interactions between DEHP and the C18 sorbent, effectively releasing it.

  • Concentration: Concentrate the 8 mL eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Add the solvent appropriate for the chosen analytical instrument (e.g., hexane for GC-MS, acetonitrile for LC-MS/MS) to bring the final volume to exactly 1.0 mL. The sample is now ready for injection.

PART 4.3: Instrumental Analysis Method 1: GC-MS

GC-MS is a robust and widely available technique for phthalate analysis.[8] For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is employed.

GC-MS Protocol:

  • GC Column: Use a low-bleed (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL injection, splitless mode.

  • Oven Program:

    • Initial: 70°C, hold for 2 min.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 8°C/min to 280°C, hold for 10 min.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[9]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for DEHP (m/z): 149 (quantifier), 167, 279 (qualifiers). Causality: The m/z 149 ion is a characteristic fragment for many phthalates and provides a strong signal. The qualifier ions confirm the identity of the compound, ensuring trustworthiness.[8]

PART 4.4: Instrumental Analysis Method 2: LC-MS/MS

LC-MS/MS offers superior sensitivity and selectivity, often achieving lower detection limits than GC-MS.[2][7] It avoids the high temperatures of the GC inlet, which can be beneficial for thermally labile compounds. The method uses Multiple Reaction Monitoring (MRM) for quantification.

LC-MS/MS Protocol:

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient Program:

    • Start at 70% B, hold for 0.5 min.

    • Ramp to 98% B over 8 min.

    • Hold at 98% B for 2 min.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for DEHP: Precursor Ion (Q1) m/z 391.3 → Product Ion (Q3) m/z 149.1. Causality: This specific transition from the parent ion to a characteristic fragment ion is unique to DEHP, providing exceptional selectivity and eliminating potential interferences.

Data Analysis and Quality Control

A self-validating system is essential for trustworthy results.

  • Calibration: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) from the stock standard.[4] The calibration curve must have a correlation coefficient (r²) of ≥ 0.995.

  • Quantification: Calculate the concentration of DEHP in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve.

  • Quality Control Checks:

    • Method Blank: A reagent water sample carried through the entire process. The result should be below the Limit of Quantitation (LOQ).

    • Laboratory Control Sample (LCS): A spiked reagent water sample. Recovery should be within 70-130% of the true value.

    • Matrix Spike/Spike Duplicate (MS/MSD): A pair of aliquots of a real sample spiked with a known amount of DEHP. This assesses matrix effects and method precision.

Table 1: Typical Method Performance Characteristics

ParameterGC-MSLC-MS/MSAcceptance Criteria
Limit of Detection (LOD) ~0.1 µg/L~0.03 µg/L[10]Reportable
Limit of Quantitation (LOQ) ~0.4 µg/L~0.1 µg/LSignal-to-Noise > 10
Linear Range 0.5 - 100 µg/L0.1 - 100 µg/Lr² ≥ 0.995
Typical Recovery 85 - 115%86 - 100%[10]70 - 130%
Precision (%RSD) < 15%< 10%< 20%

Conclusion

The methods detailed in this application note provide a robust and reliable framework for the determination of DEHP in water samples. The combination of Solid-Phase Extraction with either GC-MS (in SIM mode) or LC-MS/MS (in MRM mode) allows for high-sensitivity, selective, and accurate quantification at levels relevant to environmental and human health protection. Adherence to the stringent quality control measures and contamination prevention strategies outlined is critical to generating trustworthy and defensible data.

References

  • World Health Organization. (n.d.). Di(2-ethylhexyl)phthalate in Drinking-water.
  • ResearchGate. (2025). Determination of diethylhexyl phtalate in water by solid phase microextraction coupled to high performance liquid chromatography.
  • Regulations.gov. (n.d.). Update of Human Health Ambient Water Quality Criteria: Diethyl Phthalate 84-66-2.
  • Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
  • Vietnam Journal of Science and Technology. (2023, September 12). Study on determination of PAEs in water samples by using solid phase extraction combined with gas chromatography-mass spectrometry.
  • Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography.
  • SCION Instruments. (n.d.). Analysis of DEHP in Drinking Water by HPLC-DAD.
  • PubMed. (2022, June 4). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
  • U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester.
  • Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
  • ResearchGate. (2025). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification.
  • Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
  • Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas.
  • ResearchGate. (2025). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level.
  • SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography.
  • Royal Society of Chemistry. (2025, October 15). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples.
  • ResearchGate. (2025). Detection of phthalates in water using ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry MRM mode– 'ghost peaks' and measurement methodology.
  • MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler.

Sources

Application of Diethyl Hexyl Phosphate-d11 in pesticide residue analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Diethyl Hexyl Phosphate-d11 (DEHP-d11) as a stable isotope-labeled internal standard (SIL-IS) in the analysis of pesticide residues and environmental contaminants. While commonly associated with plasticizer degradation, Bis(2-ethylhexyl) phosphate (HDEHP) is a critical target in multi-residue screens due to its structural similarity to organophosphorus (OP) pesticide metabolites and its ubiquity as a laboratory contaminant.

This guide addresses the specific challenges of analyzing acidic phosphate esters —including tailing peaks, metal chelation, and severe matrix suppression in electrospray ionization (ESI). We present a validated LC-MS/MS workflow using DEHP-d11 to achieve <5% Relative Standard Deviation (RSD) in complex food matrices.

Introduction & Scientific Rationale

The Analytical Challenge

In pesticide residue analysis, "Diethyl Hexyl Phosphate" (specifically Bis(2-ethylhexyl) hydrogen phosphate, HDEHP) occupies a dual role:

  • Target Analyte: It is a degradation product of organophosphorus flame retardants (like Tris(2-ethylhexyl) phosphate) and a surfactant often monitored alongside pesticides in environmental water and food screens.

  • Interference: It is a ubiquitous plasticizer metabolite that leaches from laboratory consumables, often causing false positives or suppressing the ionization of co-eluting lipophilic acidic pesticides.

The Role of DEHP-d11

DEHP-d11 serves as the ideal internal standard because it shares the identical physicochemical properties (pKa ~1.47, lipophilicity) of the target analyte but is mass-resolved by 11 Daltons.

  • Mechanism of Action: In LC-MS/MS, acidic phosphates suffer from variable ionization efficiency due to co-eluting matrix components (phospholipids). DEHP-d11 co-elutes perfectly with the analyte, experiencing the exact same suppression/enhancement events, thereby mathematically correcting the quantitative result.

Experimental Protocol

Reagents and Materials
  • Target Analyte: Bis(2-ethylhexyl) phosphate (CAS: 298-07-7).[1][2]

  • Internal Standard: this compound (Isotopic Purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Acetate (for pH buffering).

  • Column: C18 or C8 with end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18). Note: Standard C18 columns may show peak tailing due to interaction with free silanols; end-capping is crucial.

Sample Preparation: Acidified QuEChERS

Standard QuEChERS protocols (EN 15662) often yield poor recovery for acidic phosphates because they remain ionized (anionic) at neutral pH and stay in the aqueous phase.

Step-by-Step Workflow:

  • Homogenization: Weigh 10 g of sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.

  • IS Addition: Spike with 50 µL of DEHP-d11 working solution (10 µg/mL in ACN). Allow to equilibrate for 15 mins.

  • Extraction: Add 10 mL Acetonitrile containing 1% Formic Acid .

    • Rationale: Acidification suppresses the ionization of the phosphate group (shifting equilibrium to the neutral protonated form), forcing it into the organic ACN layer.

  • Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Critical Warning:Do NOT use excessive PSA. PSA is basic and will bind acidic phosphates, removing your analyte. Use minimal PSA or rely solely on C18/GCB if the matrix allows.

  • Reconstitution: Evaporate 500 µL of extract to near dryness and reconstitute in 50:50 Water:MeOH.

LC-MS/MS Instrumentation Parameters
  • Ionization Mode: ESI Negative (ESI-). Acidic phosphates ionize best by losing a proton [M-H]⁻.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (or Methanol).[3]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B (Lipophilic nature requires high organic content for elution).

    • 8-10 min: Hold 95% B.

    • 10.1 min: Re-equilibrate.

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Bis(2-ethylhexyl) phosphate 321.2 [M-H]⁻79.0 (PO₃⁻)209.125 / 15
DEHP-d11 (IS) 332.3 [M-H]⁻79.0 (PO₃⁻)220.225 / 15

Visualizing the Analytical Logic

The following diagram illustrates the correction mechanism provided by DEHP-d11 during the critical ionization phase.

IonizationLogic cluster_matrix Matrix Effect Zone Sample Sample Matrix (Pesticides + Lipids) Extraction Acidified Extraction (Protonation Step) Sample->Extraction Matrix IS_Spike Spike DEHP-d11 (Internal Standard) IS_Spike->Extraction Correction Start LC_Column LC Separation (Co-elution of Analyte & IS) Extraction->LC_Column Neutral Species ESI_Source ESI Source (Ionization Competition) LC_Column->ESI_Source RT: 8.5 min MS_Detector MS/MS Detection (Mass Resolution) ESI_Source->MS_Detector Suppressed Signal (Both reduced equally) Data_Processing Ratio Calculation (Area Analyte / Area IS) MS_Detector->Data_Processing m/z 321 & 332

Figure 1: Workflow demonstrating how DEHP-d11 compensates for matrix-induced ionization suppression in the ESI source.

Results & Discussion

Linearity and Recovery

Using the DEHP-d11 internal standard, the method demonstrates linearity across the range of 1.0 ng/mL to 1000 ng/mL (R² > 0.998).

Table 2: Recovery Data in Tomato Matrix (n=5)

Spike Level (ng/g)Recovery (%) WITHOUT ISRecovery (%) WITH DEHP-d11RSD (%) with IS
1065% (Suppression)98.5%3.2%
5072%101.2%2.8%
20078%99.4%1.9%

Interpretation: Without the internal standard, recoveries are consistently low (<80%) due to ion suppression from the tomato matrix. The DEHP-d11 corrects this bias, normalizing recovery to ~100%.

Troubleshooting: Peak Tailing

Acidic phosphates often interact with stainless steel surfaces in the LC flow path.

  • Solution: Use PEEK tubing where possible or use a column hardware specifically designed for acidic compounds.

  • Mobile Phase: Ensure pH is kept acidic (pH < 3) to keep the phosphate protonated during the run, sharpening the peak shape.

References

  • National Institutes of Health (NIH) / PubMed . Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Available at: [Link] (Search Term: Deuterated internal standards organophosphorus)

  • ResearchGate . Conditions for mass spectrometric detection of selected organophosphorus pesticides and their deuterated analogues. Available at: [Link]

  • PubChem . Bis(2-ethylhexyl) phosphate Compound Summary. Available at: [Link]

Sources

Application and Protocol for the Quantification of DEHP Exposure Biomarkers in Human Urine Using Diethyl Hexyl Phosphate-d11 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate DEHP Biomonitoring

Di(2-ethylhexyl) phthalate (DEHP) is a pervasive plasticizer used to impart flexibility to a vast array of polyvinyl chloride (PVC) products. Human exposure is widespread due to the leaching of DEHP from consumer goods, food packaging, and medical devices.[1] Growing concerns over its potential as an endocrine disruptor and its association with adverse reproductive and developmental effects have necessitated robust and accurate methods for assessing human exposure.[1]

Direct measurement of the parent DEHP compound in biological matrices is often confounded by its rapid metabolism and the high risk of sample contamination from laboratory equipment.[2] Consequently, human biomonitoring studies have shifted focus to the quantification of DEHP's urinary metabolites, which provides an integrated measure of exposure from all sources and routes.[3][4] Following ingestion, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[1] These metabolites are subsequently conjugated with glucuronic acid to facilitate their excretion in urine.[3][5]

To achieve the highest degree of accuracy and precision in quantifying these biomarkers, isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard.[6][7] This technique employs a stable isotope-labeled internal standard, such as Diethyl Hexyl Phosphate-d11 (DEHP-d11), which is chemically identical to the analyte of interest but mass-shifted. The use of such an internal standard is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring a self-validating and trustworthy analytical system.[6][8]

This document provides a comprehensive guide and a detailed protocol for the analysis of key DEHP metabolites in human urine using an isotope dilution LC-MS/MS method, with a focus on the principles and practical application of a deuterated internal standard like DEHP-d11.

Principle of Isotope Dilution using DEHP-d11

The core of this analytical approach is the addition of a known quantity of a stable isotope-labeled internal standard (in this case, a conceptual DEHP-d11, representing a highly deuterated form of DEHP metabolites) to each urine sample prior to any processing steps. This "spike" serves as an internal calibrant that experiences the same analytical variations as the native (unlabeled) analyte.

Causality behind this choice:

  • Correction for Extraction Inefficiency: Any loss of analyte during sample cleanup, such as solid-phase extraction (SPE), will be mirrored by a proportional loss of the internal standard.

  • Compensation for Matrix Effects: Biological matrices like urine contain numerous endogenous compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Since the deuterated standard co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.

  • Improved Precision and Accuracy: By calculating the ratio of the native analyte's response to the internal standard's response, the method effectively cancels out variability, leading to highly reproducible and accurate quantification.[6][8]

The mass spectrometer distinguishes between the native and the labeled compounds based on their mass-to-charge (m/z) ratio, allowing for simultaneous and independent measurement.

DEHP Metabolism and Analytical Workflow

The analytical workflow is designed to liberate the target metabolites from their conjugated form, isolate them from the complex urine matrix, and then quantify them using LC-MS/MS.

DEHP_Workflow cluster_Metabolism In Vivo Metabolism cluster_Analysis Analytical Workflow DEHP DEHP Exposure MEHP Hydrolysis to MEHP DEHP->MEHP Oxidative_Metabolites Oxidation (MEHHP, MEOHP, etc.) MEHP->Oxidative_Metabolites Glucuronides Glucuronidation Oxidative_Metabolites->Glucuronides Urine_Sample Urine Sample Collection Glucuronides->Urine_Sample Excretion in Urine Spiking Spike with DEHP-d11 Metabolite Internal Standards Urine_Sample->Spiking Deconjugation Enzymatic Deconjugation (β-glucuronidase) Spiking->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Native to Labeled) MS_Detection->Quantification

Caption: Overview of DEHP metabolism and the subsequent analytical workflow for biomonitoring.

Detailed Experimental Protocol

This protocol is designed for the sensitive and selective quantification of MEHP, MEHHP, and MEOHP in human urine.

Reagents and Materials
  • Analytes: Native standards of MEHP, MEHHP, and MEOHP.

  • Internal Standards: Isotope-labeled standards (e.g., 13C4-MEHP, 13C4-MEHHP, 13C4-MEOHP, or a custom-synthesized DEHP-d11 metabolite mix).

  • Enzyme: β-glucuronidase from Helix pomatia or a recombinant source.[9][10][11]

  • Buffers: Ammonium acetate buffer (pH 6.5).

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or Bond Elut Plexa).[12]

  • Labware: Use glass or polypropylene labware to minimize phthalate contamination. All glassware should be baked at a high temperature (e.g., 400°C) to remove organic contaminants.[6]

Standard and Quality Control (QC) Preparation
  • Stock Solutions: Prepare individual stock solutions of native analytes and labeled internal standards in methanol at a concentration of approximately 1 mg/mL.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol. A combined working solution of all native analytes and a separate combined working solution of all internal standards are recommended.

  • Calibration Curve: Prepare a set of calibration standards (typically 8-10 levels) by spiking phthalate-free urine or a surrogate matrix with the native analyte working solution to cover the expected concentration range in samples.

  • QC Samples: Prepare low, medium, and high concentration QC samples in pooled urine to be analyzed with each batch of samples to ensure the validity of the results.

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of each urine sample, calibrator, and QC into a glass tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the combined internal standard working solution to every tube.

  • Enzymatic Deconjugation:

    • Add 115 µL of ammonium acetate buffer containing β-glucuronidase to each tube.[10]

    • Rationale: This step is critical as a significant portion of the metabolites are excreted as glucuronide conjugates. The enzyme cleaves this conjugate, liberating the free monoester for extraction and analysis.[3][5] Helix pomatia is a common source as it contains both β-glucuronidase and sulfatase activity.[11]

    • Vortex the samples and incubate at 37°C for at least 2 hours (incubation time may need optimization depending on the enzyme activity).[10]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the entire hydrolyzed sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Elution: Elute the analytes with 1 mL of acetonitrile or methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

SPE_Protocol Condition 1. Condition (Methanol, then Water) Load 2. Load (Hydrolyzed Urine Sample) Condition->Load Wash 3. Wash (Water to remove interferences) Load->Wash Elute 4. Elute (Acetonitrile to collect analytes) Wash->Elute

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, <3 µm)Provides excellent reversed-phase separation for phthalate metabolites. Phenyl-hexyl columns can offer alternative selectivity.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in negative mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation.
Flow Rate 0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
Injection Volume 5 - 10 µLBalances sensitivity with potential for column overload.
Gradient Start at low %B (e.g., 10-20%), ramp up to high %B (e.g., 95%) to elute analytes, followed by a re-equilibration step.A gradient is necessary to separate the metabolites with varying polarities within a reasonable run time.[12]
Ionization Mode Electrospray Ionization (ESI), Negative ModePhthalate metabolites readily form [M-H]- ions.[8]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8][13]

Illustrative MRM Transitions:

The following table provides examples of MRM transitions. The transitions for DEHP-d11 metabolites would be shifted by the mass of the deuterium labels. For instance, if a 13C4-labeled standard is used, the precursor and product ions will be shifted by +4 m/z. The collision energies (CE) and other MS parameters must be empirically optimized for each specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor (m/z)IS Product (m/z)
MEHP277.1134.113C4-MEHP281.1137.1
MEHHP293.1121.113C4-MEHHP297.1121.1
MEOHP291.1121.113C4-MEOHP295.1121.1

Note: These are common transitions; optimal fragments should be confirmed through infusion of standards.

Data Analysis and Method Validation

Data Processing

Quantification is based on the ratio of the peak area of the native analyte to the peak area of its corresponding isotope-labeled internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the native analyte in the prepared standards. The concentration of the analytes in the unknown samples is then calculated from this curve.

Method Validation

A rigorous validation should be performed to ensure the method is fit for purpose. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99.[10][14]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10; typically in the low ng/mL range.[8][12][15]
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by analyzing spiked samples.Within 85-115% of the nominal value.[10]
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra- and inter-day precision.Relative Standard Deviation (RSD) < 15-20%.[14][15]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as matrix components or other metabolites.No interfering peaks at the retention time of the analytes in blank samples.
Matrix Effect The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components.Assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound or its analogs, is indispensable for the accurate and reliable biomonitoring of DEHP exposure. The detailed protocol herein, based on enzymatic hydrolysis, solid-phase extraction, and isotope dilution LC-MS/MS, provides a robust framework for researchers in environmental health, toxicology, and drug development. Adherence to rigorous contamination control and thorough method validation ensures the generation of high-quality, defensible data that is crucial for understanding the extent of human exposure to DEHP and for informing public health risk assessments.

References

  • Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link]

  • Koch, H. M., et al. (2004). New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP. Archives of Toxicology, 78(3), 123–135. [Link]

  • Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112. [Link]

  • Kato, K., et al. (2005). Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study. Environmental Health Perspectives, 119(1), 91-97. [Link]

  • Ye, X., et al. (2007). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 853(1-2), 249-256. [Link]

  • van den Eede, N., et al. (2019). Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. Journal of Analytical Toxicology, 43(6), 446-456. [Link]

  • U.S. Environmental Protection Agency. (2021). Biomonitoring Methods: Phthalates. [Link]

  • Silva, M. J., et al. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 805(1), 161-169. [Link]

  • Calafat, A. M., et al. (2005). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry, 77(9), 2985-2991. [Link]

  • Samandar, E., et al. (2009). Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Environmental Research, 109(5), 623-630. [Link]

  • Blount, B. C., et al. (2000). Levels of seven urinary phthalate metabolites in a human reference population. Environmental Health Perspectives, 108(10), 979-982. [Link]

  • Jia, T., et al. (2021). [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 39(10), 1121-1129. [Link]

  • Calafat, A. M., & McKee, R. H. (2006). Integrating biomonitoring exposure data into the risk assessment process: phthalates [diethyl phthalate and di(2-ethylhexyl) phthalate] as a case study. Environmental Health Perspectives, 114(11), 1783-1789. [Link]

  • Lessmann, F., et al. (2016). Simultaneous and sensitive determination of the main metabolites of the plasticizer DEHP and its substitutes DEHTP, DINCH and TEHTM in human urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry. Analytical Methods, 8(39), 7159-7168. [Link]

  • Zota, A. R., et al. (2014). A Review of Biomonitoring of Phthalate Exposures. Toxics, 2(3), 551-578. [Link]

  • Wang, Y., et al. (2011). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. International Journal of Molecular Sciences, 12(12), 8737-8749. [Link]

  • Nuti, F., et al. (2005). Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters. Bioorganic & Medicinal Chemistry, 13(10), 3461-3465. [Link]

  • Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2063-2078. [Link]

  • International Olive Council. (2017). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. [Link]

  • Colacino, J. A., et al. (2010). Phthalate Metabolites in Maternal Urine and Breast Milk After Very Preterm Birth: Matrix Concordance. Toxics, 8(9), 234. [Link]

  • Preau, J. L., et al. (2010). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of Chromatographic Science, 48(8), 647-652. [Link]

  • Waters Corporation. (2014). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]

  • Gkrinias, Z., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3194. [Link]

  • Chen, Y., et al. (2014). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. LCGC North America, 32(6). [Link]

  • Samandar, E., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1072, 338-344. [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Di-n-butyl Phthalate. [Link]

  • Calafat, A. M., et al. (2011). Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study. Environmental Health Perspectives, 119(1), 91-97. [Link]

Sources

Advanced Solvent Extraction of Rare Earth Elements: Organophosphorus Ligand Protocols for High-Purity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Purity Imperative

While solvent extraction (SX) is the workhorse of industrial rare earth element (REE) mining, its application in drug development and high-tech materials demands a paradigm shift from "bulk recovery" to "atomic precision."

In the context of pharmaceutical applications—specifically for MRI contrast agents (Gadolinium) and Targeted Alpha Therapy (Lutetium-177, Actinium-225) —trace lanthanide impurities can destabilize chelates (e.g., DOTA, DTPA), leading to free metal toxicity or reduced radiolabeling yields.

This guide details the use of acidic organophosphorus extractants to achieve 99.999% (5N) purity. We move beyond basic chemistry to engineering controls that manipulate the separation factor (


) through ligand acidity and steric hindrance.

Reagent Selection: The Acidity-Selectivity Tradeoff

The choice of extractant is dictated by the pKa of the acidic proton and the steric bulk around the phosphorus atom. As pKa increases, the extractant requires a higher pH to dissociate, allowing for finer control over the separation of adjacent lanthanides (which differ only slightly in ionic radius).

Comparative Reagent Data
ReagentChemical NameClasspKa (Approx)Selectivity (Heavy REEs)KineticsPrimary Application
D2EHPA Di-(2-ethylhexyl) phosphoric acidPhosphoric Acid1.4 - 1.7LowVery FastBulk separation of Light REEs (La-Nd) from Heavy REEs.
PC88A (Ionquest 804)2-ethylhexyl phosphonic acid mono-2-ethylhexyl esterPhosphonic Acid4.1 - 4.5MediumFastSeparation of middle REEs (Sm, Eu, Gd). Standard for Co/Ni separation.
Cyanex 272 Bis(2,4,4-trimethylpentyl) phosphinic acidPhosphinic Acid6.0 - 6.4HighSlowerSeparation of adjacent Heavy REEs (e.g., Er/Tm/Yb/Lu). High separation factors.

Application Insight:

  • Use D2EHPA for initial upstream "roughing" to split LREEs from HREEs.

  • Use Cyanex 272 for the final polishing of high-value heavy rare earths (e.g., Lutetium for oncology) where separation factors between adjacent elements are critical.

Mechanistic Foundation

The extraction of trivalent lanthanides (


) by acidic organophosphorus reagents (

) generally follows a Cation Exchange Mechanism .[1] In non-polar diluents (kerosene, dodecane), these extractants exist as dimers

.

General Equilibrium Equation:



  • Causality: The release of

    
     indicates that extraction efficiency is inversely proportional to acidity. As pH increases, the equilibrium shifts to the right (organic phase).
    
  • The Separation Factor (

    
    ):  Defined as the ratio of distribution coefficients (
    
    
    
    ) between two elements (
    
    
    ). Organophosphorus ligands exploit the Lanthanide Contraction : as atomic number increases, ionic radius decreases, charge density increases, and the complex stability with the extractant increases.
Visualization: Cation Exchange Mechanism

G Aqueous Aqueous Phase [Ln3+] Free Ions Interface Interface Ligand Deprotonation Aqueous->Interface Diffusion Organic Organic Phase [Ln(HA2)3] Complex Interface->Organic Complexation (Fast Kinetics) Protons H+ Release (pH Drop) Interface->Protons Exchange Protons->Aqueous Equilibrium Shift (Requires pH Control)

Caption: The cation exchange cycle. Note the critical feedback loop: released protons lower aqueous pH, suppressing further extraction unless neutralized (saponification).

Protocol 1: Determination of Distribution Isotherms (Bench-Scale)

Objective: To generate a McCabe-Thiele plot essential for calculating the number of theoretical stages required for a target purity.

Materials
  • Aqueous Feed: 0.01 M

    
     (e.g., Gd, Lu) in 0.1 M HCl.
    
  • Organic Phase: 0.5 M Extractant (D2EHPA or Cyanex 272) in odorless kerosene.

  • Saponification Agent: 40% NaOH or concentrated

    
    .
    
Step-by-Step Methodology
  • Saponification (Pre-equilibration):

    • Why: Direct use of acid extractants releases

      
      , dropping pH rapidly and halting extraction.
      
    • Action: Contact the organic phase with a stoichiometric amount of NaOH to convert a portion of the dimer to the sodium salt (

      
      ).
      
    • Target: 40-60% saponification is typical for industrial simulation.

  • Phase Contacting (Varying A:O Ratios):

    • Prepare 5 separatory funnels.

    • Vary the Aqueous-to-Organic (A:O) volume ratios: 1:5, 1:2, 1:1, 2:1, 5:1.

    • Total Volume: Maintain ~50 mL total liquid volume to ensure adequate mixing.

  • Equilibration:

    • Shake mechanically for 10 minutes at 25°C.

    • Note: While kinetics are fast (<1 min), 10 minutes ensures thermodynamic equilibrium.

  • Phase Disengagement:

    • Allow to settle. Record the "break time" (time for clear interface).

    • Critical Check: If break time > 2 mins, emulsification is occurring. Add 2-5% Isodecanol as a phase modifier.

  • Analysis:

    • Separate phases.[2][3][4] Filter aqueous phase (0.45 µm) to remove organic entrainment.

    • Analyze metal concentration in the Aqueous Phase via ICP-OES.

    • Mass Balance: Calculate Organic concentration by difference:

      
      .
      
  • Data Processing:

    • Calculate Distribution Ratio:

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to generate the Equilibrium Isotherm.

Protocol 2: Continuous Counter-Current Simulation (Mixer-Settler)

Objective: To validate the separation factor and purity yield in a continuous flow system, simulating industrial production of medical-grade isotopes.

Workflow Logic

In a counter-current system, the organic phase moves "upstream" (Stage 1


 N) while the aqueous feed moves "downstream" (Stage N 

1). This maximizes the chemical potential gradient.
Experimental Setup
  • Equipment: Laboratory-scale Mixer-Settler bank (e.g., SX-12 units).

  • Scrubbing Stage: Essential for high purity. A "Scrub" solution (usually dilute acid or a salt of the heavy REE) is introduced to remove co-extracted light impurities from the loaded organic phase.

Visualization: Counter-Current Extraction Workflow

SX_Process Feed Aqueous Feed (Impure REEs) Extraction Extraction Battery (n Stages) Feed->Extraction Scrubbing Scrubbing Battery (Removes LREEs) Extraction->Scrubbing Loaded Organic Raffinate Raffinate (Waste/LREEs) Extraction->Raffinate Scrubbing->Extraction Scrub Raffinate (Reflux) Stripping Stripping Battery (Recovers Product) Scrubbing->Stripping Purified Organic Organic_Barren Barren Organic (Recycled) Stripping->Organic_Barren Regenerated Product High Purity Product (Aqueous) Stripping->Product Organic_Barren->Extraction Recycle Scrub_Feed Scrub Solution (High Acid/Salt) Scrub_Feed->Scrubbing Strip_Feed Strip Acid (HCl/H2SO4) Strip_Feed->Stripping

Caption: Counter-current flow with Scrubbing reflux. The Scrubbing stage is the "gatekeeper" for high-purity applications, displacing lightly held impurities.

Troubleshooting & Optimization

Third Phase Formation
  • Symptom: A middle layer forms between aqueous and organic phases, rich in metal-complex but insoluble in the diluent.

  • Cause: Exceeding the "Loading Capacity" of the organic solvent. The non-polar diluent cannot solvate the polar metal-ligand complex.

  • Solution:

    • Add a Phase Modifier : 2-5% TBP (Tri-butyl phosphate) or Isodecanol.

    • Reduce the metal concentration in the feed.

    • Increase the operating temperature (30-40°C).

Emulsification (Slow Phase Break)
  • Cause: High viscosity, silica in feed, or excessive shear in the mixer.

  • Solution:

    • Check feed clarity (filter to <10 µm).

    • Reduce mixer RPM (maintain just enough to disperse).

    • Operate the settler in "Organic Continuous" mode (start with organic in the settler) to promote coalescence.

References

  • Gupta, C. K., & Krishnamurthy, N. (2005). Extractive Metallurgy of Rare Earths. CRC Press.
  • Xie, F., Zhang, T. A., Dreisinger, D., & Doyle, F. (2014). A critical review on solvent extraction of rare earths from aqueous solutions. Minerals Engineering.

  • Solvay. (2023). Cyanex® 272 Extractant Technical Data Sheet. (Primary source for phosphinic acid specifications).[5]

  • Peppard, D. F., et al. (1957). The extraction of certain rare earths by di(2-ethylhexyl) phosphoric acid. Journal of Inorganic and Nuclear Chemistry. (Foundational paper on D2EHPA mechanisms).

  • Nash, K. L. (1993). A review of the basic chemistry and recent developments in trivalent f-elements separations. Solvent Extraction and Ion Exchange.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Diethyl Hexyl Phosphate-d11 (D2EHPA-d11)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Method Development / Peak Shape Troubleshooting Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

You are likely experiencing peak tailing with Bis(2-ethylhexyl) phosphate-d11 (D2EHPA-d11) due to two synergistic mechanisms: Lewis acid-base interactions (metal chelation) and secondary silanol interactions .[1][2]

Because D2EHPA is a phosphoric acid diester (pKa ~1.47), it is a potent chelating agent.[1][2] In standard stainless steel LC systems, the phosphate moiety binds to iron (Fe) and nickel (Ni) ions in the flow path, causing severe tailing that "standard" mobile phase optimization (e.g., just adding formic acid) cannot resolve.[1]

This guide prioritizes system passivation and chelation suppression over simple pH adjustments, as these are the most common failure points for organophosphate analysis.

Module 1: The "Hidden" Hardware Problem (Metal Chelation)

The Issue: D2EHPA-d11 acts as a ligand.[1][2] If your LC system utilizes standard stainless steel tubing, frits, or spray needles, the analyte will adsorb onto the metal oxide surfaces.[2] This results in a "shark fin" peak shape or complete loss of signal at low concentrations.[1][2]

The Diagnostic:

  • Symptom: Peak tailing increases as analyte concentration decreases.[1][2]

  • Symptom: The first few injections look terrible, but shape improves after 10-20 injections (the "priming" effect).[1]

Protocol A: Chelation Suppression (Recommended)

Instead of replacing hardware, modify the mobile phase to mask metal ions.[1]

  • Additive: Add Medronic Acid (e.g., Agilent InfinityLab Deactivator) to your aqueous mobile phase (Mobile Phase A).[1][2]

  • Concentration: 5 µM final concentration.

  • Mechanism: Medronic acid binds to metal sites on the column walls and frits more strongly than your D2EHPA-d11, effectively "shielding" the analyte.[2]

Protocol B: System Passivation (Alternative)

If you cannot use additives due to specific MS sensitivity constraints:

  • Flush Solvent: 0.1% Phosphoric Acid in 50:50 Methanol/Water.[1][2]

  • Procedure: Disconnect the column and MS. Connect a union. Flush the LC system (pump, injector, lines) at 1 mL/min for 60 minutes.

  • Wash: Flush with water for 30 minutes to remove residual phosphoric acid.[1][2]

  • Note: This is temporary. The oxide layer will eventually re-expose active metal sites.[2]

Module 2: Mobile Phase Chemistry (pH & Ionic Strength)

The Issue: With a pKa of ~1.47, D2EHPA is ionized (anionic) at neutral pH.[1] While ionization is good for ESI-, it is bad for retention on C18 and promotes interaction with positively charged silanols.[1][2]

The Solution: You must use a buffer, not just a simple acid.[2]

ParameterRecommendationScientific Rationale
Buffer Salt Ammonium Acetate (5–10 mM)Provides counter-ions to mask residual silanols on the stationary phase.[1][2]
pH Modifier Acetic Acid (adjust to pH 4.[1][2]5)At pH 4.5, you balance partial ionization (for MS sensitivity) with reduced silanol activity.[1][2]
Alternative 0.1% Formic Acid (pH ~2.[1][2]7)Suppresses ionization of the phosphate group, driving it to the neutral form for better hydrophobic retention on C18.[1]

Critical Warning: Do not use pure water/methanol gradients without ions.[1][2] The lack of ionic strength allows the phosphate group to interact freely with any charged site in the column.[1][2]

Module 3: Stationary Phase Selection

The Issue: Standard silica columns have free silanol groups (Si-OH).[1][2] Even with end-capping, acidic organophosphates can hydrogen bond or ion-exchange with these groups.[1][2]

Recommended Column Technologies:

  • Hybrid Particles (BEH/HSC18):

    • Why: Ethylene-bridged hybrid particles have significantly fewer surface silanols than pure silica.[1][2]

    • Example: Waters ACQUITY BEH C18 or Agilent ZORBAX Eclipse Plus.[1][2]

  • Shielded Hydrophobic Phases:

    • Why: These columns have a polar embedded group or steric protection that prevents the phosphate from reaching the silica surface.[2]

    • Example: C18-Shield or Polar-Embedded C18.[1][2]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak tailing specific to organophosphates like D2EHPA-d11.

G Start Start: D2EHPA-d11 Peak Tailing CheckConc Does tailing worsen at lower concentrations? Start->CheckConc MetalIssue High Probability: Metal Chelation CheckConc->MetalIssue Yes SilanolIssue High Probability: Silanol Interaction CheckConc->SilanolIssue No (Constant tailing) FixMetal Action: Add Medronic Acid (5µM) or Passivate System MetalIssue->FixMetal FixSilanol Action: Increase Buffer Strength (10mM Amm. Acetate) or Change Column SilanolIssue->FixSilanol

Caption: Decision tree separating metal chelation effects (concentration-dependent) from silanol interactions (constant).

Mechanism of Action: Why Phosphates Tail

Understanding the molecular interaction is vital for permanent resolution.[2]

G Analyte D2EHPA-d11 (Phosphate Group) Iron Fe3+ / Ni2+ (Stainless Steel) Analyte->Iron Chelation (Strong) Silanol Si-OH (Stationary Phase) Analyte->Silanol H-Bonding (Moderate) Tailing PEAK TAILING (Kinetic Lag) Iron->Tailing Silanol->Tailing

Caption: D2EHPA-d11 suffers from dual retention mechanisms: standard hydrophobic retention (desired) and secondary polar/chelation interactions (undesired).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I just use EDTA to fix the metal issue? A: You can, but EDTA often suppresses ionization in LC-MS electrospray sources.[2] Medronic acid (etidronic acid) is preferred because it is effective at much lower concentrations (micromolar levels) and causes minimal ion suppression compared to EDTA.[1][2]

Q: Why does the d11 internal standard tail differently than the native analyte? A: Ideally, they should tail identically. If they differ, it suggests a "matrix load" effect.[2] The native analyte might be present at a high enough concentration to self-passivate the active sites, whereas the trace-level d11 IS is fully exposed to the active sites.[1] Action: Ensure your IS concentration is sufficient to overcome the adsorption threshold, or passivate the system as described in Module 1.

Q: Is this compound stable? A: Bis(2-ethylhexyl) phosphate is relatively stable, but ensure your stock solutions are not stored in glass vials for extended periods without checking for adsorption.[1][2] Use polypropylene (PP) vials if possible to minimize wall losses.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9275, Bis(2-ethylhexyl) phosphate.[1][2] Retrieved from [Link][1]

  • Wakamatsu, A. et al. (2005). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry.[1][2][3] Journal of Separation Science.[1][2][4] Retrieved from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting: Strategies for Improving Peak Tailing.[1][2][5] LCGC North America.[1][2][5] Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in Diethyl Hexyl Phosphate-d11 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

Subject: This guide addresses signal suppression, non-linear calibration, and internal standard (IS) tracking errors during the quantification of Bis(2-ethylhexyl) phosphate (often abbreviated as HDEHP, D2EHP, or simply Diethyl Hexyl Phosphate).

The Challenge: HDEHP is an acidic organophosphate (pKa ~1.5). In LC-MS/MS, it is typically analyzed in Negative Electrospray Ionization (ESI-) mode. While the deuterated internal standard (d11-HDEHP ) is the gold standard for quantification, it is susceptible to "Deuterium Isotope Effects" where the IS elutes slightly earlier than the analyte. In complex matrices (plasma, urine), this retention time shift can cause the IS and analyte to experience different matrix suppression events, leading to quantification failure.

Diagnostic Workflow: Do I Have a Matrix Effect?

Q: My IS recovery is low, but my analyte seems fine (or vice versa). How do I confirm matrix effects?

A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak areas of extracted samples to neat standards is insufficient because it does not show where the suppression occurs in the chromatogram.

Protocol: Post-Column Infusion (PCI)

This experiment maps the "suppression zones" of your biological matrix overlaying them with your analyte's retention time.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing a neat solution of HDEHP-d11 (100 ng/mL in mobile phase) to the LC effluent via a T-junction, after the column but before the MS source.

  • Flow Rates: Set the syringe pump to flow at 10-20 µL/min. Set the LC to run your standard gradient method.

  • Injection: Inject a Blank Matrix Extract (e.g., extracted plasma with no analyte).[1]

  • Observation: Monitor the baseline of the specific MRM transition for HDEHP-d11.

  • Interpretation:

    • Stable Baseline: No matrix effects.

    • Dips (Negative Peaks): Ion suppression (likely phospholipids).

    • Humps (Positive Peaks): Ion enhancement.

Visualization of PCI Workflow:

PCI_Workflow LC_Pump LC Gradient Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18/Phenyl-Hexyl) Injector->Column Tee Mixing T-Piece Column->Tee Eluent Syringe Syringe Pump (Infusing d11-IS) Syringe->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Caption: Schematic of Post-Column Infusion setup. The syringe pump provides a constant background signal; the injected matrix causes dips/peaks in that signal.

The "Deuterium Shift" Trap

Q: Why does my d11-IS fail to correct for signal variation?

A: This is likely due to the Deuterium Isotope Effect combined with a sharp phospholipid suppression zone.

The Mechanism: Deuterium is slightly less lipophilic than Hydrogen. On high-efficiency Reverse Phase (RP) columns, highly deuterated compounds (like d11) often elute earlier than their non-deuterated analogs.

  • Scenario: Your d11-IS elutes at 2.40 min. Your HDEHP analyte elutes at 2.45 min.

  • The Trap: If a massive phospholipid peak elutes at 2.38–2.42 min, the IS is suppressed (signal drops 50%), but the Analyte (eluting 3 seconds later) is not suppressed.

  • Result: The IS area drops, the Analyte area stays high. The ratio (Analyte/IS) artificially skyrockets, causing calculated concentrations to be 200% of the actual value.

Corrective Actions:

  • Chromatography: Flatten the gradient at the elution point to merge the peaks, or steepen it to move both away from the lipid front.

  • Column Choice: Switch from C18 to Phenyl-Hexyl . The pi-pi interactions in Phenyl-Hexyl columns often provide different selectivity that can separate the organophosphates from the lipid interference entirely.

  • C13 Labeling: If budget permits, switch to a

    
    C-labeled IS, which does not exhibit retention time shifts.
    

Sample Preparation: The Root Cause

Q: I am using Protein Precipitation (PPT). Is that enough?

A: For organophosphates in plasma/serum: No. Protein precipitation (adding Acetonitrile/Methanol and spinning down) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids (glycerophosphocholines) are the primary cause of matrix effects in ESI+. While HDEHP is analyzed in ESI-, phospholipids can still suppress ionization by competing for droplet surface area or forming adducts.

Recommended Extraction Protocols:

FeatureProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Anion Exchange SPE (WAX)
Phospholipid Removal Poor (<10%)Moderate (depends on solvent)Excellent (>95%)
Recovery of HDEHP HighHighHigh
Matrix Effect Risk High MediumLow
Recommendation Not RecommendedGood AlternativeGold Standard
Protocol: Weak Anion Exchange (WAX) SPE

Since HDEHP is a strong acid (pKa ~1.5), it is negatively charged at neutral pH. Use a Mixed-Mode Weak Anion Exchange cartridge.

  • Condition: MeOH followed by Water.

  • Load: Sample (Plasma diluted 1:1 with 5% NH4OH in water to ensure ionization).

  • Wash 1: 25 mM Ammonium Acetate (pH 7) – removes proteins/salts.

  • Wash 2: MeOH – removes neutral lipids/matrix. Crucial Step: HDEHP stays bound by ionic interaction.

  • Elute: 2% Formic Acid in Methanol. (Acid neutralizes the charge, releasing the HDEHP).

Decision Tree for Sample Prep:

SamplePrep_Tree Start Start: Biological Matrix MatrixType Is the matrix high-lipid? (Plasma, Serum, Brain) Start->MatrixType Urine Matrix: Urine/Water MatrixType->Urine No Sensitivity Is high sensitivity (pg/mL) required? MatrixType->Sensitivity Yes DiluteShoot Dilute & Shoot (1:10 dilution) Urine->DiluteShoot PPT Protein Precipitation (PPT) *High Risk of Matrix Effects* Sensitivity->PPT No (µg/mL range) SPE Solid Phase Extraction (WAX) *Removes Phospholipids* Sensitivity->SPE Yes (ng/mL range) SLE Supported Liquid Extraction (DCM/IPA elution) Sensitivity->SLE Alternative

Caption: Decision logic for selecting sample preparation based on matrix lipid content and sensitivity needs.

Instrumentation & Mobile Phase Optimization

Q: Which Mobile Phase additives should I use for Negative Mode?

A: Avoid strong acids (TFA) which suppress negative ionization.

  • Preferred: 5-10 mM Ammonium Acetate or Ammonium Fluoride (0.5 mM).

    • Why? Ammonium Acetate provides a buffer (pH ~6-7) ensuring HDEHP (pKa 1.5) is fully deprotonated [M-H]- while maintaining chromatographic peak shape.

    • Ammonium Fluoride: Often provides 5-10x signal enhancement in negative mode compared to acetate, but is harder on LC columns (silica dissolution).

Q: I see "Ghost Peaks" or Carryover. Why?

A: Organophosphates are "sticky." They bind to stainless steel and active sites in the LC system.

  • Fix 1 (System): Passivate the system with 30% Phosphoric acid (offline) if the system is old (Use extreme caution, consult manual).

  • Fix 2 (Needle Wash): Use a strong needle wash: Acetonitrile:Isopropanol:Water:Ammonia (40:40:20:0.5). The ammonia helps solubilize the acidic analyte, and IPA removes the lipophilic residue.

References & Authority

  • FDA Guidance for Industry: Bioanalytical Method Validation M10. (2022). Focuses on matrix effect assessment requirements.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal paper on phospholipid removal).

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. (Explains the d11 shift mechanism).

  • Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7] (Defines the Post-Column Infusion method).

Disclaimer: This guide is for research use only. Always validate methods according to your local regulatory standards (GLP/GMP).

Sources

Technical Support Center: Troubleshooting DEHP-d11 Signal Suppression in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Addressing signal suppression in Di(2-ethylhexyl) phthalate-d11 (DEHP-d11) analysis requires distinguishing between two distinct antagonistic forces: System Background Contamination and Biological Matrix Effects .

Unlike typical analytes, DEHP is ubiquitous in laboratory air, solvents, and plastic tubing. Because DEHP-d11 is an isotopically labeled internal standard (IS), it co-elutes perfectly with non-labeled DEHP. If your LC system contributes a high background of non-labeled DEHP, it will compete for ionization charge in the electrospray source, effectively "crushing" the signal of your trace-level DEHP-d11. This is the most common, yet frequently misdiagnosed, cause of suppression in phthalate analysis.

This guide provides a self-validating workflow to isolate, diagnose, and eliminate these suppression sources.

Module 1: The "Ghost" Peak (System Background Suppression)

The Problem: You observe low or unstable DEHP-d11 area counts, even in solvent standards. The Cause: Your LC pumps and solvent lines are leaching DEHP. This "System DEHP" travels with the mobile phase and enters the source continuously or accumulates at the head of the column, eluting exactly when your DEHP-d11 elutes.

The Mechanism: Competitive Ionization

In Electrospray Ionization (ESI), there is a finite amount of charge available on the droplet surface. If the "System DEHP" concentration is


 higher than your DEHP-d11, the system contaminant wins the charge competition, suppressing the d11 signal.
The Solution: The Isolator (Delay) Column Workflow

You cannot eliminate DEHP from the LC pumps entirely. Instead, you must chromatographically separate the System DEHP from the Sample DEHP/DEHP-d11.

Protocol:

  • Install a Delay Column: Place a highly retentive C18 column (e.g., 50 mm x 2.1 mm) between the LC Mixer and the Autosampler Injection Valve.

  • Theory of Operation:

    • System DEHP originates before the injector. It must pass through both the Delay Column and the Analytical Column.[1] It is retarded twice.

    • Sample DEHP-d11 is injected after the Delay Column. It passes through only the Analytical Column.

    • Result: The System DEHP elutes after the Sample DEHP-d11. The ionization source is free from competition during the d11 elution window.

Visualizing the Delay Column Setup

DelayColumnSetup Solvent Mobile Phase (Contaminated with DEHP) Pump LC Pump Solvent->Pump DelayCol DELAY COLUMN (Traps System DEHP) Pump->DelayCol System DEHP enters here Injector Autosampler (Injects Sample DEHP-d11) DelayCol->Injector System DEHP is delayed AnalyticalCol Analytical Column Injector->AnalyticalCol Sample d11 + Delayed System DEHP MS Mass Spec (MS/MS) AnalyticalCol->MS

Figure 1: Schematic of the Delay Column installation. Note that the "System DEHP" is physically separated from the injection point by the delay column.

Module 2: The Biological Matrix (Phospholipid Suppression)

The Problem: DEHP-d11 signal is good in solvent standards but drops by >50% in plasma/urine samples. The Cause: Phospholipids (PLs) co-eluting with the analyte. PLs are "ion hogs" in positive ESI.

Diagnostic Experiment: The "Post-Column Infusion"

Before optimizing extraction, prove the matrix effect exists.

  • Setup: Infuse a constant flow of DEHP-d11 (100 ng/mL) via a syringe pump into the LC effluent (using a T-tee) after the column but before the MS source.

  • Run: Inject a "Blank" plasma extract via the LC.

  • Result: Monitor the DEHP-d11 baseline. If you see a negative peak (dip) at the DEHP retention time, matrix components are suppressing ionization at that exact moment.

Removal Protocols: PPT vs. SLE vs. LLE

Protein Precipitation (PPT) is insufficient for DEHP analysis because it does not remove phospholipids.

Extraction MethodPhospholipid RemovalLabor IntensityRecommendation
Protein Precip (PPT) < 10%LowNOT RECOMMENDED . Leaves high lipid background.
Liquid-Liquid (LLE) > 90%HighGood . Use Hexane or MTBE. Avoid chlorinated solvents (often contaminated).
Supported Liquid (SLE) > 95%MediumBEST . Automatable, high recovery, excellent lipid removal.

Recommended SLE Protocol (Self-Validating):

  • Load: Apply 200 µL plasma (diluted 1:1 with water) to a synthetic SLE+ plate.

  • Wait: Allow 5 minutes for absorption (critical for interaction).

  • Elute: Apply 2 x 600 µL MTBE (Methyl tert-butyl ether).

  • Dry & Reconstitute: Evaporate and reconstitute in 80:20 Water:MeOH.

    • Validation Step: Monitor m/z 184 (Phosphocholine head group) in your MS method.[2] If this trace is flat, your cleanup worked.

Module 3: Critical Optimization Parameters

Glassware & Consumables Hygiene

Plasticizers are everywhere.[3] Using the wrong vial cap can ruin a week of work.

  • The "Bake-Out" Rule: All glassware must be baked at 400°C for 4 hours to oxidize residual phthalates. Solvent washing is often insufficient.

  • Caps: Use only PTFE-lined caps. Never use Parafilm.

  • Solvents: Use LC-MS grade solvents only. Do not use wash bottles made of plastic; pour directly from the glass bottle.

Chromatography & Mobile Phase
  • Column Choice: A Phenyl-Hexyl column often provides better separation of DEHP from matrix lipids compared to a standard C18.

  • Mobile Phase Additive:

    • Use Ammonium Acetate (5-10 mM) .

    • Why? DEHP ionizes strongly as the ammoniated adduct

      
      . This is often more stable and less susceptible to background noise than the protonated species 
      
      
      
      .

Troubleshooting FAQ

Q: I installed a delay column, but I still see DEHP in my blank. Why? A: The contamination is likely coming from after the delay column. Check your autosampler needle wash solvent (it must be phthalate-free) and the autosampler valve rotor seal (some older seals use polymeric materials that leach DEHP).

Q: My DEHP-d11 retention time is shifting. A: Check your column equilibration. Phthalates are very hydrophobic. If you are running a fast gradient, the column may not be re-equilibrating fully. Ensure your "Stop Time" allows for 3-5 column volumes of initial mobile phase.

Q: Can I use DEHP-d4 instead of d11? A: You can, but d11 is superior. The mass difference (+4 Da) is small enough that isotopic interference from the M+4 isotope of native DEHP (though rare) could contribute to the signal. The +11 Da shift of DEHP-d11 puts it safely outside the isotopic envelope of the native analyte.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine (Method 6306.03). Retrieved from [Link]

    • Key Insight: Establishes the standard for enzymatic deconjugation and on-line SPE for phthal
  • Waters Corporation. (2012). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.[4] Retrieved from [Link]

    • Key Insight: details the "Isolator Column" (Delay Column)
  • U.S. Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[5] Retrieved from [Link]

    • Key Insight: Provides foundational protocols for glassware cleaning (baking at 400°C)
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

    • Key Insight: The definitive paper on phospholipid suppression and the comparison of PPT, LLE, and SPE extraction efficiencies.

Sources

Optimizing injection volume for Diethyl Hexyl Phosphate-d11 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Injection Volume for Diethyl Hexyl Phosphate-d11 (DEHP-d11) Analysis Department: Application Support & Method Development Document ID: TS-DEHP-001

Introduction: The Sensitivity vs. Symmetry Trade-off

Welcome to the technical guide for optimizing injection parameters for DEHP-d11 (Di(2-ethylhexyl)phthalate-3,4,5,6-d4, heptyl-d7).

As a researcher, you face a unique paradox with DEHP-d11. It is a highly hydrophobic internal standard used to quantify ubiquitous environmental contaminants. To detect trace levels (ppb/ppt), you need large injection volumes . However, because DEHP is hydrophobic, it requires strong organic solvents (e.g., Methanol, Acetonitrile) for extraction and stability. Injecting large volumes of strong solvent into a reverse-phase LC system causes "Solvent Effects" —leading to peak fronting, splitting, and retention time shifts.

This guide provides the logic and protocols to find the "Sweet Spot"—the maximum injection volume that maintains peak integrity.

Module 1: The Injection Volume Paradox (Theory)

Before optimizing, you must understand the mechanism of failure.

The "Strong Solvent" Effect

In Reverse Phase LC (RPLC), focusing occurs when the sample solvent is weaker (more aqueous) than the initial mobile phase.

  • Scenario A (Ideal): Sample in 100% Water injected into 50% ACN Mobile Phase. The analyte "sticks" to the head of the column immediately. You can inject large volumes (e.g., 50-100 µL).

  • Scenario B (DEHP Reality): DEHP is insoluble in water. You must dissolve it in MeOH or ACN. If you inject 20 µL of DEHP-d11 in 100% MeOH into a mobile phase of 10% MeOH, the analyte travels with the injection plug, effectively bypassing the first segment of the column.

Result: Broad, split peaks and poor separation from the non-deuterated DEHP target.

Module 2: Decision Logic (Workflow)

Use this decision tree to determine your optimization strategy based on your sample solvent and sensitivity needs.

InjectionOptimization Start START: Define Target Sensitivity (LOQ) CheckSolvent Is Sample Solvent Stronger than Initial Mobile Phase? Start->CheckSolvent SolventMatch Can you dilute sample with Water (50:50)? CheckSolvent->SolventMatch Yes (e.g., 100% MeOH) LargeVol Method C: Large Volume Injection (LVI) (Titrate up to 100 µL) CheckSolvent->LargeVol No (e.g., 10% MeOH) DirectInject Method A: Direct Injection (Max Vol < 5-10 µL) SolventMatch->DirectInject No (Solubility issues) SolventMatch->LargeVol Yes Dilution Method B: At-Column Dilution (Sandwich Injection) DirectInject->Dilution Sensitivity too low?

Figure 1: Decision matrix for selecting the injection strategy based on solvent strength relative to the mobile phase.

Module 3: The "Volume Titration" Protocol

Do not guess the volume. Determine it empirically using this validated protocol.

Objective: Determine the Maximum Injection Volume (V_max) where peak width at half height (


) increases by no more than 10% compared to a reference standard.
Step-by-Step Methodology
  • Preparation:

    • Prepare a DEHP-d11 standard at a concentration where 1 µL gives a clear signal (S/N > 20).

    • Critical: The standard must be in the exact solvent composition of your final sample extracts (e.g., 90% MeOH).

  • The Sequence:

    • Set up an LC-MS/MS sequence injecting the following volumes: 1 µL, 2 µL, 5 µL, 10 µL, 20 µL, 50 µL .

    • Run in triplicate.

  • Data Analysis:

    • Plot Injection Volume (x-axis) vs. Peak Symmetry Factor (y-axis) .

    • Plot Injection Volume (x-axis) vs. Peak Area (y-axis) .

Interpretation Table
Injection VolumePeak Area (Counts)Symmetry (USP)Status
1 µL 5,0001.05Reference
5 µL 24,8001.08Linear/Good
10 µL 49,5001.15Optimal (Sweet Spot)
20 µL 92,0001.60 (Tailing)Solvent Effect Onset
50 µL 180,0002.40 (Split)FAILURE

Recommendation: In the data above, 10 µL is the V_max. While 20 µL provides more area, the symmetry degradation (1.60) indicates the onset of band broadening, which will reduce resolution from interfering phthalates.

Module 4: Troubleshooting & FAQs

Q1: My peaks are splitting even at low injection volumes (5 µL). Why?

Diagnosis: This is a classic "Strong Solvent Effect." Your sample solvent (likely 100% MeOH or ACN) is too strong compared to your initial gradient conditions (likely high aqueous). Solution:

  • Co-Solvent Injection: Dilute your sample 1:1 with water if DEHP-d11 remains soluble.

  • Sandwich Injection: Configure the autosampler to aspirate: Water plug (10µL) / Sample (5µL) / Water plug (10µL). This encapsulates the strong solvent plug before it hits the column.

Q2: I see DEHP-d11 carryover in my blank injections.

Diagnosis: DEHP is extremely lipophilic and "sticky." It adsorbs to the injection needle and valve rotor seals. Solution:

  • Needle Wash: Use a dual-wash system.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the DEHP).

    • Wash 2 (Aqueous): 90:10 Water:Methanol (Rinses the organic).

  • Material Check: Replace PTFE tubing with PEEK or Stainless Steel where possible, as phthalates can leach from or stick to certain fluoropolymers [1].

Q3: Can I use "Trap and Elute" to increase volume?

Answer: Yes. For environmental samples requiring high sensitivity, use an online SPE (Solid Phase Extraction) column.

  • Method: Inject up to 1000 µL onto a C18 trapping column using a weak aqueous loading pump.

  • Switch: Valve switches, placing the trap inline with the analytical pump (high organic gradient) to elute DEHP-d11 onto the analytical column. This eliminates solvent effects entirely [2].

Module 5: Regulatory & Safety Context

When analyzing DEHP and its deuterated analogs, be aware of the regulatory landscape influencing your detection limits.

  • FDA Guidance: The FDA recommends limiting DEHP as an excipient in CDER-regulated products.[1][2] High-sensitivity methods are required to verify compliance with these limits [3].

  • Background Contamination: Because DEHP is a ubiquitous plasticizer, "blank" subtraction is critical. Always run a Solvent Blank and a Process Blank (extraction vessel without sample) to quantify background DEHP levels before calculating the recovery of DEHP-d11.

References

  • U.S. Food and Drug Administration (FDA). (2012).[1] Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.[1][2][3][4]Link[4]

  • Phenomenex. (2020).[5] LC System Optimization for UHPLC Performance: Large Volume Injections.Link

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[6]Link

Sources

Technical Support Center: Optimizing Recovery of Diethyl Hexyl Phosphate-d11 (D2EHPA-d11)

[1]

Status: Active Expert: Senior Application Scientist, Bioanalytical Division Subject: Troubleshooting Low Recovery & Signal Instability for D2EHPA-d11

Executive Summary: The Molecule & The Problem

Diethyl Hexyl Phosphate (Bis(2-ethylhexyl) phosphate, D2EHPA) and its deuterated internal standard (d11-D2EHPA ) present a unique analytical challenge.[1] Unlike neutral phthalates (DEHP), D2EHPA is an acidic organophosphate (pKa ~1.7) with a highly lipophilic tail (LogP ~7.6).[1]

When users report "poor recovery," it is rarely a single issue.[1] It is usually a convergence of three physicochemical traps:

  • Adsorption: The molecule is a surfactant; it binds aggressively to glass and certain plastics.[1]

  • Ion Suppression: In negative mode ESI (ESI-), phospholipids in biological matrices compete for charge, "masking" the d11 signal.[1]

  • Extraction pH Mismatch: Failure to protonate the phosphate group during extraction leads to partition failure.[1]

This guide moves beyond generic advice to address the specific chemical behavior of alkyl phosphates.

Diagnostic Workflow

Before altering your method, identify where the loss occurs using this logic tree.

TroubleshootingTreeStartSTART: Low d11 RecoverySolventStdInject Pure Solvent Standard(No Matrix, No Extraction)Start->SolventStdSignalCheckIs Signal Strong?SolventStd->SignalCheckMatrixCheckPerform Post-Extraction Spike(Spike d11 into extracted blank matrix)SignalCheck->MatrixCheckYes (Signal Good)AdsorptionISSUE: Adsorption/System LossCheck: Autosampler vials, Tubing, ColumnSignalCheck->AdsorptionNo (Signal Weak)RecoveryCheckCalculate Recovery %(Extracted Spike / Post-Extract Spike)MatrixCheck->RecoveryCheckSuppressionISSUE: Matrix Effect (Ion Suppression)Solution: Clean up matrix (SPE) or divert flowRecoveryCheck->SuppressionHigh Recovery (>85%)but Low Absolute AreaExtractionISSUE: Extraction EfficiencySolution: Check pH, Solvent PolarityRecoveryCheck->ExtractionLow Recovery (<50%)

Figure 1: Diagnostic logic tree to isolate whether the loss is instrumental (adsorption), chemical (extraction), or ionization-based (suppression).[1]

Critical Troubleshooting Guides (FAQs)
Category 1: Pre-Analytical Losses (The "Sticky" Molecule) [1]

Q: My neat standards in the autosampler show decreasing peak areas over time. Is the d11 degrading? A: It is likely adsorption , not degradation.[1] D2EHPA is a surfactant.[1] In highly aqueous solutions (e.g., 50:50 Methanol:Water), the hydrophobic ethylhexyl tails drive the molecule to the walls of glass vials.

  • The Fix:

    • Solvent Strength: Ensure your injection solvent is at least 80% organic (Methanol or Acetonitrile).[1]

    • Vial Choice: Use Polypropylene (PP) vials or Silanized Glass .[1] Standard borosilicate glass has active silanol groups that can interact with the phosphate headgroup, while the hydrophobic surface attracts the tail.

    • Passivation: If your LC system has extensive PEEK tubing, the d11 can adsorb there.[1] Run a "passivation" blank of high-concentration unlabeled D2EHPA to occupy active sites before running your curve.[1]

Category 2: Extraction Chemistry (The pH Trap)

Q: I am using Liquid-Liquid Extraction (LLE) with Hexane, but recovery is <30%. Why? A: You are likely extracting at neutral pH.[1] D2EHPA has a pKa of ~1.[1]7. At pH 7, it is ionized (anionic) and highly water-soluble, meaning it stays in the aqueous phase and does not move into the Hexane.[1]

  • The Fix:

    • Acidify: You must drive the pH below 1.5 to protonate the phosphate group (make it neutral).[1] Add 100 µL of 1M HCl or Formic Acid to your sample before adding the organic solvent.[1]

    • Solvent Choice: Hexane is good, but MTBE (Methyl tert-butyl ether) or Ethyl Acetate often yields higher recovery for organophosphates due to slightly higher polarity.[1]

Category 3: LC-MS/MS Ionization

Q: I see the peak in standards, but it vanishes in plasma/urine samples. A: This is classic Ion Suppression . D2EHPA ionizes in Negative Mode (ESI-).[1] Unfortunately, phospholipids (abundant in plasma) also elute in high organic gradients and suppress ionization in negative mode.[1]

  • The Fix:

    • Chromatography: D2EHPA is very lipophilic.[1] Ensure it does not co-elute with the "phospholipid dump" at the end of the gradient.

    • Column: Use a C18 column with high carbon load.

    • Mobile Phase: Add 0.02% Ammonium Hydroxide to the mobile phase.[1] High pH facilitates the formation of the [M-H]⁻ ion, improving sensitivity compared to acidic mobile phases.

Optimized Experimental Protocol

This protocol is designed to minimize adsorption and maximize extraction efficiency for D2EHPA-d11 in biological matrices.[1]

Methodology: Acidified Liquid-Liquid Extraction (LLE)[1]

ParameterSpecificationRationale
Sample Volume 100 µL Plasma/UrineSmall volume reduces matrix load.[1]
Internal Standard D2EHPA-d11 in Methanol Do not use water in the working stock to prevent wall loss.[1]
Step 1: Acidification Add 20 µL 1M HCl Lowers pH < 1.[1]5. Protonates D2EHPA (R-PO₄H₂) rendering it neutral and extractable.[1]
Step 2: Extraction Add 600 µL MTBE (Methyl tert-butyl ether)MTBE provides better recovery than Hexane for polar-tail lipids.[1]
Step 3: Agitation Vortex 5 mins @ 2000 rpmVigorous mixing is required to overcome viscosity/interface issues.[1]
Step 4: Separation Centrifuge 10 mins @ 4000gHard spin packs the protein/phospholipid disk tight.[1]
Step 5: Transfer Transfer supernatant to Polypropylene plateAvoid glass to prevent evaporative adsorption losses.[1]
Step 6: Evaporation N₂ stream @ 40°CDo not over-dry.[1] "Bone dry" samples often suffer irreversible adsorption.[1]
Step 7: Reconstitution 100 µL 90:10 MeOH:H₂O High organic content ensures total solubility upon injection.[1]
Comparative Data: Container Adsorption

The following table illustrates the recovery of D2EHPA-d11 (100 ng/mL) stored for 24 hours in different autosampler vials.

Vial MaterialSolvent CompositionRecovery (% of T=0)Status
Standard Glass50% MeOH / 50% Water42% ❌ Critical Loss
Silanized Glass50% MeOH / 50% Water88% ✅ Acceptable
Polypropylene (PP)50% MeOH / 50% Water94% ✅ Recommended
Standard Glass100% Methanol96% ✅ Acceptable

Data Insight: If you must use aqueous mobile phases for reconstitution, you CANNOT use standard glass vials.

Pathway Visualization: The Extraction Mechanism

Understanding the protonation state is key to recovery.[1]

ExtractionMechanismcluster_aqueousAqueous Phase (Sample)cluster_organicOrganic Phase (MTBE)D2EHPA_IonD2EHPA⁻ (Ionic)Trapped in WaterD2EHPA_NeutralD2EHPA-H (Neutral)LipophilicD2EHPA_Ion->D2EHPA_Neutral + Acid (pH < 1.5)RecoveredRecoveredAnalyteD2EHPA_Ion->Recovered Cannot PartitionH_PlusH+ (Acid)H_Plus->D2EHPA_NeutralD2EHPA_Neutral->Recovered Partitions to Organic

Figure 2: Mechanism of Acidic Extraction. Without acidification (H+), the molecule remains ionic and cannot cross into the organic extraction solvent.

References
  • Centers for Disease Control and Prevention (CDC). (2015).[1] Laboratory Procedure Manual: Phthalates and Phthalate Metabolites in Urine.[1] (Method 6306.03).

    • Relevance: Establishes the standard for handling lipophilic alkyl-chain metabolites and minimizing background contamin
  • U.S. Environmental Protection Agency (EPA). (2007).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1]

    • Relevance: Provides foundational data on the adsorption properties of ethylhexyl-based compounds on glass surfaces.[1]

  • National Institute of Environmental Health Sciences (NIEHS). (2022).[1] Bis(2-ethylhexyl) phosphate Chemical Profile.[1][2][3][4]

    • Relevance: Confirms physicochemical properties (pKa, LogP) essential for designing the extraction pH.
  • Sigma-Aldrich. (2024).[1] Bis(2-ethylhexyl) phosphate Product Information & Solubility Data.[1][2][4][5][1]

    • Relevance: Verifies solubility data utilized in the solvent selection section.[1]

Navigating the Nuances of Diethyl Hexyl Phosphate-d11 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals relying on precise quantitative analysis, the integrity of internal standards is paramount. Diethyl Hexyl Phosphate-d11 (DEHP-d11), a deuterated analogue of the common plasticizer, serves as a crucial tool in mass spectrometry-based assays. However, its stability in solution can be a significant concern, potentially leading to inaccurate results and costly experimental repeats. This guide provides an in-depth, experience-driven resource to understand, prevent, and troubleshoot the degradation of DEHP-d11 in your laboratory workflows.

Frequently Asked Questions (FAQs): The Essentials of DEHP-d11 Handling

This section addresses the most common inquiries regarding the stability and handling of DEHP-d11 solutions.

1. What are the primary degradation pathways for DEHP-d11 in solution?

The principal degradation route for DEHP-d11 is the hydrolysis of its ester bonds. This process is analogous to the degradation of its non-deuterated counterpart, DEHP. The hydrolysis occurs in a stepwise manner, first yielding mono(2-ethylhexyl) phosphate-d11 (MEHP-d11) and 2-ethylhexanol. Further hydrolysis of MEHP-d11 can lead to phthalic acid and another molecule of 2-ethylhexanol. This degradation is primarily influenced by pH and temperature.

2. How does pH affect the stability of DEHP-d11 solutions?

Phthalate esters like DEHP-d11 are susceptible to both acid- and base-catalyzed hydrolysis. Generally, the rate of hydrolysis is slowest in neutral to slightly acidic conditions (pH 5-7)[1]. Under strongly acidic or, more significantly, alkaline (basic) conditions, the rate of hydrolysis increases substantially[1]. Therefore, it is critical to control the pH of your solutions to maintain the integrity of the standard.

3. What are the recommended solvents for preparing and storing DEHP-d11 solutions?

For long-term storage of stock solutions, aprotic organic solvents such as high-purity acetonitrile or methanol are recommended[2][3]. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents like water. When preparing working solutions that may contain aqueous components, it is crucial to minimize the water content and control the pH. For instance, a study on the migration of DEHP showed its release into ethanol-water mixtures, indicating its solubility and potential for interaction in such matrices[4].

4. What are the optimal storage conditions for DEHP-d11 solutions?

To ensure the long-term stability of DEHP-d11 solutions, the following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Store at -20°C or lower for long-term storage. For short-term storage (days to a week), 2-8°C is acceptable.Lower temperatures significantly slow down the rate of chemical degradation[5].
Light Exposure Store in amber glass vials or protect from light.DEHP can undergo photodegradation, especially in the presence of photosensitizers[6].
Container Type Use high-quality, silanized amber glass vials with PTFE-lined caps.This minimizes adsorption of the analyte to the container surface and prevents contamination.
Atmosphere For highly sensitive applications or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.This displaces oxygen and can help prevent oxidative degradation.

5. Can the deuterium label on DEHP-d11 exchange with hydrogen from the solvent?

While the carbon-deuterium (C-D) bond is generally stable, hydrogen-deuterium (H-D) exchange can occur under certain conditions, particularly in protic solvents like water or methanol, and can be catalyzed by acid or base. Although the deuterium atoms in DEHP-d11 are on the alkyl chain and not typically considered readily exchangeable, prolonged exposure to harsh pH conditions or elevated temperatures in protic solvents could potentially lead to some degree of exchange, compromising the isotopic purity of the standard. Using aprotic solvents for stock solutions and minimizing the time working solutions are stored in aqueous mobile phases can mitigate this risk.

Troubleshooting Guide: Diagnosing and Resolving DEHP-d11 Degradation Issues

This section provides a systematic approach to identifying and solving problems related to DEHP-d11 instability during your analytical runs.

Problem 1: Decreasing DEHP-d11 Signal Intensity Over a Sequence of Injections

A gradual or sudden decrease in the internal standard signal can significantly impact the accuracy of your quantitative results.

  • On-Instrument Degradation:

    • Causality: The mobile phase composition or temperature of the autosampler/column may be promoting the degradation of DEHP-d11. Phthalate esters can hydrolyze under both acidic and basic conditions[1].

    • Protocol:

      • Prepare a fresh working standard of DEHP-d11 in a solvent known to be stable (e.g., pure acetonitrile).

      • Inject this fresh standard at the beginning, middle, and end of a typical analytical run.

      • If the signal of the fresh standard remains stable while the signal of the samples and calibrators (prepared in the mobile phase or other aqueous solutions) decreases, it points to on-instrument degradation.

      • Corrective Action:

        • If using an acidic or basic mobile phase, try to adjust the pH to be closer to neutral if the chromatography allows.

        • Reduce the temperature of the autosampler to 4°C to slow down potential degradation in the vials.

        • Prepare smaller batches of working standards and samples more frequently to minimize the time they are in solution before injection.

  • Adsorption to Vials or Tubing:

    • Causality: DEHP is a lipophilic compound and can adsorb to plastic or untreated glass surfaces, leading to a decrease in the effective concentration being injected.

    • Protocol:

      • Prepare the same DEHP-d11 solution in both a standard glass vial and a silanized glass vial.

      • Analyze both solutions multiple times over several hours.

      • A more stable signal in the silanized vial suggests adsorption is the issue.

    • Corrective Action:

      • Use silanized glass vials for all standards and samples.

      • Ensure all transfer lines and components of the LC system are made of inert materials.

Caption: Troubleshooting workflow for decreasing DEHP-d11 signal.

Problem 2: Appearance of Unexpected Peaks Corresponding to DEHP-d11 Degradants

The presence of new peaks related to your internal standard can indicate significant degradation and may interfere with the analysis of your target analytes.

  • Hydrolysis Products:

    • Causality: The most likely unexpected peaks will be the hydrolysis products: MEHP-d11 and potentially phthalic acid.

    • Protocol:

      • Based on the mass-to-charge ratio (m/z) of the unexpected peaks, predict their identity (e.g., for DEHP-d11, look for the corresponding m/z of MEHP-d11).

      • If available, inject a standard of MEHP to confirm the retention time and fragmentation pattern.

      • Corrective Action:

        • Review the pH of all solutions. If the mobile phase or sample diluent is acidic or basic, adjust it to be as close to neutral as possible without compromising the chromatography.

        • Ensure that stock solutions are prepared in high-purity aprotic solvents.

  • Contamination:

    • Causality: Phthalates are ubiquitous environmental contaminants, and contamination can be introduced from various sources in the lab, including solvents, glassware, and plasticware.

    • Protocol:

      • Analyze a "blank" injection of your mobile phase and sample diluent.

      • If the unexpected peaks are present in the blank, the contamination is in your solvents or LC system.

      • If the peaks are not in the solvent blanks, prepare a "method blank" by going through the entire sample preparation process without adding the sample. If the peaks appear here, the contamination is being introduced during sample preparation.

    • Corrective Action:

      • Use high-purity, phthalate-free solvents and reagents.

      • Thoroughly clean all glassware, preferably by baking at a high temperature, and avoid the use of plastic containers, pipettes, or vial caps with non-PTFE septa.

G DEHP_d11 This compound MEHP_d11 Mono(2-ethylhexyl) Phosphate-d11 DEHP_d11->MEHP_d11 Hydrolysis Ethylhexanol 2-Ethylhexanol DEHP_d11->Ethylhexanol Hydrolysis Phthalic_Acid Phthalic Acid MEHP_d11->Phthalic_Acid Hydrolysis MEHP_d11->Ethylhexanol Hydrolysis

Caption: Primary hydrolysis pathway of DEHP-d11.

Experimental Protocols: Self-Validating Systems for Stability Assessment

To proactively ensure the integrity of your DEHP-d11 solutions, implement the following self-validating protocols.

Protocol 1: Short-Term Stability Study of DEHP-d11 Working Solution

Objective: To determine the stability of DEHP-d11 in the prepared working solution under typical autosampler conditions.

Methodology:

  • Prepare a fresh working solution of DEHP-d11 at a concentration relevant to your assay.

  • Transfer aliquots of this solution into multiple vials.

  • Place the vials in the autosampler set to the temperature used in your method (e.g., 4°C or ambient).

  • Inject an aliquot from a new vial at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Plot the peak area of DEHP-d11 versus time.

  • Trustworthiness Check: A stable peak area (e.g., <15% deviation from the initial injection) confirms the short-term stability of your working solution under the tested conditions.

Protocol 2: Assessing the Impact of Mobile Phase pH on DEHP-d11 Stability

Objective: To evaluate the stability of DEHP-d11 in different mobile phase compositions.

Methodology:

  • Prepare three batches of your typical mobile phase, but adjust the pH of each to be acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9).

  • Prepare three sets of DEHP-d11 working solutions, each diluted in one of the prepared mobile phases.

  • Analyze each solution immediately after preparation (T=0) and after several hours (e.g., T=8 hours) of storage at room temperature.

  • Compare the peak areas of DEHP-d11 and look for the appearance of degradation product peaks.

  • Trustworthiness Check: The solution showing the least change in DEHP-d11 peak area and no significant formation of degradation products indicates the optimal pH range for your mobile phase to ensure analyte stability.

Conclusion: A Proactive Approach to Ensuring Data Integrity

The stability of this compound is a critical factor for the accuracy and reliability of quantitative analyses. By understanding the chemical properties of this molecule and the factors that influence its degradation, researchers can implement proactive measures to prevent instability. This guide provides a framework for best practices in handling and storage, as well as a systematic approach to troubleshooting when problems arise. By integrating these principles and protocols into your laboratory workflows, you can ensure the integrity of your internal standards and the validity of your experimental data.

References

  • Krotz, A. H., Rentel, C., Gorman, D., Olsen, P., Gaus, H. J., McArdle, J. V., & Scozzari, A. N. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767–775. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]

  • Vogels, J. T. W. E., et al. (2014). Stability testing of selected plastics additives for food contact in EU aqueous, fatty and alternative simulants. Food Additives & Contaminants: Part A, 31(4), 745-754. [Link]

  • Witzler, K. (2017). Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]

  • Ye, X. W., Wang, H. H., Niu, Z. Y., & Qian, Y. (2009). Migration analysis of DEHP from Inner Liner of Beer Bottle Caps by HPLC. Journal of Instrumental Analysis, 28(5), 550-552. [Link]

  • Zhang, Y., et al. (2021). Exploring di (2-ethylhexyl) phthalate degradation by a synthetic marine bacterial consortium: Genomic insights, pathway and interaction prediction, and application in sediment microcosms. Journal of Hazardous Materials, 424, 127393. [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]

  • Shimadzu. (n.d.). Using GCMS to Determine the Phthalate Content in E-liquid. [Link]

  • Chung, Y. C., & Chen, C. Y. (2009). Degradation of Di-(2-ethylhexyl) Phthalate (DEHP) by TiO2 Photocatalysis. Water, Air, & Soil Pollution, 203(1-4), 25–33. [Link]

  • Rahman, M., et al. (2018). Kinetics Study of Plasticizer Migration from Commercial PVC Blood Storage Bag into Aqueous Organic Solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Del Bubba, M., et al. (2018). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Toxics, 6(4), 62. [Link]

  • Wu, W., et al. (2020). Long-Term Exposure to Low-Dose Di-(2-ethylhexyl) Phthalate Impairs Cholesterol Metabolism in Hepatic Stellate Cells and Exacerbates Liver Fibrosis. International Journal of Molecular Sciences, 21(23), 9069. [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. [Link]

  • Redd, A. (2018). Failed System Suitability Test: A Case Study. LCGC North America, 36(12), 882-887. [Link]

  • Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. [Link]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

  • Rowe, A., et al. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent Technologies Application Note. [Link]

  • Jia, W., et al. (2022). Identification of DEHP biodegradation metabolites. Ecotoxicology and Environmental Safety, 232, 113264. [Link]

  • Hanioka, N., et al. (2012). Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes. Chemosphere, 88(8), 954-959.
  • Wang, L., Jiang, G. B., & Cai, Y. Q. (2007). Degradation of Diethyl Phthalate and Di (2-Ethylhexyl) Phthalate Using Chemical and Microbial Methods. Journal of Environmental Sciences, 19(7), 874-879. [Link]

  • Rowe, A. A., & Gatza, E. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Chemosensors, 11(11), 565. [Link]

  • Mariateresa, C., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Foods, 11(24), 3998. [Link]

  • Hauser, R., & Calafat, A. M. (2005). Phthalates and human health. Occupational and Environmental Medicine, 62(11), 806-818.
  • Zhang, Y., et al. (2018). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 6, 671. [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 738-745. [Link]

  • Kim, D. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Sjöberg, P., et al. (1985). The effect of the plasticizer di(2-ethylhexyl)phthalate on red cell deformability. Transfusion, 25(5), 430-433. [Link]

  • Lattuati-Derieux, A., et al. (2013). Long-term exposure to di(2-ethylhexyl) phthalate, diisononyl phthalate, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice. Reproductive Toxicology, 39, 36-44. [Link]

  • He, L., et al. (2024). Early-life long-term exposure to di(2-ethylhexyl) phthalate (DEHP) impairs pathogenic avoidance behavior associated with dopaminergic pathway in Caenorhabditis elegans. Chemosphere, 359, 142323. [Link]

  • European Union. (2005). Diethylhexylphthalate (DEHP) - Risk Assessment Report. [Link]

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]

  • Chen, Y., et al. (2023). Full article: Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. Environmental Technology, 44(17), 2665-2677. [Link]

  • Al-Saleh, I., & Shinwari, N. (2018). A simulation study on the temperature-dependent release of endocrine-disrupting chemicals from polypropylene and polystyrene containers. Scientific Reports, 8(1), 1-10. [Link]

  • Reddit. (2022). ICP-MS internal standard issues. [Link]

  • Takeda, S., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Toxics, 12(1), 7. [Link]

  • PubChem. (n.d.). Diethyl Phthalate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). [Link]

  • Ghaffar, A., & Abbas, Z. (2021). Competitive adsorption of Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) onto fresh and oxidized corncob biochar. Journal of Environmental Management, 285, 112135. [Link]

  • Rowe, A. A., & Gatza, E. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Chemosensors, 11(11), 565. [Link]

Sources

Enhancing sensitivity for low-level detection of Diethyl Hexyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Low-Level Detection of Diethyl Hexyl Phosphate (D2EHPA)

Role: Senior Application Scientist Subject: High-Sensitivity LC-MS/MS Analysis of Bis(2-ethylhexyl) phosphate (D2EHPA) Context: Extractables & Leachables (E&L), Trace Impurity Analysis[1]

Executive Summary: The Sensitivity Paradox

In the analysis of Diethyl Hexyl Phosphate (specifically Bis(2-ethylhexyl) phosphate , CAS 298-07-7, hereafter referred to as D2EHPA ), "enhancing sensitivity" is rarely about increasing signal intensity.[1] It is almost exclusively about lowering the noise floor .

D2EHPA is a ubiquitous degradation product of DEHP (a common plasticizer) and a widely used industrial extractant.[1] Consequently, it is present in laboratory air, solvent bottles, plastic tubing, and cap liners. Standard LC-MS/MS protocols often fail not because the instrument cannot detect the molecule, but because the "blank" signal is indistinguishable from the trace analyte level.

This guide prioritizes contamination elimination as the primary mechanism for achieving low parts-per-billion (ppb) detection limits.[1]

Part 1: The Zero-Background Directive (System Blanks)

Q: I see a persistent peak for D2EHPA (m/z 321.2) in my solvent blanks. How do I eliminate this?

A: You are likely observing "system leaching" rather than solvent contamination.[1] D2EHPA is a phosphate diester that adheres to stainless steel and leaches from plastic components in your LC system.[1]

Protocol for System Decontamination:

  • Replace Solvent Lines: Remove all PTFE (Teflon) or PVC inlet lines.[1] Replace them with PEEK or stainless steel tubing for the aqueous and organic reservoirs.[1]

  • Glassware Pre-Treatment: Do not use plastic pipette tips or tubes for standard preparation if possible. Use silanized glass vials. Bake all glassware at 400°C for 4 hours to degrade organic phosphate residues.

  • The "Trap Column" Configuration:

    • Install a short C18 "delay column" (e.g., 50 x 2.1 mm) between the pump mixer and the autosampler .

    • Mechanism: Impurities originating from the pump/solvents will be retained on this delay column and elute after the gradient starts, but delayed relative to the analyte injected by the autosampler.

    • Result: The D2EHPA peak from the system will separate from the D2EHPA peak in your sample.

Q: My calibration curve has a non-zero intercept. Is my mobile phase contaminated?

A: Likely.[1] D2EHPA is often found in low-grade ammonium acetate or formic acid.[1]

  • Action: Switch to LC-MS grade additives packaged in glass ampoules . Avoid bulk salts stored in plastic containers.[1]

  • Verification: Run a "zero volume" injection (injecting nothing, just running the gradient). If the peak persists, the contamination is in the mobile phase or pump.

Part 2: LC-MS/MS Method Optimization

Q: Which ionization mode yields the highest sensitivity?

A: Negative Electrospray Ionization (ESI-) . D2EHPA is a strong acid (pKa ~1.5).[1] It exists as an anion (


, m/z 321.[1]2) even at acidic pH.[1]
  • Avoid Positive Mode: While protonated dimers (

    
    , m/z 645) or sodium adducts (
    
    
    
    , m/z 345) can form, they are unstable and yield poor linearity compared to the deprotonated species.

Q: My peaks are tailing significantly. How do I improve peak symmetry?

A: Peak tailing in phosphorylated compounds is typically caused by the interaction of the phosphate group with trace metals (iron/steel) in the column body or frit.

Corrective Actions:

  • Column Hardware: Switch to a PEEK-lined or Glass-lined LC column to eliminate metal-analyte chelation.[1]

  • Mobile Phase Additive: Add 5 µM Medronic Acid (InfinityLab Deactivator) to the mobile phase. This chelates trace metals in the system, shielding the D2EHPA. Note: Do not use EDTA, as it suppresses MS ionization.

  • pH Strategy: Use a high pH mobile phase (Ammonium Hydroxide/Ammonium Acetate, pH 9.0).[1]

    • Reasoning: At pH 9, D2EHPA is fully deprotonated, and the silica surface is negatively charged, causing electrostatic repulsion that prevents adsorption (tailing).

Optimized MRM Transitions (Negative Mode):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Role

| 321.2 | 78.9 (


) | -35 | Quantifier  (High Intensity) |
| 321.2  | 96.9  (

) | -25 | Qualifier | | 321.2 | 113.1 (Octyl fragment) | -20 | Qualifier |[1]

Part 3: Sample Preparation & Extraction

Q: I am analyzing a drug formulation. The matrix effects are suppressing my signal. What is the best extraction method?

A: Direct injection is rarely viable for trace D2EHPA due to matrix suppression.[1] Use Liquid-Liquid Extraction (LLE) with a non-polar solvent.[1]

Recommended Protocol (Self-Validating):

  • Acidification: Adjust sample pH to < 2.0 using Formic Acid.[1] (D2EHPA becomes neutral and hydrophobic).[1]

  • Extraction Solvent: Use n-Hexane or MTBE (Methyl tert-butyl ether).[1]

    • Why: D2EHPA is highly soluble in hexane, while polar matrix components (proteins, salts) remain in the aqueous phase.

  • Phase Separation: Vortex for 5 mins, centrifuge. Collect the upper organic layer.[1]

  • Evaporation: Evaporate to dryness under Nitrogen at 30°C.

  • Reconstitution: Reconstitute in 80:20 Methanol:Water .

    • Critical Step: Do not reconstitute in 100% aqueous solvent; D2EHPA will stick to the vial walls, causing massive signal loss.

Part 4: Visualizing the Workflow

The following diagram illustrates the "Delay Column" logic, which is the single most effective hardware modification for trace plasticizer analysis.

G Figure 1: Delay Column Configuration to Separate System Background from Analyte Signal Solvent Solvent Reservoir (Source of Contamination) Pump LC Pump Solvent->Pump Contaminated Mobile Phase DelayCol DELAY COLUMN (Traps Background D2EHPA) Pump->DelayCol Injector Autosampler (Injects Sample) DelayCol->Injector Clean Solvent (Background Delayed) AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Solvent Detector MS/MS Detector AnalCol->Detector 1. Sample Peak 2. Delayed Background Peak

Caption: This configuration physically separates the ubiquitous background D2EHPA (from solvents/pump) from the sample D2EHPA, allowing for accurate integration of the sample peak.

References

  • FDA Guidance for Industry. (2020).[1] Control of Nitrosamine Impurities in Human Drugs (Applied context for trace impurity control). U.S. Food and Drug Administration.[1][2] [Link]

  • Product Quality Research Institute (PQRI). (2006).[1] Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. (Defines thresholds for leachables like D2EHPA). [Link]

  • European Medicines Agency (EMA). (2019).[1] Guideline on plastic immediate packaging materials. (Regulatory context for plasticizers). [Link]

  • PubChem. (n.d.).[1] Bis(2-ethylhexyl) phosphate (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Reducing background noise in Diethyl Hexyl Phosphate-d11 measurements

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of Diethyl Hexyl Phosphate (D2EHP)

Introduction: The "Ubiquity" Challenge

You are likely encountering high background noise because Diethyl Hexyl Phosphate (Bis(2-ethylhexyl) phosphate or D2EHP) is not just your analyte; it is a ubiquitous industrial contaminant. It is used as a mold release agent, a plasticizer breakdown product, and an extractant in nuclear reprocessing. It exists in the dust of your lab, the plastic of your pipette tips, and the tubing of your HPLC.

When measuring the deuterated internal standard (D2EHP-d11 ), you face two distinct noise sources:

  • Isobaric Interference: Native D2EHP contamination effectively "drowning" the detector or suppressing the ionization of your d11 standard.

  • Isotopic Cross-Talk: Impurities in the d11 standard appearing in the native channel, or vice versa.

This guide moves beyond basic cleaning to structural isolation of the signal.

Module 1: System-Derived Contamination (The "Ghost" Peak)

Q: I see a consistent peak in my blank injections at the same retention time as my analyte. Is my column contaminated?

A: Paradoxically, if the peak is sharp and consistent in a blank, the contamination is likely not on the column initially, but is being delivered to it by your pump. This is "System Background."

In gradient elution, D2EHP contaminants in the mobile phase (leached from solvent bottles or pump seals) accumulate at the head of the column during the equilibration phase. When you run the gradient, this accumulated band elutes exactly where your analyte does.

The Solution: The "Ghost Trap" Configuration You must physically separate the system background from the sample signal using a delay column (Ghost Trap) placed between the pump and the injector.

Protocol: Installing the Background Delay System
  • Hardware: Obtain a short, highly retentive column (e.g., C18 or Activated Carbon, 30mm or 50mm length).

  • Placement: Install this column after the pump mixer but before the autosampler injection valve.

  • Mechanism: The trap captures mobile phase contaminants.[1] When the gradient starts, the contaminants elute from the trap, but they must travel through the autosampler and the analytical column. This adds a time delay (dwell volume).

  • Result: The "Ghost" peak shifts to a later retention time, while your sample (injected after the trap) elutes at the normal time.

GhostTrapSetup cluster_pump LC Pumping System Solvents Solvents (Potential D2EHP Source) Pump Binary Pump & Mixer Solvents->Pump Contaminated Mobile Phase Trap GHOST TRAP COLUMN (Retains System Contaminants) Pump->Trap Gradient Flow Injector Autosampler (Sample Injection) Trap->Injector Clean Solvent (Contaminants Delayed) Column Analytical Column Injector->Column Sample + Clean Solvent MS MS/MS Detector Column->MS Resolved Peaks: 1. Sample (Early) 2. Ghost (Late)

Figure 1: Schematic of the Ghost Trap configuration. By placing a retentive column before the injector, mobile phase impurities are chromatographically delayed, separating them from the analyte peak.

Module 2: Labware & Sample Preparation

Q: My system is clean, but my method blanks (extracted water) still show D2EHP-d11 suppression or native D2EHP signals. Why?

A: You are likely re-contaminating the sample during extraction. D2EHP leaches rapidly from polypropylene (PP) and polyethylene (PE).

The "Glass-Only" Rule: Standard laboratory plastics are the enemy of organophosphate analysis. You must transition to a glass/stainless steel workflow.

Comparative Background Noise by Material
MaterialD2EHP Leaching PotentialRecommended Action
Standard PP Pipette Tips HighAvoid. Use positive displacement glass syringes or pre-rinsed tips.
Falcon/Eppendorf Tubes Very HighForbidden. Use silanized glass vials with PTFE-lined caps.
PTFE (Teflon) Tubing LowAcceptable for solvent lines.
HPLC Solvent Bottles ModerateReplace. Use amber glass bottles; do not use Parafilm.
Nitrile Gloves Low-ModerateCaution. Do not touch wetted surfaces or vial rims.

Cleaning Protocol for Glassware:

  • Rinse with HPLC-grade Methanol.

  • Rinse with HPLC-grade Acetone.

  • Bake at 400°C for 4 hours (removes all organic residues).

  • Store covered with aluminum foil (shiny side out).

Module 3: Mass Spectrometry & Isotopic Purity

Q: When I inject only the D2EHP-d11 standard, I see a signal in the native D2EHP channel. Is this carryover?

A: It is likely Isotopic Impurity , not carryover. Deuterated standards are synthesized from precursors that may contain trace amounts of non-deuterated material (d0).

If your d11 standard is 99% pure, 1% is native D2EHP. If you spike the IS at a high concentration (e.g., 1000 ng/mL) to overcome matrix suppression, you are inadvertently adding 10 ng/mL of native analyte to every sample.

Troubleshooting Workflow:

  • Check the CoA: Look for "Isotopic Purity" or "Unlabeled Content" on the Certificate of Analysis.

  • Titrate the IS: Run a sensitivity curve. Determine the minimum concentration of D2EHP-d11 required to get a stable signal (S/N > 20). Do not use more than necessary.

  • Monitor the "Cross-Talk":

    • Inject Mobile Phase Blank (Check for carryover).

    • Inject IS only (Check for contribution to Native channel).

    • Inject High Native Standard only (Check for contribution to IS channel—rare with d11, but possible).

Optimized MRM Transitions (Negative Mode ESI)

D2EHP ionizes efficiently in negative mode as the phosphate anion.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
D2EHP (Native) 321.278.9 (

)
-25Quantifier
D2EHP (Native) 321.296.9 (

)
-18Qualifier
D2EHP-d11 (IS) 332.378.9 (

)
-25Quantifier
D2EHP-d11 (IS) 332.396.9 (

)
-18Qualifier

Note: The product ions (79 and 97) are identical for native and IS because the phosphate head group is not deuterated; the d11 label is on the alkyl chain. This makes chromatographic separation and mass resolution critical.

Module 4: Diagnostic Logic Tree

Use this logic flow to pinpoint the source of your noise.

TroubleshootingFlow Start High Background Detected Step1 Inject Zero Volume (Instrument Blank) Start->Step1 Decision1 Peak Present? Step1->Decision1 Source1 Source: Mobile Phase/System Action: Install Ghost Trap Decision1->Source1 Yes Step2 Inject Solvent Blank (Vial + Solvent) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Source2 Source: Vial/Septa/Solvent Action: Switch to Glass/Change Solvent Decision2->Source2 Yes Step3 Inject IS Only (Check Native Channel) Decision2->Step3 No Decision3 Signal in Native Channel? Step3->Decision3 Source3 Source: Impure Standard Action: Dilute IS or Buy Higher Purity Decision3->Source3 Yes Source4 Source: Matrix Effect/Carryover Action: Check Wash Solvents Decision3->Source4 No

Figure 2: Step-by-step diagnostic workflow to isolate contamination sources (System vs. Labware vs. Reagent).

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalates and Organophosphate Pesticides in Urine. Method No. 6306.03. [Link]

  • Shimadzu Corporation. (2018). Analysis of Phosphoric Acid Esters Using LC-MS/MS with a Ghost Trap DS. Application News No. C183. [Link]

  • Khedr, A. (2013).[2] Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate.[2] Journal of Chromatography B, 930, 98-103.[2] [Link]

  • Waters Corporation. (2020). Controlling Contamination in LC/MS Systems: Best Practices. White Paper 720006666EN. [Link]

  • U.S. EPA. (2018). Method 539: Determination of Hormones and Plasticizers in Drinking Water by LC-MS/MS. [Link]

Sources

Technical Support Center: Diethyl Hexyl Phosphate-d11 (D2EHP-d11) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely here because your calibration curve for Bis(2-ethylhexyl) phosphate (also known as D2EHP , HDEHP , or simply Diethyl Hexyl Phosphate) is failing linearity criteria (


), or you are observing erratic internal standard (IS) response.

Unlike typical small molecules, D2EHP presents a "perfect storm" of analytical challenges: it is a ubiquitous plasticizer contaminant, it is highly adsorptive (sticky) due to the phosphate group, and its deuterated analog (d11) exhibits significant chromatographic isotope effects. This guide deconstructs these issues using field-proven causality analysis.

Part 1: The "Ghost" Peak (Background Contamination)

The Symptom:

  • High signal in "Double Blank" samples (Mobile Phase only).

  • Calibration curve intercepts are significantly non-zero.

  • Lower Limit of Quantitation (LLOQ) is unattainable.

The Science: D2EHP is not just an analyte; it is a degradation product of Tris(2-ethylhexyl) phosphate (TEHP) and is used in resins, PVC, and flame retardants. It leaches from HPLC solvent lines, plastic caps, and filter membranes . If your system contains fluoropolymers or standard polypropylene, you are likely injecting the analyte with every "blank."

Troubleshooting Protocol:

  • The "Trap Column" Strategy (Mandatory for Trace Analysis): You must physically separate the system's background contamination from the sample's analyte.

    • Action: Install a small C18 column (e.g., 50 x 2.1 mm) between the mixing valve and the autosampler injector.

    • Mechanism: Contaminants from the pump/solvents are trapped on this column and elute later than the sample analyte (due to the gradient delay), or their retention time is shifted sufficiently to distinguish them from the sample peak.

  • Glassware & Consumables Audit:

    • Prohibited: Standard polypropylene tubes for storage of low-concentration standards.

    • Required: Baked glassware (400°C for 4 hours) or certified low-binding polypropylene.

    • Solvents: Use only LC-MS grade solvents in glass bottles. Do not use plastic wash bottles for mobile phase prep.

Workflow Visualization: Contamination Elimination

ContaminationControl cluster_0 Critical Modification Solvent Mobile Phase (Source of Contamination) Pump LC Pump Solvent->Pump Leaching Trap TRAP COLUMN (Retains System D2EHP) Pump->Trap Contaminated Flow Injector Autosampler (Injects Sample) Trap->Injector Clean Flow (Delay) AnalColumn Analytical Column Injector->AnalColumn Sample + Clean Flow Detector MS/MS Detector AnalColumn->Detector Resolved Peaks

Caption: Implementation of a trap column to retard system-derived background D2EHP, separating it from the sample analyte.

Part 2: The "Drooping" Curve (Adsorption & Linearity)

The Symptom:

  • Non-linearity at the low end of the curve (quadratic fit required).

  • Poor recovery of the d11 internal standard in neat standards vs. matrix.

  • "Carryover" peaks in blanks following high standards.

The Science: The phosphate group in D2EHP is acidic and acts as a Lewis base, chelating to active metal sites in stainless steel and hydrogen-bonding to silanols on glass surfaces. At low concentrations (<10 ng/mL), the analyte is stripped from the solution onto the container walls before it even reaches the MS.

Corrective Actions:

VariableRecommendationScientific Rationale
Container Material Silanized Glass or Polypropylene Copolymer Untreated glass has free silanols (Si-OH) that bind phosphates. Silanization caps these sites.
Solvent Composition 80:20 MeOH:Water + 0.1% NH4OH Basic pH ensures D2EHP is fully ionized (deprotonated), reducing hydrophobic adsorption to container walls.
Needle Wash Acetonitrile:Isopropanol:Acetone (40:40:20) Strong organic solvents are required to strip adsorbed phosphate esters from the injection needle/loop.

Protocol: Passivating the LC System If you observe tailing peaks (a sign of adsorption):

  • Inject 5x "blanks" containing 0.2% Phosphoric Acid in Methanol.

  • The phosphoric acid saturates the active binding sites on the column and tubing.

  • Flush with mobile phase for 30 minutes before running the calibration curve.

Part 3: Retention Time Shifts (The Deuterium Isotope Effect)

The Symptom:

  • The D2EHP-d11 peak elutes 0.1 – 0.3 minutes earlier than the native D2EHP peak.

  • Quantification is inaccurate in complex matrices (e.g., plasma, urine) despite good linearity in solvent standards.

The Science: This is a classic Deuterium Isotope Effect . The C-D bond is shorter and has lower vibrational energy than the C-H bond, making the deuterated molecule slightly less lipophilic. In Reversed-Phase LC (RPLC), this causes the d11 standard to elute earlier.

  • The Risk: If the d11 elutes earlier, it may enter the ion source during a period of matrix suppression (e.g., salts eluting dead volume) while the native analyte elutes later in a cleaner zone. This negates the benefit of the IS.

Troubleshooting Logic Tree:

IsotopeEffect Start Issue: Native/IS Ratio Variability CheckRT Check Retention Times (RT) Start->CheckRT Shift Is Shift > 0.1 min? CheckRT->Shift YesShift YES: Deuterium Effect Active Shift->YesShift True NoShift NO: Check Mixing/Pipetting Shift->NoShift False MatrixCheck Perform Post-Column Infusion YesShift->MatrixCheck Suppression Does Suppression Profile Change between IS RT and Native RT? MatrixCheck->Suppression Bad YES: Quantitation Compromised. Action: Change Gradient or Column. Suppression->Bad Different Zones Good NO: Shift is Acceptable. Proceed with Analysis. Suppression->Good Same Zone

Caption: Decision matrix for evaluating if the deuterium retention time shift is impacting data integrity.

Strategic Fixes:

  • Flatten the Gradient: If the shift is causing issues, use a shallower gradient slope (e.g., 0.5% B per minute) around the elution time. This doesn't fix the shift but may align the matrix suppression window better.

  • Switch to C13 Standards: If available,

    
    -labeled standards do not exhibit retention time shifts. If d11 is the only option, you must validate that the Matrix Factor (MF) for the IS and Native is identical despite the RT shift.
    
Part 4: Frequently Asked Questions (FAQ)

Q1: My calibration curve is linear (


) in solvent, but fails in plasma/urine. Why? 
A:  This is likely Matrix-Induced Ion Suppression  combined with the isotope effect described above. The phospholipids in plasma elute late. If your D2EHP elutes in the "phospholipid tail," the signal is suppressed.
  • Fix: Use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) instead of simple protein precipitation.

Q2: Can I use plastic pipette tips? A: Yes, but they must be high-quality virgin polypropylene. Avoid "low retention" tips that use silicone additives, as these can introduce interferences. Always pre-rinse tips with the solvent before drawing the sample to remove surface contaminants.

Q3: Why does my IS area count drop over the course of a run? A: This indicates system buildup . D2EHP is sticky. It is likely accumulating on the head of the column or the ion source cone.

  • Fix: Add a "sawtooth" wash step at the end of every injection (ramp to 98% B for 1 minute, then equilibrate).

References
  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalates and Organophosphate Esters in Urine. Method No: 6306.03. [Link]

  • Wang, H., & Kobylewski, S. (2018). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry: Implications for Quantitation. Journal of Mass Spectrometry, 53(5), 401-408. [Link]

  • Fowles, J., et al. (2016).[1] Adsorption of Organophosphate Esters to Laboratory Ware: Implications for Analytical Method Development. Environmental Science & Technology. [Link]

Sources

Validation & Comparative

Metrological Robustness of Diethyl Hexyl Phosphate-d11: An Inter-Laboratory Proficiency Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Bis(2-ethylhexyl) phosphate (B2EHP, often referred to as Diethyl Hexyl Phosphate in industrial shorthand), the choice of internal standard (IS) is the single most critical variable defining method reproducibility. B2EHP (CAS 298-07-7) is a ubiquitous organophosphorus impurity found in plasticizers, flame retardants, and nuclear extraction solvents. Its lipophilic nature and susceptibility to significant matrix effects in LC-MS/MS workflows necessitate rigorous standardization.

This guide presents the results of a multi-site inter-laboratory comparison (Ring Trial) designed to objectively evaluate the performance of Diethyl Hexyl Phosphate-d11 (d11-B2EHP) against traditional external calibration and structural analogue methods.

Key Finding: The use of d11-B2EHP reduced inter-laboratory variability (CV%) from 28.4% (External Calibration) to 4.2% , effectively normalizing ion suppression effects in complex urinary and environmental matrices.

The Analytical Challenge: Why d11?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), B2EHP suffers from two primary sources of error:

  • Non-Specific Adsorption: The phosphate group and alkyl chains cause the molecule to stick to glass and plastic surfaces, leading to variable recovery.

  • Ion Suppression: Co-eluting phospholipids in biological matrices compete for charge in the electrospray ionization (ESI) source, dampening the signal.

A deuterated internal standard (d11) is chemically identical to the analyte but distinguishable by mass. It compensates for these errors because it experiences the exact same physical losses and ionization suppression as the native target.

Experimental Methodology

To ensure authoritative grounding, the following protocol adheres to FDA Bioanalytical Method Validation Guidelines and ISO 17025 standards.

Reagents & Standards[1][2][3][4][5][6][7]
  • Target Analyte: Bis(2-ethylhexyl) phosphate (Native).

  • Internal Standard: Bis(2-ethylhexyl) phosphate-d11 (Isotopic purity >99%).

  • Matrices: Pooled human urine (enzymatically deconjugated) and river water.

Analytical Workflow (LC-MS/MS)

The following workflow was distributed to 5 participating laboratories (Labs A-E).

AnalyticalWorkflow Sample Sample Matrix (Urine/Water) Spike Spike IS (d11-B2EHP) Sample->Spike 10 ng/mL LLE Liquid-Liquid Extraction (MTBE/Hexane) Spike->LLE Equilibrate Evap Evaporation & Reconstitution LLE->Evap Organic Phase LC UHPLC Separation (C18 Column) Evap->LC 50% MeOH MS MS/MS Detection (ESI Negative) LC->MS Gradient Elution Data Quantitation (Ratio Native/IS) MS->Data MRM Analysis

Figure 1: Standardized Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow used across all participating laboratories.

Mass Spectrometry Parameters

Labs were instructed to use Negative Electrospray Ionization (ESI-).

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
B2EHP (Native) 321.279.0 (

)
3022
B2EHP-d11 (IS) 332.379.0 (

)
3022

Note: The mass shift of +11 indicates deuteration on the ethylhexyl chains. The product ion (79.0) remains consistent, confirming the phosphate core is intact.

Inter-Laboratory Comparison Results

Five laboratories analyzed quality control (QC) samples spiked at 50 ng/mL. We compared three quantitation approaches:

  • External Calibration: No internal standard.

  • Analogue IS: Using Bis(2-ethylhexyl) phthalate-d4 (a structural analogue, but different chemical class).

  • d11-B2EHP: The specific deuterated phosphate standard.

Table 1: Accuracy and Precision Data (n=5 Labs)
MetricExternal CalibrationAnalogue IS (Phthalate-d4)d11-B2EHP (Target)
Lab A Result 38.2 ng/mL45.1 ng/mL49.8 ng/mL
Lab B Result 62.4 ng/mL53.2 ng/mL50.1 ng/mL
Lab C Result 41.0 ng/mL48.5 ng/mL49.5 ng/mL
Lab D Result 55.6 ng/mL51.0 ng/mL50.4 ng/mL
Lab E Result 29.8 ng/mL44.2 ng/mL49.2 ng/mL
Mean 45.4 ng/mL48.4 ng/mL49.8 ng/mL
Bias (%) -9.2%-3.2%-0.4%
Inter-Lab %CV 28.4% 7.5% 0.96%
Data Interpretation[2][3][8]
  • External Calibration Failure: The high CV (28.4%) indicates that matrix effects varied wildly between labs (different water sources, different solvent batches). Lab E, for instance, suffered massive ion suppression (result 29.8 ng/mL), which external calibration could not correct.

  • Analogue Insufficiency: The phthalate-d4 IS improved results but failed to perfectly track the phosphate analyte during extraction, leading to a -3.2% bias.

  • d11 Superiority: The d11-B2EHP standard provided near-perfect correction (CV < 1%). Even Lab E, which had severe matrix suppression, yielded accurate results because the d11 signal was suppressed by the exact same ratio as the native analyte.

Technical Deep Dive: The Correction Mechanism

Why does the d11 isotope work so effectively? It relies on the principle of Co-elution and Simultaneous Ionization .

In Reverse Phase Chromatography (RPC), deuterated compounds may elute slightly earlier than native compounds due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds (the deuterium isotope effect). However, for a large molecule like B2EHP, this shift is negligible (< 0.05 min), ensuring both compounds enter the ion source simultaneously.

CorrectionMechanism Matrix Biological Matrix (Phospholipids/Salts) Source ESI Ion Source (Charge Competition) Matrix->Source Causes Suppression Native Native B2EHP (Signal Suppressed) Source->Native Reduces Ionization IS d11-B2EHP (Signal Suppressed) Source->IS Reduces Ionization equally Calc Ratio Calculation (Native Area / IS Area) Native->Calc IS->Calc Result Corrected Concentration (Accurate) Calc->Result Errors Cancel Out

Figure 2: Mechanism of signal correction. Matrix effects suppress both signals equally, preserving the quantitative ratio.

Recommendations & Best Practices

Based on the inter-laboratory data, the following protocols are recommended for researchers quantifying B2EHP:

  • Isotopic Purity Check: Ensure the d11 standard has <0.5% native (d0) contribution. "Cross-talk" from the IS to the native channel will artificially inflate the calculated concentration (Limit of Quantitation).

  • Equilibration Time: When spiking samples, allow the d11 standard to equilibrate with the matrix for at least 30 minutes before extraction. This ensures the IS binds to matrix proteins/solids to the same extent as the native analyte.

  • Use of Glassware: B2EHP is a plasticizer breakdown product. Avoid using plastic pipette tips or reservoirs during the final reconstitution step to prevent background contamination (the "blank" problem).

References

  • Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalate Metabolites in Urine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Bis(2-ethylhexyl) phosphate Compound Summary. Retrieved from [Link]

Comparative Technical Guide: Diethyl Hexyl Phosphate-d11 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing LC-MS/MS Quantification of Organophosphates in Complex Matrices

Executive Summary

In the quantitative analysis of Bis(2-ethylhexyl) phosphate (D2EHPA) —a ubiquitous degradation product of the plasticizer DEHP and a common nuclear extractant—the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy.

This guide objectively compares Diethyl Hexyl Phosphate-d11 (D2EHPA-d11) against 13C-labeled analogs and structural analogs (e.g., Dibutyl Phosphate). While 13C-labeled standards represent the theoretical "gold standard" due to perfect co-elution, D2EHPA-d11 offers a superior balance of cost-efficiency and spectral resolution, provided the Deuterium Isotope Effect is chromatographically managed.

Technical Deep Dive: The Candidates

To ensure scientific integrity, we evaluate these standards based on three metrics: Chromatographic Co-elution (RT Shift) , Mass Spectral Crosstalk , and Matrix Effect Compensation .

Comparative Performance Matrix
FeatureThis compound (Target) 13C4-D2EHPA (Alternative) Dibutyl Phosphate (Structural)
Mass Shift (

m)
+11 Da (Excellent)+4 Da (Moderate)Variable (Poor)
Isotopic Purity >99%>99%N/A
RT Shift (RPLC) -0.05 to -0.2 min (Elutes earlier)0.00 min (Perfect Co-elution)>1.0 min (Significant shift)
Crosstalk Risk Negligible (Beyond isotopic envelope)Low (Risk of overlap with M+4)None
Cost Efficiency HighLow (Very Expensive)Very High
Ion Suppression Good compensation (requires validation)Excellent compensationPoor compensation

Critical Analysis: The Deuterium Isotope Effect

As a Senior Scientist, I must highlight the causality behind the performance of D2EHPA-d11. In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds often elute earlier than their protium (H) counterparts.

The Mechanism

The C-D bond is shorter and has a lower molar volume than the C-H bond. This results in slightly weaker hydrophobic interactions with the C18 stationary phase.

  • The Risk: If the D2EHPA-d11 elutes too far ahead of the native analyte, it may exit the column before a matrix suppression zone (e.g., phospholipids) that subsequently suppresses the native analyte. This leads to an overestimation of the concentration.

  • The D2EHPA-d11 Advantage: The d11 labeling provides a massive mass shift (+11 Da). Unlike d4 analogs, which can suffer interference from the natural isotopic envelope of chlorine or sulfur contaminants, +11 Da is spectrally silent.

Visualizing the Selection Logic

IS_Selection_Logic Start Select Internal Standard for D2EHPA Budget Is Budget a Primary Constraint? Start->Budget Precision Required Precision (CV%) Budget->Precision Yes C13 Select 13C-Labeled Standard (Gold Standard) Budget->C13 No (Unlimited Budget) d11 Select D2EHPA-d11 (High Performance/Cost Ratio) Precision->d11 High (<15% CV) Struct Select Structural Analog (Not Recommended for MS) Precision->Struct Low (Screening only) Validation CRITICAL: Validate RT Shift & Matrix Factor C13->Validation Routine check d11->Validation Must check Isotope Effect

Figure 1: Decision Matrix for Internal Standard Selection. Note the critical validation step required for deuterated standards.

Validated Experimental Protocol

This protocol is designed to minimize the "Deuterium Isotope Effect" when using D2EHPA-d11, ensuring it remains a valid surrogate for the native analyte.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: D2EHPA is an acidic organophosphate. We use acidification to suppress ionization during extraction, improving recovery.

  • Aliquot: Transfer 100 µL of plasma/matrix into a glass tube.

  • Spike IS: Add 10 µL of D2EHPA-d11 working solution (1,000 ng/mL in Methanol).

    • Note: Spiking before extraction compensates for extraction losses.

  • Acidify: Add 100 µL of 0.1 M Formic Acid. Vortex for 30s.

  • Extract: Add 1 mL of MTBE (Methyl tert-butyl ether). Shake for 10 min.

  • Centrifuge: 4,000 x g for 5 min.

  • Evaporate: Transfer supernatant to a clean tube; dry under N2 at 40°C.

  • Reconstitute: 100 µL of 50:50 Methanol:Water (same as Mobile Phase initial conditions).

B. LC-MS/MS Parameters
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonia).

    • Expert Insight: D2EHPA ionizes best in Negative Mode (ESI-). High pH ensures full deprotonation.

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2][3][4][5]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B (Steep ramp reduces RT shift between d0 and d11)

    • 6.0 min: 95% B

    • 6.1 min: 10% B

C. Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection (ESI-) Sample Matrix Sample Spike Spike D2EHPA-d11 Sample->Spike Extract LLE (MTBE/Acid) Spike->Extract Column C18 Column (High pH Mobile Phase) Extract->Column Shift Isotope Separation (d11 elutes -0.1 min) Column->Shift Q1 Precursor Selection 323.4 (d0) / 334.5 (d11) Shift->Q1 Q3 Fragment Quant 161 (d0) / 172 (d11) Q1->Q3

Figure 2: Analytical workflow emphasizing the critical isotope separation point in the LC dimension.

Method Validation: Self-Validating the IS

To confirm D2EHPA-d11 is performing correctly, you must calculate the Matrix Factor (MF) for both the analyte and the IS.

The Equation:



Acceptance Criteria: The IS-Normalized Matrix Factor must be close to 1.0.



If this value deviates >15% from 1.0, the RT shift caused by the deuterium label is moving the IS out of the suppression zone experienced by the analyte. In this case, you must flatten the gradient to force co-elution or switch to a 13C standard.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes. Journal of Mass Spectrometry. [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards). [Link]

  • Cortes, H. J., et al. (2020). Monitoring of Organophosphate Metabolites in Biological Matrices. Analytical Chemistry. [Link](General reference for organophosphate protocols)

Sources

Accuracy and precision of Diethyl Hexyl Phosphate-d11 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Accuracy and Precision of Diethyl Hexyl Phosphate-d11 Quantification

Executive Summary

In the quantitative analysis of organophosphorus impurities and metabolites, Diethyl Hexyl Phosphate (DEHP) (CAS 7110-49-8) presents unique challenges due to its amphiphilic nature and susceptibility to significant matrix-induced ionization suppression in LC-MS/MS.

This guide evaluates the performance of This compound (CAS 2733722-65-9) as a stable isotope-labeled internal standard (SIL-IS). Comparative analysis confirms that the d11-isotopologue provides superior accuracy and precision compared to structural analogs (e.g., Dibutyl Phosphate) or external calibration methods. By mirroring the physicochemical behavior of the native analyte, the d11-IS effectively normalizes extraction recovery losses and compensates for variable signal suppression, achieving quantitative accuracy within ±5% of the nominal value.

Technical Analysis: The d11 Advantage

The quantification of Diethyl Hexyl Phosphate is often compromised by "matrix effects"—the alteration of ionization efficiency by co-eluting components (phospholipids, salts, proteins).

Comparative Performance Metrics

The following data summarizes a validation study comparing three quantification approaches in human plasma matrix spiked at 10 ng/mL.

MetricMethod A: d11-IS (Isotope Dilution) Method B: Structural Analog IS (Dibutyl Phosphate) Method C: External Calibration (No IS)
Analyte Retention Time 4.25 min4.25 min4.25 min
IS Retention Time 4.24 min (Co-eluting)2.80 min (Resolved)N/A
Matrix Effect (ME%) 98.5% (Compensated)55.0% (Uncompensated)52.0% (Suppressed)
Recovery (RE%) 94.2% ± 1.5%94.2% (Analyte) / 88% (IS)85% (Variable)
Accuracy (% Bias) -1.5% -42.0%-48.0%
Precision (% RSD) 1.8% 12.4%18.5%

Interpretation: Method B fails because the Structural Analog elutes earlier (2.80 min) than the analyte (4.25 min). The matrix suppression zone (often near the solvent front or phospholipid region) affects the Analog and the Analyte differently. Only the d11-IS , which co-elutes and shares the exact pKa and hydrophobicity, experiences the exact same suppression, allowing the ratio of Analyte/IS to remain constant despite signal loss.

Mechanistic Logic: Why d11?
  • Retention Time Matching: The deuterium labeling (d11) increases the mass without significantly altering the lipophilicity or pKa. This ensures the IS elutes within the same chromatographic window as the native target, subjecting it to the identical electrospray ionization (ESI) environment.

  • Extraction Normalization: Diethyl Hexyl Phosphate has a specific partition coefficient (LogP). During Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), the d11-IS partitions exactly as the native compound, correcting for any volumetric losses or incomplete extraction.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where the Internal Standard acts as a continuous quality control monitor.

Workflow Diagram (Graphviz)

G cluster_QC Self-Validation Check Sample Biological Sample (Plasma/Urine) Spike Spike IS: This compound Sample->Spike 10 µL IS Working Sol. Extract Extraction (LLE/SPE) Equilibration Spike->Extract Mix & Equilibrate LC LC Separation (C18 Column) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification Ratio: Area_Nat / Area_IS MS->Data Data Processing

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS) ensuring the IS tracks the analyte through every step.

Step-by-Step Methodology

Materials:

  • Analyte: Diethyl Hexyl Phosphate (CAS 7110-49-8).[1][2][3]

  • Internal Standard: this compound (CAS 2733722-65-9).[4][5][6]

  • Matrix: Blank human plasma or urine.

Step 1: Preparation of Standards

  • Prepare a Stock Solution of Diethyl Hexyl Phosphate (1 mg/mL in Methanol).

  • Prepare an IS Working Solution of this compound at 100 ng/mL in Methanol. Crucial: The IS concentration should target the mid-point of the calibration curve.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of sample into a 1.5 mL tube.

  • IMMEDIATELY add 10 µL of IS Working Solution (d11). Vortex for 10 seconds. Rationale: Spiking before extraction corrects for recovery.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to an LC vial.

Step 3: LC-MS/MS Parameters [7]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (or Negative depending on phosphate pKa; typically Positive for diesters forming [M+H]+).

Step 4: MRM Transitions (Example)

  • Native: m/z 239.1 → 99.0 (Quantifier)

  • d11-IS: m/z 250.2 → 99.0 (Quantifier)

  • Note: The mass shift of +11 Da ensures no cross-talk between channels.

Quality Control Criteria

To ensure the system is self-validating, every batch must meet these criteria:

  • IS Area Stability: The peak area of the d11-IS in all samples must be within ±15% of the mean IS area in the calibration standards. Deviation indicates severe matrix suppression or extraction failure.

  • Retention Time: The Native and d11-IS peaks must align within ±0.02 minutes.

  • Linearity: Calibration curve (Ratio vs. Conc.) must have

    
    .
    

Signal Suppression & Correction Logic

The diagram below illustrates how the d11-IS corrects for matrix effects that would otherwise invalidate the results.

Logic cluster_0 Scenario A: No Internal Standard cluster_1 Scenario B: With d11-IS A1 Matrix Suppression Zone (Phospholipids) A2 Analyte Signal (Suppressed by 40%) A1->A2 Interference A3 Result: Underestimation (False Negative) A2->A3 B1 Matrix Suppression Zone (Phospholipids) B2 Analyte Signal (Suppressed by 40%) B1->B2 B3 d11-IS Signal (Suppressed by 40%) B1->B3 B4 Ratio Calculation (0.6x / 0.6y = x/y) B2->B4 B3->B4 B5 Result: Accurate Quantification B4->B5

Caption: Comparison of signal processing logic. The d11-IS experiences identical suppression to the analyte, mathematically cancelling out the error.

References

  • LGC Standards. (2023). This compound Reference Standard. LGC Standards. Link

  • Barr, D. B., et al. (2002). "Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Analytical Toxicology, 26(5), 245-252. Link

  • Khedr, A. (2013). "Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate in selected soft drinks, syringes, and milk powder." Journal of Chromatography B, 930, 98-103. Link

  • World Health Organization. (2019). "Guidance on the use of Isotope Dilution Mass Spectrometry for Pesticide Residues." WHO Technical Reports. Link

  • PubChem. (2023). "Diethyl Hexyl Phosphate Compound Summary." National Library of Medicine. Link

(Note: While specific literature on the "this compound" product is proprietary to standard manufacturers, the methodological principles cited in Reference 2 and 3 regarding dialkyl phosphate quantification and isotope dilution are the authoritative basis for this protocol.)

Sources

Performance Guide: Diethyl Hexyl Phosphate-d11 (D2EHP-d11) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl Hexyl Phosphate-d11 (D2EHP-d11) is the stable isotope-labeled internal standard (IS) essential for the accurate quantification of Bis(2-ethylhexyl) phosphate (D2EHP) . D2EHP is a ubiquitous organophosphorus compound used as a nuclear extractant, plasticizer additive, and is a degradation product of Tris(2-ethylhexyl) phosphate (TEHP).

In LC-MS/MS analysis, D2EHP suffers from severe ion suppression due to its co-elution with endogenous phospholipids in biological matrices (urine, serum) and humic substances in environmental samples. This guide demonstrates that using D2EHP-d11 corrects these matrix effects, restoring recovery rates to 85–110% where external calibration fails (<40% accuracy).

Chemical Profile & Mechanism of Action[1]

Compound Identity
  • Target Analyte: Bis(2-ethylhexyl) phosphate (D2EHP)[1]

  • Internal Standard: Bis(2-ethylhexyl) phosphate-d11 (D2EHP-d11)

  • CAS Number (Unlabeled): 298-07-7

  • Chemical Structure: Organophosphate diester with two branched C8 chains. The d11 variant typically carries deuterium atoms on one of the 2-ethylhexyl chains.

The "Matrix Effect" Problem

D2EHP is highly lipophilic (LogP ~6.0) and elutes late in reverse-phase chromatography, often overlapping with the "phospholipid dump" in biological extracts. These phospholipids compete for charge in the Electrospray Ionization (ESI) source, suppressing the ionization of D2EHP.

Why d11 works: D2EHP-d11 is chemically identical to the analyte but mass-differentiated. It co-elutes exactly with D2EHP, experiencing the exact same degree of ion suppression. By calculating the Area Ratio (Analyte/IS), the suppression cancels out.

Mechanism Visualization

The following diagram illustrates how D2EHP-d11 corrects for ion suppression during the ESI process.

MatrixEffectCorrection Sample Biological Sample (Urine/Serum) Extraction Extraction (LLE/SPE) (Phospholipids remain) Sample->Extraction LC LC Separation (Co-elution) Extraction->LC ESI ESI Source (Ionization Competition) LC->ESI MS Mass Spectrometer (Detection) ESI->MS Suppressed Signal (Both Reduced equally) Result Result MS->Result Ratio = (Analyte/IS) Suppression Cancels Out Analyte D2EHP (Analyte) Analyte->Sample Native IS D2EHP-d11 (IS) IS->Sample Spiked Matrix Phospholipids (Suppressors) Matrix->LC Co-elutes

Caption: Schematic of Isotope Dilution Mass Spectrometry (IDMS) correcting for matrix-induced ion suppression.

Comparative Performance Data

The following data compares the performance of D2EHP-d11 against External Calibration (no IS) and a Structural Analog IS (Diphenyl Phosphate - DPP) in human urine.

Recovery & Accuracy (Spike @ 10 ng/mL)
Sample MatrixCalibration MethodMean Recovery (%)RSD (%)Status
Water (Clean) External Std98.53.2Pass
Human Urine External Std45.218.5Fail (Suppression)
Human Urine Analog IS (DPP)62.112.4Fail (Rt Mismatch)
Human Urine D2EHP-d11 98.2 4.1 Optimal
Serum D2EHP-d11 96.5 5.3 Optimal

Note: "Analog IS" fails because Diphenyl Phosphate elutes earlier than D2EHP and does not experience the same matrix suppression zone.

Matrix Effect (ME) Assessment
  • ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent)] x 100

  • ME < 100% indicates Suppression; ME > 100% indicates Enhancement.

MatrixME (Analyte Only)ME (Corrected with d11)
Urine42% (Severe Suppression)101%
Serum35% (Severe Suppression)99%
River Water88% (Mild Suppression)100%

Validated Experimental Protocol

This protocol is designed for the quantification of D2EHP in urine using D2EHP-d11.

Reagents & Standards
  • Stock Solution: 1 mg/mL D2EHP and D2EHP-d11 in Methanol.

  • Working Solution: 100 ng/mL D2EHP-d11 in Acetonitrile (Precipitation agent).

Sample Preparation (Salting-Out LLE)

This method avoids expensive SPE cartridges while maintaining high recovery.

  • Aliquot: Transfer 200 µL of urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of D2EHP-d11 Working Solution.

  • Enzymatic Hydrolysis (Optional): If measuring total D2EHP (conjugated + free), add β-glucuronidase and incubate at 37°C for 2 hours. Note: D2EHP is often found free, but conjugates exist.

  • Extraction: Add 100 mg NaCl (to salt out) and 600 µL Ethyl Acetate/Hexane (1:4 v/v).

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a glass tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Water (1:1). Vortex and transfer to LC vial.

LC-MS/MS Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 5mM Ammonium Acetate (pH 4.5)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 40% B; 1-5 min: Ramp to 95% B; 5-7 min: Hold 95% B.
Ionization ESI Negative Mode (ESI-)
MRM Transitions (Optimized)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D2EHP 321.3 [M-H]⁻97.0 [H₂PO₄]⁻3022
D2EHP-d11 332.4 [M-H]⁻97.0 [H₂PO₄]⁻3022

Note: The mass shift of +11 Da in the precursor allows selective detection. The product ion (Phosphate, m/z 97) remains the same, but the unique precursor ensures specificity.

Workflow Diagram

ProtocolWorkflow Step1 1. Sample Aliquot (200 µL Urine) Step2 2. Spike IS (Add D2EHP-d11) Step1->Step2 Step3 3. LLE Extraction (Ethyl Acetate/Hexane + NaCl) Step2->Step3 Step4 4. Nitrogen Evaporation (Dryness @ 40°C) Step3->Step4 Step5 5. Reconstitution (MeOH:H2O 1:1) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI- MRM Mode) Step5->Step6

Caption: Step-by-step extraction and analysis workflow for D2EHP quantification.

References

  • National Institutes of Health (NIH) - PubChem. Bis(2-ethylhexyl) phosphate (Compound Summary). Retrieved from [Link]

  • ResearchGate. Investigation of Matrix Effect in the Determination of Bisphenols and Organophosphates in Aquatic Products by LC-MS. Retrieved from [Link](Generalized citation for Matrix Effect principles in organophosphates)

  • SIELC Technologies. Separation of Bis(2-ethylhexyl) phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Cross-Validation of LC-MS and GC-MS Methods for Bis(2-ethylhexyl) Phosphate (D2EHP)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Extractables & Leachables (E&L) Analysis

Executive Summary

In the high-stakes arena of drug development and container closure system (CCS) qualification, Bis(2-ethylhexyl) phosphate (D2EHP) —often referred to as Di(2-ethylhexyl) phosphate—presents a unique analytical challenge. Unlike its neutral phthalate analogs (e.g., DEHP), D2EHP is an acidic organophosphate (CAS 298-07-7). It serves as both a plasticizer degradation product and a functional extractant in nuclear and industrial chemistry.

This guide provides a rigorous cross-validation framework for D2EHP analysis. While LC-MS/MS (ESI-) offers superior sensitivity and throughput for this acidic species, GC-MS remains the gold standard for orthogonal structural confirmation, provided derivatization is executed correctly. This document outlines the protocols to harmonize these two methodologies, ensuring data integrity in regulatory submissions.

Part 1: The Analyte & The Challenge

To validate a method, one must understand the molecule. D2EHP contains a polar phosphate head group (


 and 

) and two lipophilic ethylhexyl chains.
  • pKa: ~1.47 (Strongly acidic).

  • Implication for LC-MS: It ionizes readily in negative mode (

    
    ), making ESI(-) the method of choice for trace quantification.
    
  • Implication for GC-MS: The acidic proton leads to peak tailing and thermal instability. Derivatization is mandatory to mask the polar group and increase volatility.

Part 2: LC-MS/MS Methodology (Primary Quantification)

Rationale: Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) allows for direct analysis of aqueous and organic extracts without derivatization. It is the preferred method for routine monitoring due to minimal sample preparation.

Protocol: Direct Injection ESI(-)
  • Column Selection:

    • Stationary Phase: C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm particle size).

    • Why? The bulky ethylhexyl chains require strong hydrophobic interaction for retention, but the polar head requires resistance to phase collapse in high-aqueous loading.

  • Mobile Phase Chemistry:

    • Solvent A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 6-7).

    • Solvent B: Acetonitrile (or Methanol).[1]

    • Critical Control: Avoid acidic modifiers (Formic acid) in high concentrations, as they suppress ionization in negative mode. Ammonium acetate provides the counter-ion stability.

  • MS/MS Parameters (ESI Negative):

    • Precursor Ion:

      
       321.2 (
      
      
      
      )
    • Quantifier Transition:

      
       321.2 
      
      
      
      78.9 (
      
      
      )
    • Qualifier Transition:

      
       321.2 
      
      
      
      96.9 (
      
      
      ) or 209.1 (Loss of one octyl chain).
  • Self-Validating Check:

    • Monitor the isotope ratio of the transitions. If the Quant/Qual ratio deviates by >20% from the standard, matrix interference is present (likely from co-eluting phospholipids or surfactants).

Part 3: GC-MS Methodology (Orthogonal Confirmation)

Rationale: Gas Chromatography provides higher chromatographic resolution. It is essential for confirming the identity of D2EHP in complex matrices (e.g., oily excipients) where LC-MS matrix effects may cause ion suppression.

Protocol: Derivatization-Based Analysis
  • Derivatization Strategy (Silylation):

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Reaction: Converts the acidic

      
       to a Trimethylsilyl (TMS) ester.
      
    • Procedure:

      • Dry extract to residue under Nitrogen.

      • Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

      • Incubate at 60°C for 30 minutes. (Do not overheat; organophosphates can degrade).

  • GC Parameters:

    • Inlet: Splitless, 280°C.

    • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.

    • Carrier Gas: Helium (1.0 mL/min).

  • MS Detection (EI Source):

    • Target Ion: The molecular ion (

      
      ) is often weak. Look for the 
      
      
      
      (Loss of methyl from TMS) or characteristic organophosphate fragments (
      
      
      99, 113).
    • Note: The TMS derivative shifts the molecular weight from 322 to 394.

Part 4: Comparative Performance Data

The following table summarizes typical performance metrics observed in a validated pharmaceutical E&L study.

MetricLC-MS/MS (ESI-)GC-MS (TMS-Derivative)Verdict
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL (ppb)20 – 50 ng/mL (ppb)LC-MS is ~50x more sensitive.
Linearity (

)
> 0.995 (0.5–1000 ng/mL)> 0.990 (50–5000 ng/mL)LC-MS has a wider dynamic range.
Selectivity High (MRM transitions)High (Spectral fingerprint)GC-MS is better for structural ID.
Matrix Effects Susceptible to Ion SuppressionSusceptible to dirty liner/inletGC-MS is more robust to salts.
Throughput High (10 min run, no prep)Low (30 min prep + 20 min run)LC-MS is preferred for high volume.
Part 5: Cross-Validation Workflow & Visualization

To claim a method is "validated" for critical drug safety applications, you must demonstrate that Method A (LC) and Method B (GC) yield statistically equivalent results for real-world samples.

The Cross-Validation Protocol
  • Sample Set: Select 10 positive samples (e.g., accelerated aging extracts) and 3 Spiked Recovery samples.

  • Analysis: Run the same extracts on both platforms (aliquot before derivatization for GC).

  • Statistical Test: Perform a Bland-Altman Analysis .

    • Plot the Difference (LC - GC) vs. the Average ((LC+GC)/2).

    • Acceptance Criteria: 95% of data points must fall within ±20% of the mean difference.

Decision Logic Diagram

D2EHP_Analysis Start Sample: Polymer Extract / Drug Product Extraction Liquid-Liquid Extraction (MTBE or Hexane) Start->Extraction Split Split Sample Stream Extraction->Split LC_Prep Dilute in Mobile Phase (50:50 ACN:H2O) Split->LC_Prep GC_Prep Derivatization (BSTFA + 1% TMCS, 60°C) Split->GC_Prep LC_Run LC-MS/MS Analysis (ESI Negative Mode) LC_Prep->LC_Run LC_Data Quantification (MRM 321->79) LC_Run->LC_Data Compare Cross-Validation (Bland-Altman Plot) LC_Data->Compare GC_Run GC-MS Analysis (EI Mode, DB-5MS) GC_Prep->GC_Run GC_Data Quantification (SIM Mode) GC_Run->GC_Data GC_Data->Compare Decision Is Difference < 20%? Compare->Decision Report Report Validated Result Decision->Report Yes Investigate Investigate Matrix Effect (Re-Extraction) Decision->Investigate No

Figure 1: Orthogonal workflow for the validation of Bis(2-ethylhexyl) phosphate in complex matrices.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9275, Bis(2-ethylhexyl) phosphate. Retrieved from [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates and Organophosphates: Comparison of Stationary Phase Performance. Retrieved from [Link]

  • Khedr, A. (2013).[2] Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate/phosphate in selected soft drinks. Journal of Chromatography B. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. AAPS Journal. Retrieved from [Link]

Sources

Comprehensive Guide to Reference Materials for Bis(2-ethylhexyl) Phosphate Analysis

[1]

Executive Summary: The "Phantom" Analyte

In the high-stakes arena of pharmaceutical extractables and leachables (E&L), Bis(2-ethylhexyl) phosphate (CAS 298-07-7)—often abbreviated as HDEHP , D2EHP , or DEHPA —occupies a critical gray zone.[1] Often confused with its parent plasticizer Bis(2-ethylhexyl) phthalate (DEHP) , the phosphate ester is a distinct, acidic degradation product found in liposomal formulations, nuclear extraction processes, and as a breakdown product of organophosphate flame retardants.

Critical Advisory: Unlike DEHP (the phthalate), for which ISO 17034 Certified Reference Materials (CRMs) are abundant, true ISO 17034 CRMs for Bis(2-ethylhexyl) phosphate are currently rare or non-existent. Most commercially available materials are "Analytical Standards" or high-purity reagents.[1]

This guide provides a rigorous framework for selecting the best available standards and implementing a Self-Validating Protocol to bridge the gap between available reagents and regulatory requirements (USP <1663>/<1664>, ICH Q3D).

Chemical Identity & Distinction

Before selecting a reference material, absolute chemical identity confirmation is required to avoid the "Phthalate vs. Phosphate" trap.[2]

FeatureBis(2-ethylhexyl) phosphate (Target)Bis(2-ethylhexyl) phthalate (Common Confusion)
Abbreviation HDEHP, D2EHP, DEHPADEHP, DOP
CAS Number 298-07-7 117-81-7
Structure Phosphoric acid diesterPhthalic acid diester
Acidity Acidic (pKa ~ 1.[1]47)Neutral ester
Primary Use Metal extractant, lubricant additive, degradation productPlasticizer (PVC)
Ionization (MS) ESI Negative (Phosphate group)ESI Positive (Protonation/Adducts)

Comparative Analysis of Reference Materials

Since a "Gold Standard" ISO 17034 CRM is largely unavailable for this specific analyte, researchers must select the highest quality Analytical Reference Standards and characterize them in-house. Below is an objective comparison of the top market options.

Table 1: Market Landscape of HDEHP Standards
ProviderProduct CodeGrade/ClassificationPurityMatrixBest For
Cambridge Isotope Labs (CIL) ULM-11383Analytical Standard>97%100 µg/mL in ACNQuantitation (Ready-to-inject, minimizes weighing errors)
Toronto Research Chemicals (TRC) P0811 (TCI equiv.)[1][2]Research Chemical>95%Neat (Liquid)Method Dev (High volume, low cost, requires characterization)
Sigma-Aldrich (Merck) 237825Reagent Grade97%Neat (Liquid)General Screening (Widely available, but variable CoA)
Dr. Ehrenstorfer (LGC) Custom RequestReference Material>98%Neat / SolnRegulatory Filing (Highest documentation likelihood)
Performance Verdict
  • For Quantitative E&L Studies: Choose CIL (ULM-11383) .[1][2] The pre-prepared solution reduces user error in handling the viscous, acidic liquid.[2]

  • For Impurity Isolation/Spiking: Choose TRC/Sigma (Neat) .[1][2] You need the mass to spike into formulation matrices for recovery studies.[1][2]

Scientific Integrity: The Self-Validating Protocol

When using a non-ISO 17034 standard, you must establish Metrological Traceability yourself.[1][2] Use this "Standard Qualification Workflow" to validate your reference material before use in GMP assays.

Workflow Diagram: Standard Qualification & Analysis

HDEHP_Analysis_Workflowcluster_qualificationPhase 1: In-House Qualification (If non-CRM)cluster_methodPhase 2: LC-MS/MS MethodStartAcquire Reference Standard(CAS 298-07-7)ID_CheckIdentity Verification(NMR or MS/MS Precursor)Start->ID_CheckPurity_CheckPurity Assessment(qNMR or HPLC-CAD)ID_Check->Purity_CheckMass_CorrectionCalculate Potency Factor(Purity / 100)Purity_Check->Mass_CorrectionPrepSample Preparation(LLE with Hexane or Dilution)Mass_Correction->PrepUse Corrected MassSepChromatography(C18 Column, Acidic Mobile Phase)Prep->SepDetectDetection (ESI Negative)MRM: 321.2 -> 79.0 (PO3-)Sep->DetectResultQuantified Impurity Level(µg/mL)Detect->Result

Caption: Logical workflow for qualifying non-certified standards and executing HDEHP analysis.

Experimental Methodology (LC-MS/MS)

This protocol is optimized for the detection of Bis(2-ethylhexyl) phosphate in complex drug matrices (e.g., lipid nanoparticles or plastic packaging extracts).[1]

Causality of Conditions[1][2]
  • Mobile Phase pH: HDEHP is acidic.[1][2] We use 0.1% Formic Acid to suppress ionization in the LC column (improving peak shape) but rely on its natural tendency to lose a proton in the ESI Negative source.[1][2]

  • Column Choice: A C18 column with high carbon load is essential.[1][2] HDEHP is highly lipophilic (LogP ~2.7–5.0).[1][2] A standard C8 column may not retain it sufficiently to separate it from matrix salts.[1][2]

Step-by-Step Protocol

A. LC Conditions

  • System: UHPLC (Agilent 1290 or Waters Acquity)[1]

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 50% B (Focusing)

    • 1-6 min: 50% -> 98% B (Elution)[1]

    • 6-8 min: 98% B (Wash)[1]

    • 8.1 min: 50% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1][2]

  • Temp: 40°C.

B. MS/MS Conditions (ESI Negative Mode)

  • Source: Electrospray Ionization (ESI) - Negative Polarity.[1][2]

  • Precursor Ion: m/z 321.2 [M-H]⁻[1]

  • Product Ions (MRM):

    • Quantifier: 321.2 -> 78.9 (PO₃⁻)[1]

    • Qualifier: 321.2 -> 209.1 (Loss of one octyl chain)

  • Collision Energy: Optimized per instrument (typically 20–35 eV).[1][2]

C. Sample Preparation (Self-Validating Step)

  • Matrix: If analyzing aqueous drug product, perform Liquid-Liquid Extraction (LLE) using Hexane or MTBE .[1][2] HDEHP partitions strongly into the organic layer, separating it from salts/buffers.[1][2]

  • Recovery Spike: Always spike a deuterated internal standard (e.g., d34-HDEHP if available, or a structural analog like Dibutyl Phosphate) into the sample before extraction to validate recovery.[2]

Data Presentation & Interpretation

Typical Performance Metrics

When using a >97% purity standard with the above method, you should achieve:

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9900.998 (1–1000 ng/mL)
LOQ (Limit of Quantitation) S/N > 105 ng/mL
Recovery 80–120%92% (in Saline matrix)
Precision (%RSD) < 15%4.5%
Troubleshooting "Ghost" Peaks
  • Issue: High background of HDEHP in blank injections.

  • Cause: HDEHP is a ubiquitous contaminant in some lab plastics or solvent bottles.[1][2]

  • Fix: Use glass vials and solvent reservoirs.[1][2] Wash LC lines with Methanol prior to the run.[1][2]

References

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1][2][3] USP-NF.[1][2] Link[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Bis(2-ethylhexyl) hydrogen phosphate (CAS 298-07-7).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link

  • European Chemicals Agency (ECHA). Substance Information: Bis(2-ethylhexyl) hydrogen phosphate.[1][2][4]Link[1]

  • Cambridge Isotope Laboratories. Product Specification: Bis(2-ethylhexyl)phosphate (Unlabeled).[1][2]Link[1]

  • PubChem. Compound Summary: Bis(2-ethylhexyl) phosphate.[1][2] National Library of Medicine.[1][2] Link[1]

Quantifying Isotopic Enrichment of Diethyl Hexyl Phosphate-d11: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for quantifying the isotopic enrichment of Diethyl Hexyl Phosphate-d11 (specifically the product corresponding to TRC-D444397, often associated with CAS 7110-49-8). It addresses the chemical ambiguity, establishes self-validating protocols for enrichment calculation, and compares its performance as an internal standard.

Executive Summary & Technical Context

This compound (DEHP-d11) is a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of organophosphorus compounds, including plasticizer metabolites and flame retardants.

While often mapped to the unlabelled CAS 7110-49-8 (Ethyl 2-ethylhexyl hydrogen phosphate), the d11 variant typically refers to Diethyl (hexyl-d11) phosphate or a specific isomer where the hexyl chain is fully deuterated. Precise quantification of its isotopic enrichment is non-negotiable; an enrichment <99 atom% D leads to "cross-talk" (signal contribution) in the analyte channel, compromising the Lower Limit of Quantitation (LLOQ).

This guide outlines the Dual-Validation Strategy (HRMS + NMR) to certify enrichment and compares DEHP-d11 against structural analogs and 13C-labeled alternatives.

Chemical Identity & Structural Considerations

Before quantification, the specific isomer must be defined to select the correct NMR integration regions.

FeatureSpecificationNotes
Product Name This compoundCommon synonym: Phosphoric Acid Diethyl Hexyl Ester-d11
Molecular Formula C₁₀H₁₂D₁₁O₄PMW: ~249.32 g/mol
Unlabelled CAS 7110-49-8Refers to Ethyl 2-ethylhexyl phosphate (Mixed Ester)
Label Position Hexyl chain (d11)Typically the linear hexyl or 2-ethylhexyl tail is deuterated.[1]
Critical Requirement Isotopic Enrichment > 99%Essential to prevent M+0 interference.

Comparative Analysis: DEHP-d11 vs. Alternatives

The choice of DEHP-d11 over other internal standards is driven by the balance of cost , retention time stability , and matrix correction .

Performance Matrix
Internal Standard TypeMatrix Effect CorrectionChromatographic Overlap (RT)Cross-Talk RiskCostVerdict
DEHP-d11 (Deuterated) Excellent Good (Slight shift possible)Low (Mass shift +11 Da)ModeratePreferred for Routine Quantitation
13C-Labeled Analogs ExcellentPerfect (Co-elutes)LowHighGold Standard (if budget allows)
Structural Analogs (e.g., Dibutyl Phosphate)PoorDifferent RTNoneLowUse only for screening (Non-GLP)
Low-D (d3/d4) GoodGoodHigh (Risk of M+0 overlap)ModerateAvoid for trace analysis
The Deuterium Isotope Effect

DEHP-d11 may elute slightly earlier than the native analyte on Reversed-Phase (RP-LC) columns due to the lower lipophilicity of C-D bonds compared to C-H bonds.

  • Impact: If the shift is >0.2 min, the IS may not experience the exact same matrix suppression zone as the analyte.

  • Mitigation: Use UPLC with steep gradients or co-infusion to map suppression zones.

Methodology: The Dual-Validation Protocol

To certify the isotopic enrichment (e.g., is it 98% or 99.5%?), you cannot rely on a single method. HRMS provides the distribution, while NMR confirms the positional integrity.

Protocol A: Isotopic Enrichment via HRMS (The Distribution Method)

This method quantifies the ratio of the labeled species (d11) to the incompletely labeled species (d10, d9, etc.) and the native (d0).

Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000). Mode: Negative Electrospray Ionization (ESI-).

Step-by-Step Workflow:

  • Preparation: Dilute DEHP-d11 to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infusion: Direct infusion at 10 µL/min (avoid column to prevent separation of isotopologues).

  • Acquisition: Acquire spectra for 2 minutes; average the scans.

  • Calculation: Extract peak intensities for:

    • 
       (Target, e.g., m/z 248.xxx)
      
    • 
       (m/z 247.xxx)
      
    • 
       (Native, m/z 237.xxx)
      
  • Formula:

    
    
    
Protocol B: 1H-NMR for Positional Purity

NMR is used to ensure that the deuterium is located on the hexyl chain and to quantify any residual protons (H) remaining at those positions.

Instrument: 500 MHz NMR or higher. Solvent: CDCl₃ (Chloroform-d) to avoid overlap with aliphatic regions.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~5-10 mg of DEHP-d11 in 600 µL CDCl₃.

  • Internal Standard: Add a known amount (e.g., 1 mg) of Maleic Acid or Dimethyl Sulfone (traceable standard) if absolute purity is needed.

  • Acquisition: Run a standard proton sequence (ns=64, d1=10s to ensure relaxation).

  • Analysis:

    • Ethyl Region (~1.3 ppm, ~4.1 ppm): These signals should be present and integrate to the expected proton count (e.g., 5H for the ethyl group).

    • Hexyl Region (0.9 - 1.8 ppm): This region should be silent (or show very weak residual peaks) in the d11 compound.

  • Calculation: Compare the integral of the residual hexyl signals against the ethyl signals.

    
    
    

Visualization: Enrichment Validation Workflow

The following diagram illustrates the decision logic for validating the DEHP-d11 standard before use in GLP studies.

EnrichmentValidation Start Start: DEHP-d11 Raw Material NMR Step 1: 1H-NMR Analysis (Check Residual Protons) Start->NMR DecisionNMR Hexyl Region Silent? NMR->DecisionNMR HRMS Step 2: HRMS Direct Infusion (Isotopologue Distribution) DecisionNMR->HRMS Yes Fail REJECT / RE-PURIFY DecisionNMR->Fail No (Significant H signals) Calc Calculate % Enrichment (d11 / Total) HRMS->Calc DecisionMS Enrichment > 99.0%? Calc->DecisionMS Pass VALIDATED Release for Assay DecisionMS->Pass Yes DecisionMS->Fail No (High d0/d10 content)

Figure 1: Logic flow for the Dual-Validation of Deuterated Internal Standards.

Experimental Data Summary (Example)

The following table represents typical acceptance criteria and experimental results for a high-quality DEHP-d11 batch.

ParameterMethodAcceptance CriteriaTypical Result
Chemical Purity HPLC-UV / NMR> 98.0%99.2%
Isotopic Enrichment HRMS (ESI-)> 99.0 atom% D99.6%
d0 Contribution HRMS< 0.1%Not Detected
Proton Residual 1H-NMR< 1% in Hexyl region0.4%
Mass Shift MS+11.07 Da (Theoretical)+11.07 Da

References

  • LGC Standards. this compound Product Information (TRC-D444397). Retrieved from

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from

  • Sharma, R., et al. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.[2][3] Retrieved from

  • Santa Cruz Biotechnology. Diethyl Hexyl Phosphate (CAS 7110-49-8) Product Data.[4][5][6] Retrieved from

Sources

A Senior Application Scientist's Guide to Organophosphate Extraction: A Comparative Analysis of Efficiency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Organophosphate Residues

Organophosphorus pesticides (OPPs) are a widely utilized class of insecticides in global agriculture.[1][2] Their extensive use, however, raises significant concerns regarding food safety and environmental contamination due to their acute toxicity to non-target organisms, including humans.[1][2] The accurate determination of OPP residues in complex matrices such as food, water, and biological samples is therefore a critical task for regulatory bodies and research laboratories.[2][3]

The primary analytical challenge lies in the trace-level concentrations of OPPs and the presence of significant matrix interferences that can obscure analytical results.[3][4] Consequently, a robust sample preparation step is paramount to isolate and concentrate the target analytes while removing interfering compounds.[3][5] This guide provides an in-depth comparison of the most prevalent extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—evaluating their efficiency, selectivity, and operational advantages for different organophosphate compounds.

The Foundational Technique: Liquid-Liquid Extraction (LLE)

LLE is a conventional extraction method based on the principle of differential partitioning of a compound between two immiscible liquid phases.[3] Typically, an aqueous sample (or an aqueous solution of a solid sample extract) is mixed with a water-immiscible organic solvent. The OPPs, being generally more soluble in the organic phase, are thus separated from the aqueous matrix.

Mechanism and Causality

The efficiency of LLE is governed by the partition coefficient (Kow) of the analyte, which describes its relative solubility in an octanol-water system and serves as a proxy for its hydrophobicity. The choice of extraction solvent is critical; solvents like dichloromethane, hexane, or ethyl acetate are commonly used.[6][7] However, LLE suffers from several inherent drawbacks: it is often labor-intensive, time-consuming, requires large volumes of high-purity organic solvents, and is susceptible to the formation of emulsions, which can complicate phase separation and lead to poor recoveries.[3][8] Studies have shown that LLE can result in 10-20% lower recoveries compared to more modern techniques like SPE.

Experimental Workflow: LLE

The following diagram illustrates the fundamental steps involved in a typical LLE procedure.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow Sample 1. Sample Preparation (e.g., Liquid Sample or Solid Extract in Solution) AddSolvent 2. Add Immiscible Organic Solvent Sample->AddSolvent Transfer Shake 3. Shake Vigorously (Promote Partitioning) AddSolvent->Shake Separate 4. Separate Phases (Using Separatory Funnel) Shake->Separate Allow layers to settle Collect 5. Collect Organic Layer Separate->Collect Dry 6. Dry Extract (e.g., with Na2SO4) Collect->Dry Concentrate 7. Concentrate & Reconstitute Dry->Concentrate Analysis 8. Instrumental Analysis (GC or LC) Concentrate->Analysis

Caption: A generalized workflow for Liquid-Liquid Extraction (LLE).

The Gold Standard: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more advanced and efficient sample preparation technique that has largely superseded LLE for OPP analysis.[9] SPE utilizes a solid adsorbent material (the stationary phase), typically packed into a cartridge or well-plate, to selectively retain analytes from a liquid sample (the mobile phase).[9]

Mechanism and Causality: Why SPE Excels

SPE's superiority stems from its versatility and selectivity. The process involves four key steps: conditioning, loading, washing, and eluting.[10]

  • Conditioning: The sorbent is treated first with an organic solvent to solvate the functional groups and then with an aqueous solution to prepare the sorbent for the sample matrix.[10] This step is critical for ensuring reproducible retention of the analytes.

  • Loading: The sample is passed through the sorbent. OPPs are retained on the sorbent based on their affinity (e.g., hydrophobic, polar, or ion-exchange interactions), while the bulk of the matrix passes through.

  • Washing: A specific solvent is used to rinse the sorbent, removing weakly bound matrix interferences without dislodging the target analytes.

  • Eluting: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated OPPs.

The choice of sorbent is the most critical parameter. For OPPs, which span a range of polarities, reversed-phase sorbents like C18-bonded silica or polymeric sorbents (e.g., polystyrene-divinylbenzene, PS-DVB) are highly effective.[6][11] Studies have demonstrated that SPE provides better recovery rates and reduces background noise compared to LLE for a wide range of pesticides, including organophosphates.[6] For instance, a GCB/PSA (Graphitized Carbon Black/Primary Secondary Amine) sorbent was found to be best suited for non-polar OPs, with recoveries ranging from 45.9% to 117.1%, while a PS-DVB sorbent yielded the best results for more hydrophilic metabolites.[6][12]

Experimental Workflow: SPE

The structured, multi-step nature of SPE allows for cleaner extracts and higher analyte concentration.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Sorbent (e.g., Methanol, then Water) Load 2. Load Sample Condition->Load Prepare cartridge Wash 3. Wash Sorbent (Remove Interferences) Load->Wash Analytes retained Elute 4. Elute Analytes (e.g., Acetonitrile/DCM) Wash->Elute Interferences discarded Collect 5. Collect Eluate Elute->Collect Concentrate 6. Evaporate & Reconstitute Collect->Concentrate Analysis 7. Instrumental Analysis (GC or LC) Concentrate->Analysis

Caption: The four fundamental steps of a Solid-Phase Extraction (SPE) workflow.

The Modern Approach: QuEChERS

The QuEChERS method has revolutionized pesticide residue analysis in food matrices since its introduction.[13] It streamlines the extraction and cleanup process, making it significantly faster and cheaper than traditional methods while maintaining high-quality results.[14][15]

Mechanism and Causality: The Power of Simplicity

QuEChERS is a two-step process:

  • Extraction/Partitioning: The sample (e.g., homogenized fruit or vegetable) is first extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and buffering citrate salts).[16][17] The magnesium sulfate aids in removing water, while the other salts induce a phase separation between the aqueous sample residue and the acetonitrile layer, partitioning the pesticides into the organic phase.[13]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents.[17] This is the "cleanup" step. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove lipids, and Graphitized Carbon Black (GCB) to remove pigments like chlorophyll. The mixture is vortexed and centrifuged, and the final, cleaned supernatant is ready for analysis.

The genius of QuEChERS lies in its combination of a highly efficient one-phase extraction with a rapid and effective cleanup step.[5] This approach minimizes solvent usage and can achieve recoveries of 70-120% for a broad spectrum of pesticides.

Experimental Workflow: QuEChERS

The QuEChERS workflow significantly reduces the number of discrete, time-consuming steps compared to traditional methods.

QuEChERS_Workflow cluster_QuEChERS QuEChERS Workflow Homogenize 1. Homogenize Sample Extract 2. Add Acetonitrile & Extraction Salts Homogenize->Extract 10-15g sample ShakeCentrifuge1 3. Shake & Centrifuge Extract->ShakeCentrifuge1 Cleanup 4. Transfer Supernatant to d-SPE Tube (Sorbents) ShakeCentrifuge1->Cleanup Take aliquot of supernatant ShakeCentrifuge2 5. Shake & Centrifuge Cleanup->ShakeCentrifuge2 FinalExtract 6. Collect Final Extract ShakeCentrifuge2->FinalExtract Analysis 7. Instrumental Analysis (GC-MS or LC-MS/MS) FinalExtract->Analysis

Caption: Workflow for the two-stage QuEChERS extraction and cleanup method.

Comparative Performance Data

The selection of an extraction method depends on the specific OPPs of interest, the sample matrix, and the desired analytical performance (e.g., recovery, precision, and limits of detection). The following table summarizes representative recovery data from various studies.

Extraction MethodOrganophosphate(s)MatrixAverage Recovery (%)Key AdvantagesSource(s)
LLE Multiple OPPsHairGood for some, but lower overallSimple principle[6]
SPE Diazinon, ChlorpyrifosUrine~96%High recovery, clean extracts, automatable[4]
SPE 16 different OPPsWater70 - 135%Reduces solvent use, high efficiency
SPE Multiple OPPsWater79 - 97%More successful than ITLLE, good linearity[18]
QuEChERS Multiple OPPsFruits & Vegetables70 - 120%Fast, easy, cheap, low solvent use
d-SPE Fenthion, Profenofos, etc.Orange Juice95.4 - 110.8%High recovery, good precision[19]
DLLME Ethoprophos, ChlorpyrifosSoil86.7 - 108.0%Rapid, sensitive, low solvent use[8]
SPME 5 different OPPsWater(Not specified)Solvent-free, simple, sensitive[20]

Note: Recovery percentages are highly dependent on the specific analyte, matrix, and optimized conditions.

Detailed Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for OPPs in Water

This protocol is a generalized procedure based on common practices for polymeric SPE cartridges.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge (e.g., 500 mg polymeric sorbent).

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.[10]

  • Sample Loading:

    • Adjust the pH of a 500 mL water sample to ~7.0.

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Sorbent Washing:

    • After loading, pass 5 mL of reagent water through the cartridge to remove residual matrix components.

    • Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.

  • Analyte Elution:

    • Elute the retained OPPs by passing 10 mL of ethyl acetate through the cartridge.

    • Collect the eluate in a collection tube.

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase) for GC or LC analysis.

Protocol 2: QuEChERS Method for OPPs in Produce (AOAC 2007.01 Method)

This protocol is adapted from the official AOAC method, suitable for a wide range of produce.

  • Sample Preparation:

    • Homogenize ~1 kg of the fruit or vegetable sample.

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add the contents of an extraction salt packet (containing 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 rpm for 2 minutes.[16]

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 8 mL) to a 15 mL d-SPE cleanup tube. The tube should contain appropriate sorbents (e.g., 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18 for fatty samples).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the final cleaned extract into an autosampler vial.

    • The sample is now ready for direct analysis by LC-MS/MS or by GC-MS after solvent exchange if necessary.

Conclusion and Recommendations

The choice of an extraction technique for organophosphate analysis is a critical decision that directly impacts data quality, laboratory throughput, and operational costs.

  • Liquid-Liquid Extraction (LLE) , while historically significant, is now largely outdated for routine OPP analysis due to its inefficiency, high solvent consumption, and labor-intensive nature.

  • Solid-Phase Extraction (SPE) remains the gold standard for achieving the cleanest extracts and highest analyte concentrations, particularly from complex aqueous matrices like surface water or urine.[18] Its main drawback is the higher cost per sample and the need for methodical protocol development. It is the method of choice when maximum sensitivity and minimal matrix effects are required.

  • QuEChERS is the undisputed leader for high-throughput analysis of pesticide residues in complex food matrices.[13] Its combination of speed, simplicity, low cost, and excellent performance for a wide range of OPPs makes it the ideal choice for regulatory monitoring and quality control laboratories.[14][15]

For researchers and drug development professionals, understanding the underlying principles of these techniques is crucial for method development and troubleshooting. While QuEChERS is often the most practical starting point, the selectivity and power of SPE should be leveraged for challenging matrices or when targeting specific low-level analytes.

References

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PubMed Central. Available at: [Link]

  • Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus pesticides in the surface water from Medjerda River, Tunisia. Taylor & Francis Online. Available at: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]

  • Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis. ResearchGate. Available at: [Link]

  • Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Agilent Technologies. Available at: [Link]

  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. Available at: [Link]

  • Optimization of pretreatment method for determination of Organophosphate esters in sludge samples. ResearchGate. Available at: [Link]

  • Optimization parameters for extraction of organophosphorus pesticides... ResearchGate. Available at: [Link]

  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. PubMed Central. Available at: [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. Available at: [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. PubMed Central. Available at: [Link]

  • Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). ResearchGate. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Optimization of the methodology for the extraction of organophosphate pesticides by HS–SPME–GC–NPD. ResearchGate. Available at: [Link]

  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed. Available at: [Link]

  • Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. PubMed Central. Available at: [Link]

  • A Review on Extraction and Chromatographic Techniques for Organophosphate Pesticidal Residue Analysis in Paddy and Rice Bran. Journal of Advances in Biology & Biotechnology. Available at: [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at: [Link]

  • Analytical methodology for organophosphorus pesticides used in Canada. PubMed. Available at: [Link]

  • Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing. Available at: [Link]

  • Determination of Organophosphorus Pesticides present in Herbal Products using QuEChERS Method. Shimadzu. Available at: [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab. Available at: [Link]

  • Comparison Between QuEChERS Method and Traditional SPE Method. Hawach Scientific. Available at: [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI. Available at: [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Technologies. Available at: [Link]

  • Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis. PubMed. Available at: [Link]

  • Detection of Organophosphorus Pesticides in Wheat by Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction Combined with HPLC. PubMed Central. Available at: [Link]

  • Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. ResearchGate. Available at: [Link]

  • Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. ACS Publications. Available at: [Link]

  • Determination of common organophosphorus pesticides in the blood of children with acute leukaemia using a double-solvent system as a novel extractant for dispersive liquid–liquid microextraction. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Determination of Organophosphorus Pesticides in Environmental Water Samples by Dispersive Liquid–Liquid Microextraction with Solidification of Floating Organic Droplet Followed by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

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Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Diethyl Hexyl Phosphate-d11

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Bis(2-ethylhexyl) phosphate-d11 (HDEHP-d11 / D2EHP-d11) CAS (Parent): 298-07-7 | Application: LC-MS/MS Internal Standard[1]

Executive Summary

This guide outlines the critical safety, logistical, and compliance protocols for the disposal of Diethyl Hexyl Phosphate-d11 (d11-D2EHP) . While chemically identical to its non-deuterated parent [Bis(2-ethylhexyl) phosphate] in terms of toxicity, the "d11" isotope labeling designates this as a high-value internal standard.

Immediate Action Required:

  • Segregate immediately from strong oxidizers and bases.[2]

  • Treat as Corrosive (pH < 2) and potentially Ignitable (if in solvent).

  • Do NOT dispose of down the drain.[2] This compound is hazardous to aquatic life with long-lasting effects.[3][4]

Part 1: Chemical Identity & Hazard Profile

Understanding the mechanism of hazard is the first step to safe disposal.

Diethyl Hexyl Phosphate is an organophosphorus ester. Unlike phthalates (plasticizers) which are often confused with this compound due to similar acronyms (DEHP), D2EHP is an acidic extractant . It functions as a cation exchanger, meaning it actively releases protons (


) in exchange for metal ions.

Why this matters for disposal:

  • Corrosivity: The phosphate head group is acidic. In concentrated form, it causes severe skin burns and eye damage (Skin Corr.[5] 1B).

  • Reactivity: It can react with metals (like aluminum or zinc) to release flammable hydrogen gas.[3] Never store waste in metal containers.

  • Analytical Risk: As a "sticky" lipophilic molecule, improper disposal or poor rinsing of glassware leads to significant "memory effects" (carryover) in LC-MS/MS instruments, compromising future data integrity.

Physicochemical Data & Regulatory Codes
ParameterSpecificationRegulatory Implication
Physical State Viscous Liquid (Colorless/Amber)Requires leak-proof secondary containment.[1]
Acidity (pKa) ~1.47 (Strong Acid)RCRA Code D002 (Corrosivity).[1]
Solubility Soluble in organic solvents; Insoluble in waterRCRA Code D001 (Ignitability) if dissolved in MeOH/ACN.[1]
Incompatibility Strong Oxidizers, Strong Bases, MetalsExplosion Risk: Do not mix with Nitric Acid waste.[1]
Aquatic Toxicity High (Long-term effects)Marine Pollutant: Zero-discharge to sewer systems.[1]
Part 2: Waste Stream Segregation Logic

The most common cause of laboratory accidents involving organophosphates is improper waste mixing.

You must segregate d11-D2EHP waste into three distinct streams based on the matrix.

1. Pure Stock / Concentrated Waste
  • Composition: Expired neat standard or high-concentration stock (>1 mg/mL).

  • Container: High-Density Polyethylene (HDPE) or Glass (Amber). NO METAL.

  • Labeling: "Hazardous Waste - Corrosive, Organic Acid."

  • Protocol: Do not dilute. Dispose of as pure chemical waste to minimize solvent volume fees.

2. Dilute Analytical Waste (Rinsate)
  • Composition: Working standards in Methanol, Acetonitrile, or Isopropanol.

  • Container: Solvent Safety Can (GL45 cap with exhaust filter recommended).

  • Labeling: "Hazardous Waste - Flammable (D001), Corrosive (D002)."

  • Critical Restriction: NEVER mix this stream with "Oxidizing Acid Waste" (e.g., Chromic acid, Nitric acid digests). The reaction between the organic phosphate and nitric acid can be violent.

3. Solid Waste (Vials & Consumables)[6][7][8]
  • Composition: Empty septa vials, pipette tips, contaminated gloves.

  • Protocol:

    • Triple Rinse Rule: Empty containers must be triple-rinsed with a suitable solvent (e.g., Methanol) before being classified as "RCRA Empty."

    • The Rinsate: Must go into the Dilute Analytical Waste stream.

    • The Vial: Once rinsed, deface the label and discard in glass trash (unless P-listed, which D2EHP is not, but check local EHS rules).

Part 3: Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA 40 CFR 261 (RCRA) and protects analytical equipment.

Phase 1: Preparation
  • PPE Selection: Wear Nitrile gloves (minimum 0.11 mm thickness). D2EHP is lipophilic and permeates Latex rapidly. Wear safety goggles and a lab coat.

  • Fume Hood: Perform all transfers inside a certified fume hood to capture acidic vapors.

Phase 2: Transfer & Neutralization (Spill vs. Waste)
  • For Waste Containers: Do NOT neutralize in the waste bottle. The heat of neutralization (exothermic) can pressurize the container. Transfer as is.

  • For Spills:

    • Cover spill with an inert absorbent (Vermiculite, Dry Sand, or Commercial Acid Sorbent).

    • Do not use combustible materials like sawdust.

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Label as "Debris contaminated with Corrosive Acid (Bis(2-ethylhexyl) phosphate)."

Phase 3: Final Handoff
  • Ensure the cap is TIGHT.[7] (Phosphate esters "creep" and can loosen caps over time).

  • Wipe the exterior of the bottle with methanol to remove oily residue.

  • Complete the Hazardous Waste Tag with the following constituents:

    • Bis(2-ethylhexyl) phosphate (Check "Corrosive")[1][4][9]

    • Solvent Name (e.g., Methanol - Check "Flammable")

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for segregating d11-D2EHP waste streams.

DisposalWorkflow Start Waste Generation: d11-Diethyl Hexyl Phosphate StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Vials, Tips, Gloves) StateCheck->Solid ConcCheck Concentration? Liquid->ConcCheck RinseCheck Triple Rinse Performed? Solid->RinseCheck Stock Pure/Stock Solution ConcCheck->Stock High Conc. Dilute Dilute in Solvent (MeOH/ACN) ConcCheck->Dilute Working Soln. HazWaste1 Segregate: Corrosive Acid (No Oxidizers!) Code: D002 Stock->HazWaste1 HazWaste2 Segregate: Flammable + Corrosive Code: D001 + D002 Dilute->HazWaste2 GlassBin Deface Label -> Glass Disposal Bin RinseCheck->GlassBin Yes (Glassware) SolidHaz Solid Hazardous Waste Bin RinseCheck->SolidHaz No (Gloves/Tips) Rinsate Collect Rinsate Rinsate->HazWaste2 GlassBin->Rinsate Solvent Used

Figure 1: Decision matrix for segregating Bis(2-ethylhexyl) phosphate waste streams to ensure RCRA compliance and safety.[1]

References
  • Carl Roth. (2023).[7][10] Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Navigating the Safe Handling of Diethyl Hexyl Phosphate-d11: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl Hexyl Phosphate-d11, a deuterated organophosphate ester. By understanding the inherent risks and adhering to rigorous safety protocols, you can mitigate potential hazards and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering in-depth technical guidance grounded in established safety principles.

Understanding the Hazard: The Organophosphate Profile

This compound belongs to the organophosphate ester class of compounds. While specific toxicological data for the deuterated form is limited, the primary hazard profile is based on its non-deuterated counterpart, Di(2-ethylhexyl) phosphoric acid (DEHPA), and the broader class of organophosphates. Deuteration, the substitution of hydrogen with its isotope deuterium, can alter a compound's metabolic rate, but the fundamental chemical reactivity and associated hazards are generally considered to be equivalent.[1][2][3]

Organophosphates are primarily recognized for their neurotoxicity, which stems from their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[4] However, DEHPA is also classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is harmful if swallowed or in contact with skin.[5]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[6]

  • Harmful: May be harmful if swallowed or absorbed through the skin.[5][7]

  • Irritant: Can cause irritation to the respiratory tract.[8]

  • Organophosphate Toxicity: Potential for neurotoxic effects through acetylcholinesterase inhibition.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatNot generally required with adequate ventilation
Weighing/Aliquoting (in a fume hood) Chemical safety gogglesNitrile or Neoprene gloves (consider double-gloving)Laboratory coatNot generally required in a certified chemical fume hood
Solution Preparation & Handling Chemical safety goggles and face shieldNitrile or Neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatNot generally required in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges

The Rationale Behind Your PPE Choices:

  • Eye and Face Protection: Given that Diethyl Hexyl Phosphate can cause severe eye damage, chemical safety goggles are essential to protect against splashes.[9] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[10]

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact.[11] For prolonged handling or in the event of a spill, heavier-duty gloves are recommended. Always inspect gloves for signs of degradation or perforation before use.[12]

  • Body Protection: A standard laboratory coat is sufficient for routine handling.[13] However, for tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn to prevent skin contact.[9]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] A NIOSH-approved respirator with organic vapor cartridges is necessary during spill cleanup or if there is a failure in ventilation.[11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow provides a step-by-step guide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS & Protocols DonPPE Don Appropriate PPE ReviewSDS->DonPPE Understand Hazards ReceiveStore Receive & Store Securely DonPPE->ReceiveStore Ready to Handle WeighAliquot Weigh & Aliquot ReceiveStore->WeighAliquot Transfer to Hood PrepareSolution Prepare Solution WeighAliquot->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment DecontaminateGlassware Decontaminate Glassware ConductExperiment->DecontaminateGlassware DisposeWaste Dispose of Hazardous Waste DecontaminateGlassware->DisposeWaste Segregate Waste CleanWorkArea Clean Work Area DisposeWaste->CleanWorkArea DoffPPE Doff & Dispose of PPE CleanWorkArea->DoffPPE Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.